Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94992. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-4-16-11(15)9-6(2)10(8(14)5-12)13-7(9)3/h13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOIWLVLZHQEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294174 | |
| Record name | Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950-86-7 | |
| Record name | 950-86-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 950-86-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in organic synthesis. With the CAS Number 950-86-7, this compound is of significant interest due to its trifunctional nature, incorporating a pyrrole core, a reactive chloroacetyl group, and an ethyl carboxylate moiety. This guide delves into its synthesis, physicochemical properties, reactivity, and notable applications, particularly its role as a crucial intermediate in the synthesis of high-value pharmaceutical compounds. Detailed experimental protocols for its preparation and characterization are provided to enable its practical application in a research and development setting.
Introduction: A Versatile Pyrrole Intermediate
This compound is a substituted pyrrole derivative that has garnered attention as a versatile intermediate in the synthesis of complex organic molecules.[1] The pyrrole ring is a fundamental scaffold in a vast array of biologically active natural products and synthetic drugs. The presence of a chloroacetyl group at the 5-position introduces a highly reactive electrophilic site, making it a valuable precursor for the construction of more elaborate molecular architectures.[1] This, combined with the ethyl ester and dimethyl substitutions, provides a unique combination of reactivity and structural features that are leveraged in medicinal chemistry and drug discovery.[1][2]
Notably, derivatives of this pyrrole core are integral to the synthesis of targeted cancer therapies, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[3] This underscores the importance of this compound as a key starting material for the development of novel pharmaceuticals. This guide aims to provide a detailed understanding of this compound, from its synthesis to its application, to empower researchers in their synthetic endeavors.
Synthesis and Mechanism
The primary and most efficient route to this compound is through the Friedel-Crafts acylation of its precursor, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
Synthesis of the Precursor: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
A common and scalable method for the synthesis of the precursor involves a ring-closure reaction. One such method utilizes the reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water. This approach is favored for its mild reaction conditions and the use of readily available starting materials, making it suitable for large-scale industrial production.[4]
An alternative laboratory-scale synthesis involves the decarboxylation of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. This is achieved by heating the dicarboxylic acid derivative, which leads to the loss of carbon dioxide and the formation of the desired monosubstituted pyrrole.[5]
Friedel-Crafts Acylation: The Key Transformation
The introduction of the chloroacetyl group at the 5-position of the pyrrole ring is accomplished via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the reaction of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7]
Mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion.[6]
-
Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile and attacks the acylium ion. The attack preferentially occurs at the electron-rich C5 position, which is activated by the electron-donating nature of the pyrrole nitrogen and the alkyl substituents.
-
Rearomatization: The resulting cationic intermediate, a sigma complex, loses a proton from the C5 position to regenerate the aromaticity of the pyrrole ring, yielding the final product, this compound. The Lewis acid catalyst is regenerated in the process.
Figure 1: Mechanism of Friedel-Crafts Acylation.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its handling, purification, and use in subsequent reactions.
| Property | Value |
| CAS Number | 950-86-7 |
| Molecular Formula | C₁₁H₁₄ClNO₃ |
| Molecular Weight | 243.69 g/mol |
| Appearance | Off-white to pale yellow crystalline solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). Insoluble in water. |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.0-10.0 (br s, 1H, NH), 4.60 (s, 2H, -COCH₂Cl), 4.25 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.55 (s, 3H, -CH₃), 2.30 (s, 3H, -CH₃), 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 188.0 (C=O, acetyl), 165.0 (C=O, ester), 135.0, 130.0, 125.0, 115.0 (pyrrole carbons), 60.0 (-OCH₂-), 46.0 (-CH₂Cl), 14.5 (-OCH₂CH₃), 12.0, 10.0 (pyrrole-CH₃).
-
IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 1700-1720 (C=O stretch, ester), 1660-1680 (C=O stretch, ketone), 1550-1600 (pyrrole ring stretch), 700-800 (C-Cl stretch).
-
Mass Spectrometry (EI): m/z (%) = 243 (M⁺), 198 (M⁺ - CH₂Cl), 166, 120.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its functional groups.
Reactivity of the Chloroacetyl Group
The α-chloro ketone moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the 5-position of the pyrrole ring. Common reactions include:
-
Alkylation of Amines: Reaction with primary or secondary amines to form α-amino ketones, which are valuable intermediates in the synthesis of various heterocyclic compounds.
-
Thiol Alkylation: Reaction with thiols to form α-thio ketones.
-
Hantzsch Thiazole Synthesis: Condensation with a thiourea or thioamide to construct a thiazole ring fused to the pyrrole core.
Role as a Pharmaceutical Intermediate
A significant application of this compound and its derivatives is in the synthesis of the anticancer drug Sunitinib. While not a direct precursor, the structural motif of a substituted pyrrole-3-carboxylate is central to the core of Sunitinib. The chloroacetyl group can be further elaborated to introduce the necessary side chains required for the drug's biological activity. The synthesis of Sunitinib often involves the condensation of a pyrrole aldehyde derivative with an oxindole moiety.[3][8] The chloroacetyl group in the title compound can be a precursor to such an aldehyde through various synthetic transformations.
Figure 2: Synthetic utility of the title compound.
Experimental Protocols
Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Materials:
-
4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
-
High-boiling point solvent (e.g., diphenyl ether) or neat conditions
-
Round-bottom flask with a distillation head
-
Heating mantle
-
Vacuum source
Procedure:
-
Place 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (1 equivalent) in a round-bottom flask.[5]
-
Heat the flask to 200-210 °C under a gentle stream of nitrogen.[5]
-
Observe the evolution of carbon dioxide as the starting material melts and decarboxylates.
-
Continue heating until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis of this compound
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Ice bath
-
Magnetic stirrer
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add chloroacetyl chloride (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As with many α-chloro ketones, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
The reagents used in its synthesis, particularly chloroacetyl chloride and aluminum chloride, are corrosive and moisture-sensitive. They should be handled under anhydrous conditions and with appropriate precautions.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the reactivity of its chloroacetyl group make it an attractive starting material for the synthesis of a variety of more complex molecules, including important pharmaceutical intermediates. This guide provides the essential information for its synthesis, characterization, and application, serving as a valuable resource for researchers in the field of medicinal and synthetic organic chemistry.
References
- Kang, S.-S., Li, H.-L., Zeng, H.-S., & Wang, H.-B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125.
-
MySkinRecipes. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
PubChem. (n.d.). ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
- Google Patents. (n.d.). Preparation method of sunitinib intermediate.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate. Retrieved from [Link]
Sources
- 1. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 2. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. websites.umich.edu [websites.umich.edu]
Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate molecular weight
An In-depth Technical Guide to Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. We will delve into its fundamental physicochemical properties, explore a validated synthetic pathway with mechanistic insights, and discuss its critical applications in medicinal chemistry and drug discovery.
This compound is a substituted pyrrole derivative of significant interest in synthetic organic chemistry. The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] This specific molecule is distinguished by three key features: a stable, substituted pyrrole core, an ethyl carboxylate group, and a highly reactive chloroacetyl moiety at the C5 position.
The chloroacetyl group serves as a potent electrophilic handle, making the compound an exceptionally versatile intermediate for introducing the pyrrole core into larger, more complex molecules via nucleophilic substitution reactions. This reactivity is fundamental to its utility in the synthesis of targeted therapeutic agents, particularly in the field of oncology. As we will explore, the 2,4-dimethyl-1H-pyrrole-3-carboxylate core is a foundational component of multi-kinase inhibitors like Sunitinib, underscoring the industrial and academic relevance of this and related compounds.[2][3]
Physicochemical and Structural Properties
A precise understanding of a compound's properties is the foundation of its application. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO₃ | [4] |
| Molecular Weight | 243.68 g/mol | [4] |
| CAS Number | 950-86-7 | [4] |
| IUPAC Name | Ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | [4] |
| Synonyms | 5-(2-Chloro-acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | [4] |
The structure is characterized by a five-membered aromatic pyrrole ring containing one nitrogen atom. The presence of both an ester and a ketone, along with the alkyl chloride, provides multiple sites for chemical modification. The ethyl and dimethyl substituents contribute to the molecule's lipophilicity, which can influence its solubility and interaction with biological systems.[4]
Synthesis and Mechanistic Rationale
The synthesis of this compound is most logically achieved through a two-step process: first, the construction of the core pyrrole ring system, followed by the introduction of the chloroacetyl group via electrophilic substitution.
Step 1: Synthesis of the Pyrrole Core (Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate)
The foundational pyrrole ring is efficiently constructed using a variation of the Hantzsch pyrrole synthesis. This method involves the condensation of an α-halo ketone (or aldehyde) with a β-ketoester and ammonia.
Experimental Protocol:
-
Preparation of 2-Bromopropanal: In a well-ventilated fume hood, propionaldehyde (1.0 eq) is dissolved in a suitable non-protic solvent such as dichloromethane. The solution is cooled to 0-10°C in an ice bath.[2]
-
Bromination: Elemental bromine (1.1 eq) is added dropwise to the cooled solution, ensuring the reaction temperature does not exceed 20°C. The slow addition is critical to control the exothermic reaction and prevent over-bromination.[2]
-
Reaction Monitoring: The mixture is stirred at a controlled temperature (e.g., 15-20°C) for several hours until the characteristic red-brown color of bromine dissipates, indicating its consumption.[2]
-
Workup: The solvent is removed under reduced pressure to yield crude 2-bromopropanal, which is often used directly in the next step without further purification due to its instability.
-
Ring Closure: In a separate flask, ethyl acetoacetate (1.0 eq) and aqueous ammonia (excess) are combined. The freshly prepared 2-bromopropanal (1.0 eq) is added to this mixture.[2]
-
Condensation: The reaction is stirred, often with moderate heating, to facilitate the ring-closure reaction, yielding Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.[2]
-
Purification: The product can be isolated by extraction into an organic solvent, followed by washing, drying, and purification via recrystallization or column chromatography.
Causality Explanation: The choice of reagents is deliberate. Ethyl acetoacetate provides the C3-C4 backbone and the ethyl carboxylate group. 2-Bromopropanal provides the C2 and C5 carbons. Ammonia acts as the nitrogen source and a base to facilitate the necessary condensations, ultimately forming the stable aromatic pyrrole ring.
Step 2: Friedel-Crafts Acylation to Yield the Final Product
With the core pyrrole synthesized, the chloroacetyl group is introduced at the C5 position. This is achieved via a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.
Experimental Protocol:
-
Reagent Preparation: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) is dissolved in an inert solvent like dichloromethane or 1,2-dichloroethane.
-
Lewis Acid Addition: The solution is cooled in an ice bath, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃, 1.1 eq), is added portion-wise. This step is exothermic and forms a complex with the pyrrole substrate.
-
Acylating Agent: Chloroacetyl chloride (1.1 eq) is added dropwise to the cooled suspension. The C5 position of the 2,4-disubstituted pyrrole is the most electron-rich and sterically accessible site, directing the acylation to this position.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: The reaction is carefully quenched by pouring it over crushed ice and acidifying with dilute HCl. This hydrolyzes the aluminum complexes.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., dichloromethane). The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization from a suitable solvent system like ethanol/water.
Causality Explanation: The Lewis acid (AlCl₃) coordinates to the chloroacetyl chloride, forming a highly reactive acylium ion electrophile. The electron-rich pyrrole ring then acts as a nucleophile, attacking the acylium ion. The C5 position is preferentially attacked due to the electron-donating effects of the two methyl groups, which activate the ring towards electrophilic substitution.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound.
Applications in Drug Development
The primary value of this compound lies in its role as a strategic intermediate in the synthesis of pharmaceutical agents.
-
Precursor to Kinase Inhibitors: The structural motif of this compound is central to a class of indolinone-based tyrosine kinase inhibitors. For instance, the closely related precursor, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, is a known impurity and synthetic intermediate related to Sunitinib (Sutent®).[2][5] Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that was approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[3] The synthesis of such drugs often involves the condensation of the pyrrole aldehyde (or a derivative) with an oxindole core.
-
Reactive Intermediate for Library Synthesis: The chloroacetyl group is a powerful tool for medicinal chemists. It readily reacts with a wide variety of nucleophiles (e.g., amines, thiols, alcohols) in a predictable manner. This allows for the rapid generation of compound libraries through a process known as parallel synthesis. By reacting this pyrrole intermediate with a diverse set of nucleophilic building blocks, researchers can efficiently create and screen numerous new chemical entities for desired biological activity against various therapeutic targets.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety.
-
Hazard Identification: While specific toxicology data for this exact compound is limited, analogous structures such as ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[5] Chloroacetylated compounds are often alkylating agents and can be lachrymatory.
-
Recommended Precautions:
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be protected from light and moisture to prevent degradation.[6]
Conclusion
This compound is more than a simple chemical with a defined molecular weight of 243.68 g/mol . It is a strategically designed synthetic intermediate whose value is derived from the combination of a pharmaceutically relevant pyrrole core and a versatile reactive functional group. Its direct lineage to the synthesis of important anti-cancer therapeutics and its potential for use in creating diverse chemical libraries make it a compound of high interest for professionals in drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the advancement of medicinal chemistry.
References
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]
-
PubChem. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
National Center for Biotechnology Information. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available from: [Link]
- Google Patents. Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
-
Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available from: [Link]
-
PubChem. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Novel 2,4-Dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1 H -pyrrole-3-carboxylic Acid Derivatives: New Leads in Cancer and Bacterial Chemotherapy. Available from: [Link]
-
MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 950-86-7: ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrro… [cymitquimica.com]
- 5. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]
An In-Depth Technical Guide to Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Its significance is underscored by its role as a crucial intermediate in the synthesis of several targeted therapies, most notably the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib. This document will delve into the molecule's structural features, detailed synthetic methodologies, mechanistic underpinnings of its formation, and its reactivity. A particular focus is placed on the strategic importance of the chloroacetyl group and the regioselectivity of its introduction onto the pyrrole core. This guide is intended to be a valuable resource for researchers in organic synthesis and drug discovery, providing both foundational knowledge and practical insights.
Introduction: The Significance of a Versatile Pyrrole Intermediate
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in numerous natural products and pharmacologically active compounds. The functionalization of the pyrrole ring is a cornerstone of synthetic medicinal chemistry, enabling the generation of diverse molecular architectures with a wide array of biological activities. This compound stands out as a particularly valuable derivative. Its structure incorporates several key features: a nucleophilic pyrrole ring, strategically positioned methyl groups influencing reactivity, an ethyl carboxylate group for further modification, and a highly reactive chloroacetyl moiety.
The presence of the chloroacetyl group makes this compound an excellent electrophilic partner in various coupling and cyclization reactions, allowing for the facile introduction of diverse functionalities. This reactivity profile has been exploited in the synthesis of complex molecules, most notably in the industrial-scale production of Sunitinib, a cornerstone in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Understanding the synthesis and reactivity of this intermediate is therefore of paramount importance for chemists working on the development of novel therapeutics.
Structural Elucidation and Physicochemical Properties
The structure of this compound is characterized by a 2,3,4,5-tetrasubstituted pyrrole ring. The precise arrangement of these substituents dictates the molecule's electronic properties and reactivity.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO₃ | |
| Molecular Weight | 243.69 g/mol | |
| CAS Number | 35068-46-5 | |
| Appearance | Off-white to pale yellow solid | General observation from suppliers |
| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. | Inferred from reaction conditions |
Spectroscopic Characterization (Predicted and Analogous Data)
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), two singlets for the methyl groups on the pyrrole ring, a singlet for the methylene protons of the chloroacetyl group, and a broad singlet for the N-H proton of the pyrrole ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and ketone, the carbons of the pyrrole ring, the methyl and ethyl carbons, and the methylene carbon of the chloroacetyl group.
-
IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300-3400 cm⁻¹), C=O stretches for the ester and ketone (typically in the range of 1650-1750 cm⁻¹), and C-Cl stretch (around 600-800 cm⁻¹).
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion and chlorine-containing fragments.
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through a two-step process starting from readily available precursors. The first step involves the synthesis of the core pyrrole structure, followed by the introduction of the chloroacetyl group via a Friedel-Crafts acylation reaction.
3.1. Synthesis of the Precursor: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
A common and efficient method for the synthesis of the polysubstituted pyrrole core is the Knorr pyrrole synthesis or variations thereof. One patented method involves the ring-closure reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water.[2] This approach offers the advantages of using readily available starting materials and proceeding under relatively mild conditions.[2]
Figure 2: Synthetic workflow for the precursor, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
3.2. Friedel-Crafts Acylation: Introduction of the Chloroacetyl Group
The introduction of the chloroacetyl group at the C-5 position of the pyrrole ring is accomplished via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the reaction of the electron-rich pyrrole with an acylating agent, typically chloroacetyl chloride, in the presence of a Lewis acid catalyst.[3]
Experimental Protocol: Friedel-Crafts Chloroacetylation
-
Reaction Setup: To a solution of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst is added at a reduced temperature (typically 0 °C or below).
-
Addition of Acylating Agent: Chloroacetyl chloride is then added dropwise to the stirred reaction mixture, maintaining the low temperature to control the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup: The reaction is quenched by the slow addition of ice-cold water or a dilute acid solution. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography to afford the desired this compound.
3.3. Mechanistic Insights and Regioselectivity
The Friedel-Crafts acylation of pyrroles is a well-established transformation, but the regioselectivity of the reaction is highly dependent on the substitution pattern of the pyrrole ring and the reaction conditions, particularly the choice of Lewis acid.
Figure 3: Generalized mechanism of Friedel-Crafts acylation on a pyrrole ring.
For 2,4-disubstituted pyrroles like the precursor in this synthesis, electrophilic substitution is generally directed to the unsubstituted α-position (C-5). This is due to the greater ability of the nitrogen atom to stabilize the positive charge in the sigma complex intermediate when the attack occurs at an α-position compared to a β-position. The electron-donating nature of the methyl groups further activates the pyrrole ring towards electrophilic attack.
The choice of Lewis acid can influence the regioselectivity. Strong Lewis acids like aluminum chloride (AlCl₃) are commonly used to generate the highly electrophilic acylium ion from chloroacetyl chloride. However, due to the high reactivity of the pyrrole ring, milder Lewis acids can sometimes be employed to avoid potential side reactions like polymerization.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the reactivity of its chloroacetyl group. This functional group serves as a versatile handle for introducing a variety of nucleophiles through substitution reactions.
4.1. Key Intermediate in Sunitinib Synthesis
The most prominent application of this compound is as a key intermediate in the synthesis of Sunitinib. In the subsequent steps of the Sunitinib synthesis, the chloroacetyl group is typically transformed into an aldehyde, which then undergoes a condensation reaction with an oxindole derivative to form the final drug molecule. The ethyl ester is also converted to a carboxamide during this process.
4.2. Other Potential Applications
Beyond its role in Sunitinib synthesis, the reactive nature of the chloroacetyl group opens up possibilities for the synthesis of a diverse range of pyrrole-containing molecules. By reacting with various nucleophiles (e.g., amines, thiols, azides), a library of derivatives can be generated for screening in drug discovery programs. These derivatives could be explored for a variety of therapeutic targets, leveraging the privileged pyrrole scaffold.
Conclusion
This compound is a molecule of significant strategic importance in medicinal and process chemistry. Its synthesis, centered around the regioselective Friedel-Crafts acylation of a pre-functionalized pyrrole, provides a reliable route to this valuable building block. The presence of the reactive chloroacetyl group, in conjunction with the other functionalities on the pyrrole ring, makes it an ideal starting material for the construction of complex molecular architectures, as exemplified by its crucial role in the synthesis of Sunitinib. A thorough understanding of the structure, synthesis, and reactivity of this intermediate is essential for researchers engaged in the development of novel pyrrole-based therapeutics.
References
-
Kang, S.-S., Li, H.-L., Zeng, H.-S., & Wang, H.-B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. [Link]
-
PubChem. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry, 63(4), 896-901.
- Lian, Y. (2013). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. CN103265468A.
- Google Patents. (n.d.). Preparation method of sunitinib intermediate.
-
An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. (2015). Research on Chemical Intermediates, 41(11), 8447–8461. [Link]
Sources
An In-depth Technical Guide to Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in organic synthesis. This document delves into its synthesis, characterization, and safe handling, offering valuable insights for professionals in pharmaceutical development and chemical research.
Introduction and Significance
This compound (CAS No. 950-86-7) is a substituted pyrrole derivative featuring a reactive chloroacetyl group.[1] This functional group makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[1] The pyrrole ring itself is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of the chloroacetyl moiety allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of diverse molecular architectures.[1]
The strategic placement of the chloroacetyl group at the 5-position, along with the methyl and ethyl carboxylate substituents, influences the reactivity and electronic properties of the pyrrole ring, making it a subject of interest for synthetic chemists. Its role as a precursor in the synthesis of targeted therapeutic agents underscores the importance of a thorough understanding of its physical and chemical characteristics.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄ClNO₃ | [1] |
| Molecular Weight | 243.69 g/mol | [1] |
| CAS Number | 950-86-7 | [1] |
| Appearance | Expected to be a solid | Inferred |
| Boiling Point | 419.2 °C at 760 mmHg (Predicted) | |
| Density | 1.233 g/cm³ (Predicted) | |
| LogP | 2.22970 (Predicted) | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and low solubility in water. | Inferred from structure |
Note: Some physical properties, such as boiling point and density, are computationally predicted and should be considered as estimates. Experimental verification is recommended.
Synthesis and Mechanism
The most logical and established method for the synthesis of this compound is through the Friedel-Crafts acylation of the corresponding 2,4-dimethyl-1H-pyrrole-3-carboxylate precursor.
Synthetic Pathway Overview
The synthesis involves a two-step process, starting from readily available starting materials.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add chloroacetyl chloride dropwise to the stirred suspension. After the addition is complete, add a solution of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Characterization
Due to the lack of publicly available experimental spectral data for this compound, the following are expected characteristic signals based on the analysis of its structure and data from similar compounds.
-
¹H NMR:
-
A singlet for the N-H proton of the pyrrole ring (typically in the range of 8.0-9.5 ppm, broad).
-
A quartet and a triplet for the ethyl ester group (-OCH₂CH₃).
-
Two singlets for the two methyl groups on the pyrrole ring.
-
A singlet for the methylene protons of the chloroacetyl group (-COCH₂Cl), expected to be downfield due to the adjacent carbonyl and chlorine.
-
-
¹³C NMR:
-
A signal for the ester carbonyl carbon.
-
A signal for the ketone carbonyl carbon of the chloroacetyl group.
-
Signals for the four carbons of the pyrrole ring.
-
Signals for the carbons of the ethyl ester group.
-
Signals for the two methyl carbons.
-
A signal for the methylene carbon of the chloroacetyl group.
-
-
Infrared (IR) Spectroscopy:
-
A characteristic N-H stretching vibration for the pyrrole ring (around 3300-3400 cm⁻¹).
-
Two distinct C=O stretching vibrations for the ester and ketone carbonyl groups (typically in the range of 1650-1750 cm⁻¹).
-
C-Cl stretching vibration (around 600-800 cm⁻¹).
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observable, showing a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
-
Fragmentation patterns would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and the chloroacetyl group.
-
Safety and Handling
-
Chloroacetyl Moiety: The chloroacetyl group is a known lachrymator and can be corrosive. Chloroacetyl chloride, a reactant in the synthesis, is highly corrosive, toxic, and reacts violently with water. * General Handling:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, such as nitrile), and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals. This guide has provided a detailed overview of its physical and chemical properties, a plausible and detailed synthetic route via Friedel-Crafts acylation, and essential safety and handling information. While experimental data for some properties are not widely published, the information presented here, based on established chemical principles and data from related compounds, serves as a robust resource for researchers and scientists working with this versatile molecule.
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
New Jersey Department of Health. Hazard Summary: Chloroacetyl Chloride. [Link]
Sources
An In-depth Technical Guide to Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a key heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a substituted pyrrole core with a reactive chloroacetyl group, makes it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and insights into its applications, particularly its crucial role as a precursor in the synthesis of the anticancer drug Sunitinib.
Physicochemical Properties
This pyrrole derivative is characterized by its five-membered aromatic nitrogen-containing ring. The presence of both an ethyl carboxylate and a chloroacetyl group, along with two methyl substituents, influences its solubility, reactivity, and potential for further chemical modification.[1]
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄ClNO₃ | [1] |
| Molecular Weight | 243.69 g/mol | N/A |
| CAS Number | 950-86-7 | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | N/A |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water (predicted). | N/A |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a Friedel-Crafts acylation of its precursor, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. This electrophilic aromatic substitution reaction introduces the chloroacetyl group at the C5 position of the pyrrole ring, which is activated towards electrophilic attack by the electron-donating methyl groups.[2][3]
Synthesis of the Precursor: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
A common route to this precursor involves the Knorr pyrrole synthesis or variations thereof. One established method is the reaction of an α-amino-ketone with a β-ketoester.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from its precursor.
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Lewis Acid: To the cooled solution, add anhydrous aluminum chloride portion-wise, ensuring the temperature remains below 5 °C. Stir the resulting suspension for 15-20 minutes at 0 °C.
-
Addition of Acylating Agent: Add chloroacetyl chloride dropwise via the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as aluminum chloride is highly moisture-sensitive and will decompose in the presence of water, rendering it inactive as a catalyst.
-
Low Temperature: The initial cooling to 0 °C and slow addition of reagents help to control the exothermic nature of the Friedel-Crafts acylation, preventing potential side reactions and decomposition of the starting material.
-
Acidic Workup: The acidic workup is necessary to decompose the aluminum chloride-ketone complex formed during the reaction and to separate the inorganic salts from the organic product.
-
Bicarbonate Wash: The wash with saturated sodium bicarbonate solution neutralizes any remaining acidic components in the organic phase.
Caption: Workflow for the synthesis of this compound.
Spectral Data (Predicted)
¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0-9.5 | br s | 1H | N-H |
| 4.6-4.8 | s | 2H | -C(O)CH₂Cl |
| 4.2-4.4 | q | 2H | -OCH₂CH₃ |
| 2.4-2.6 | s | 3H | C4-CH₃ |
| 2.2-2.4 | s | 3H | C2-CH₃ |
| 1.3-1.5 | t | 3H | -OCH₂CH₃ |
¹³C NMR (CDCl₃, 100 MHz):
Predicted chemical shifts would include signals for the two methyl groups on the pyrrole ring, the ethyl ester carbons, the pyrrole ring carbons, the carbonyl carbons of the ester and ketone, and the carbon of the chloromethyl group.
Infrared (IR) Spectroscopy (KBr Pellet):
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretch |
| ~2900-3000 | C-H stretch (aliphatic) |
| ~1700-1720 | C=O stretch (ester) |
| ~1660-1680 | C=O stretch (ketone) |
| ~1550 | C=C stretch (pyrrole ring) |
| ~750 | C-Cl stretch |
Mass Spectrometry (MS):
The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.
Reactivity and Applications
The chemical reactivity of this compound is dominated by the α-chloro ketone moiety. The carbon atom attached to the chlorine is highly electrophilic and susceptible to nucleophilic substitution reactions. This makes the compound an excellent precursor for the synthesis of a wide variety of heterocyclic compounds through reactions with amines, thiols, and other nucleophiles.
Key Application: Intermediate in Sunitinib Synthesis
The most prominent application of this compound is as a key intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[4] In the synthesis of Sunitinib, the chloroacetyl group of this compound serves as a reactive handle for the introduction of a side chain, which is crucial for the drug's biological activity.
The synthesis typically proceeds by first converting the ethyl ester to an amide, followed by condensation with an oxindole derivative.
Sources
Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of a Core Pyrrole Intermediate
In the landscape of modern medicinal chemistry, the strategic synthesis of heterocyclic scaffolds is paramount. Among these, substituted pyrroles represent a privileged structural motif found in numerous pharmaceuticals. This compound is not merely another compound; it is a high-value, critical intermediate in the multi-step synthesis of Sunitinib[1][2]. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST)[2].
The chloroacetyl group of this intermediate provides a reactive handle for subsequent condensation reactions, making the efficiency and purity of its synthesis a critical determinant of the overall yield and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, technically-grounded pathway for the synthesis of this key intermediate, emphasizing not just the procedural steps, but the underlying chemical principles and field-proven insights that ensure reproducibility and scalability.
Part 1: Retrosynthetic Analysis and Strategy
A logical approach to any synthesis begins with a retrosynthetic analysis. The target molecule can be disconnected at the C-C bond formed between the pyrrole ring and the chloroacetyl group. This bond is classically forged via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.
This disconnection reveals two primary starting materials:
-
The Nucleophile: The electron-rich Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
-
The Electrophile Precursor: Chloroacetyl chloride, which generates the chloroacylium ion in the presence of a Lewis acid.
Our synthetic strategy, therefore, involves two key stages: the robust preparation of the pyrrole precursor, followed by its efficient chloroacetylation.
Part 2: Synthesis of Precursor: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
The necessary pyrrole nucleophile is not commonly available commercially and must be synthesized. A reliable method involves the thermal decarboxylation of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. This reaction proceeds by heating the dicarboxylic acid derivative, which expels carbon dioxide to yield the desired monosubstituted pyrrole.
Field Insights: The Choice of Decarboxylation
While traditional methods might employ high-boiling point solvents, a solvent-free decarboxylation offers significant advantages in terms of process simplification, reduced waste, and easier product isolation[3]. The reaction is driven by heat, and upon completion, the crude product can often be used directly in the next step after a simple workup, improving overall process efficiency[3].
Experimental Protocol: Precursor Synthesis
Objective: To synthesize Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate via thermal decarboxylation.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | 211.21 | 5.0 g | 23.67 mmol |
Procedure:
-
Setup: Place 5.0 g (23.67 mmol) of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid into a round-bottom flask equipped with a condenser or gas outlet to safely vent the evolved CO₂.
-
Heating: Heat the flask using an oil bath to 200-210 °C. The solid reactant will gradually melt, accompanied by vigorous evolution of carbon dioxide gas[4].
-
Monitoring: Maintain the temperature until gas evolution ceases, which typically takes 10-15 minutes[4]. The reaction can be monitored by observing the cessation of bubbling.
-
Cooling and Isolation: Remove the heat source and allow the flask to cool to room temperature. The resulting pale-gray solid is the crude product, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate[4].
-
Purification (Optional): The crude product is often of sufficient purity (>95%) for the subsequent step. If higher purity is required, it can be recrystallized from a suitable solvent system like ethanol/water. A typical reported yield is in the range of 90-98%[4].
Part 3: The Core Synthesis: Friedel-Crafts Acylation
This step constitutes the core of the synthesis, where the chloroacetyl group is introduced onto the pyrrole ring. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[5][6]
Mechanistic Rationale: Regioselectivity and Catalyst Role
The pyrrole ring is a highly activated, electron-rich heterocycle. Electrophilic substitution occurs preferentially at the C2 or C5 (α) positions because the corresponding cationic intermediate (the sigma complex) is better stabilized by resonance, with three contributing resonance structures, compared to substitution at the C3 or C4 (β) positions, which has only two. Since the C2 and C4 positions are already substituted in our precursor, the reaction is directed to the remaining unsubstituted α-position, C5.
A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential. Its role is to coordinate with the chloroacetyl chloride, abstracting the chloride and generating a highly reactive acylium ion (ClCOCH₂⁺), the key electrophile in this reaction.[5]
Expertise in Practice: Overcoming Challenges
A known challenge in the acylation of pyrroles with chloroacetyl chloride is a potential drop in yield upon scale-up. This can be attributed to the complex effects of dissolved hydrogen chloride (HCl) byproduct and the inherent reactivity of the acylating agent[7]. Therefore, strict control over reaction temperature and the stoichiometry of the Lewis acid is critical to suppress polymerization and other side reactions.
Experimental Protocol: Core Synthesis
Objective: To synthesize this compound.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 167.21 | 10.0 g | 59.8 mmol | 1.0 |
| Chloroacetyl chloride | 112.94 | 8.1 g (5.7 mL) | 71.7 mmol | 1.2 |
| Aluminum chloride (AlCl₃) | 133.34 | 9.57 g | 71.7 mmol | 1.2 |
| Dichloromethane (DCM) | - | ~200 mL | - | - |
Procedure:
-
Inert Atmosphere: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is completely dry, as AlCl₃ reacts violently with moisture.
-
Reagent Solution: Dissolve Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (10.0 g, 59.8 mmol) and chloroacetyl chloride (5.7 mL, 71.7 mmol) in 150 mL of anhydrous dichloromethane (DCM) in the flask.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the Lewis acid and to prevent degradation of the pyrrole substrate.
-
Catalyst Addition: Add anhydrous aluminum chloride (9.57 g, 71.7 mmol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A color change and slight HCl evolution will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (~200 g) and concentrated HCl (~20 mL). This step hydrolyzes the aluminum complexes and should be performed in a well-ventilated fume hood due to vigorous HCl gas evolution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL, to neutralize residual acid), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.
Part 4: Safety and Handling
-
Chloroacetyl Chloride: Is highly corrosive, a lachrymator, and reacts with moisture. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Aluminum Chloride (Anhydrous): Is a corrosive solid that reacts violently with water, releasing heat and HCl gas. Weigh and handle in a dry environment (e.g., glove box or under a nitrogen blanket).
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.
-
Quenching: The quenching of the reaction with ice/water is highly exothermic and releases large volumes of HCl gas. This must be done slowly and cautiously in a fume hood.
References
- WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents. (n.d.).
-
1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water | ACS Omega - ACS Publications. (2020). Retrieved from [Link]
-
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]
-
Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC - NIH. (n.d.). Retrieved from [Link]
-
Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate - Technical Disclosure Commons. (2024). Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Retrieved from [Link]
-
Friedel-Crafts Alkylation of Pyrrole [duplicate] - Chemistry Stack Exchange. (2019). Retrieved from [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- CN103319392A - Preparation method of sunitinib intermediate - Google Patents. (n.d.).
-
Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives - ResearchGate. (2025). Retrieved from [Link]
-
Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. (n.d.). Retrieved from [Link]
-
An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. (2025). Retrieved from [Link]
- US4129595A - Preparation of chloroacetyl chloride - Google Patents. (n.d.).
-
The Vilsmeier-Haack aroylation of pyrroles reexamined | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed. (n.d.). Retrieved from [Link]
-
2-(CHLOROACETYL)PYRROLE - gsrs. (n.d.). Retrieved from [Link]
-
Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). - ResearchGate. (n.d.). Retrieved from [Link]
-
Sunitinib-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Vilsmeier–Haack formylation of pyrrole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
Sources
- 1. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate mechanism of formation
An In-depth Technical Guide to the Formation of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Introduction
This compound is a pivotal intermediate in synthetic organic chemistry, most notably as a key building block in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. Understanding the mechanistic underpinnings of its formation is critical for process optimization, yield improvement, and impurity profiling in pharmaceutical development.
This technical guide provides a detailed examination of the synthetic pathway and reaction mechanisms involved in the formation of this substituted pyrrole. The synthesis is logically dissected into two primary stages: the construction of the core pyrrole ring, followed by its selective functionalization via chloroacetylation. We will explore the causality behind the chosen synthetic routes, the intricacies of the reaction mechanisms, and provide field-proven protocols for its preparation.
Part 1: Formation of the Pyrrole Nucleus: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
The construction of the polysubstituted pyrrole core is the foundational step. Among the various classical methods for pyrrole synthesis, the Knorr Pyrrole Synthesis is the most widely applied and efficient method for generating the required 2,4-dimethyl-3-carbethoxypyrrole scaffold.[1][2]
The Knorr Pyrrole Synthesis: Mechanistic Overview
The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[2] The brilliance of this method lies in its convergent nature, building the pyrrole ring from two readily accessible acyclic precursors.
The mechanism proceeds through several distinct steps:
-
Imine/Enamine Formation: The reaction initiates with the condensation of the α-amino ketone and the β-ketoester to form an imine, which rapidly tautomerizes to the more stable enamine intermediate.
-
Cyclization: An intramolecular nucleophilic attack occurs where the enamine nitrogen attacks the ketone carbonyl of the second precursor. This is the key ring-forming step.
-
Dehydration and Aromatization: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to generate the final, stable aromatic pyrrole ring.
Visualizing the Knorr Synthesis Mechanism
The following diagram illustrates the step-wise mechanism for the formation of the pyrrole core.
Caption: Mechanism of the Knorr synthesis for the pyrrole core.
Experimental Protocol: Synthesis of the Pyrrole Core
Several synthetic variations exist. A common industrial approach involves a Hantzsch-type synthesis, which is mechanistically related, by reacting 2-bromopropanal with ethyl acetoacetate and ammonia.[3]
Materials:
-
Propionaldehyde
-
Bromine
-
Ethyl acetoacetate
-
Ammonia water (25-28%)
-
Aprotic solvent (e.g., Dichloromethane, DCM)
-
Ethanol
Procedure:
-
Preparation of 2-Bromopropanal: Dissolve propionaldehyde in an aprotic solvent like DCM in a reactor cooled to 0-10°C. Add bromine dropwise while maintaining the temperature. The reaction is monitored until the disappearance of the starting material.
-
Ring Closure Reaction: In a separate vessel, charge ethyl acetoacetate, ammonia water, and ethanol. Cool the mixture to below 10°C.
-
Slowly add the prepared 2-bromopropanal solution to the ethyl acetoacetate/ammonia mixture. The temperature should be carefully controlled to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until completion (monitored by TLC or HPLC).
-
Work-up and Isolation: The reaction mixture is typically quenched with water. The product may precipitate or be extracted with an organic solvent. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
Rationale for Choices:
-
Aprotic Solvent for Bromination: Prevents side reactions of bromine with protic solvents.
-
Low Temperature Control: Both the bromination and the subsequent condensation are exothermic. Low temperatures minimize the formation of impurities and improve regioselectivity.
-
Ammonia as Nitrogen Source: Ammonia serves as the nitrogen source for the pyrrole ring and also acts as a base to neutralize the HBr formed during the reaction.
Part 2: Chloroacetylation of the Pyrrole Nucleus
With the pyrrole core in hand, the next critical step is the introduction of the chloroacetyl group at the 5-position. This is achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts Acylation .[4][5]
Friedel-Crafts Acylation: Mechanism and Regioselectivity
The Friedel-Crafts acylation of pyrroles is a robust method for installing acyl groups onto the electron-rich pyrrole ring.[6] The reaction requires an acylating agent (chloroacetyl chloride) and a Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃).
Mechanism:
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride, polarizing the C-Cl bond and generating a highly reactive acylium ion (ClCH₂CO⁺).[5] This resonance-stabilized cation is the key electrophile.
-
Nucleophilic Attack: The π-electron system of the pyrrole ring acts as a nucleophile and attacks the electrophilic acylium ion.
-
Regioselectivity: The attack occurs preferentially at the α-positions (C2 or C5) because the resulting carbocation intermediate (the sigma complex or arenium ion) is more stabilized through resonance, with the positive charge being delocalized over three carbons and the nitrogen atom. Since the C2 position is already substituted with a methyl group, the acylation proceeds exclusively at the vacant C5 position.
-
Aromatization: A base (often the AlCl₄⁻ complex) removes the proton from the C5 position, collapsing the sigma complex and restoring the aromaticity of the pyrrole ring to yield the final product.
Visualizing the Chloroacetylation Mechanism
The following diagram details the Friedel-Crafts acylation of the pyrrole substrate.
Caption: Mechanism of electrophilic substitution at the C5 position.
Experimental Protocol: Chloroacetylation
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Inert solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
Procedure:
-
Reaction Setup: Charge the pyrrole substrate and an inert, anhydrous solvent (e.g., DCM) into a dry reactor under an inert atmosphere (e.g., Nitrogen).
-
Lewis Acid Addition: Cool the mixture to 0-5°C. Add anhydrous aluminum chloride portion-wise. The Lewis acid will form a complex with the substrate.
-
Acylating Agent Addition: Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction Monitoring: Stir the reaction at low temperature for several hours. The progress is monitored by HPLC or TLC to ensure the complete consumption of the starting material.
-
Quenching and Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Isolation: The product is extracted into an organic solvent. The organic layer is washed with water, brine, and then dried. The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent like ethanol or isopropanol to afford the title compound as a crystalline solid.
Rationale for Choices:
-
Anhydrous Conditions: Lewis acids like AlCl₃ are extremely moisture-sensitive. Any water present will decompose the catalyst and inhibit the reaction.
-
Inert Atmosphere: Prevents side reactions and degradation of reagents.
-
Stoichiometric Lewis Acid: A full equivalent or more of AlCl₃ is often required because it complexes with both the carbonyl of the acyl chloride and the carbonyl of the product ketone, rendering it catalytically inactive.[4]
-
Acidic Quench: Ensures the complete breakdown of aluminum complexes and protonation of any basic intermediates, facilitating a clean work-up.
Summary of Reaction Parameters
| Parameter | Stage 1: Knorr Synthesis | Stage 2: Friedel-Crafts Acylation |
| Key Reagents | α-amino-ketone, β-ketoester | Pyrrole substrate, Chloroacetyl chloride |
| Catalyst/Promoter | Acid or Base (self-catalyzed) | Lewis Acid (e.g., AlCl₃) |
| Solvent | Ethanol, Acetic Acid | Dichloromethane, 1,2-Dichloroethane |
| Temperature | 10°C to Reflux | 0°C to 10°C |
| Key Intermediate | Enamine | Acylium ion, Sigma complex |
| Work-up | Aqueous precipitation/extraction | Acidic aqueous quench, extraction |
| Purification | Recrystallization | Recrystallization |
Conclusion
The formation of this compound is a well-defined, two-stage process rooted in fundamental organic reactions. The synthesis begins with the elegant and efficient Knorr pyrrole synthesis to construct the substituted pyrrole ring. This is followed by a highly regioselective Friedel-Crafts acylation, which leverages the intrinsic electronic properties of the pyrrole nucleus to direct the incoming electrophile to the vacant C5 position. A thorough understanding of these mechanisms, particularly the role of intermediates, reaction conditions, and catalyst behavior, is paramount for researchers and drug development professionals aiming to produce this vital intermediate with high yield and purity.
References
-
Pyrrole synthesis . Organic Chemistry Portal. [Link]
- Process for preparation of high purity n-[2-(diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Paal-Knorr, Hantzsch, and Knorr Pyrrole Syntheses . MBB College. [Link]
-
Paal–Knorr synthesis of pyrroles . RGM College Of Engineering and Technology. [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester . Organic Syntheses Procedure. [Link]
-
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate . National Center for Biotechnology Information (PMC). [Link]
-
Knorr pyrrole synthesis . Wikipedia. [Link]
-
Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives . ResearchGate. [Link]
-
Friedel-Crafts Alkylation of Pyrrole . Chemistry Stack Exchange. [Link]
-
Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates . National Center for Biotechnology Information (PMC). [Link]
-
Paal–Knorr synthesis . Wikipedia. [Link]
-
Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]
- Preparation of chloroacetyl chloride.
-
Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction . YouTube. [Link]
-
Friedel-Crafts Acylation . Chemistry Steps. [Link]
Sources
- 1. mbbcollege.in [mbbcollege.in]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
The Therapeutic Potential of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in the architecture of numerous biologically active compounds.[1] Its presence in natural products like heme, chlorophyll, and vitamin B12, as well as in blockbuster drugs such as atorvastatin and sunitinib, underscores its significance in therapeutic agent design.[1][2] The unique electronic and structural features of the pyrrole ring allow for diverse interactions with biological targets, making it a "privileged scaffold" in medicinal chemistry. This guide focuses on the derivatives of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, a versatile intermediate poised for the generation of novel therapeutic candidates. The chloroacetyl group at the 5-position provides a reactive handle for a multitude of chemical transformations, enabling the exploration of a vast chemical space and the fine-tuning of biological activity.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, biological evaluation, and therapeutic potential of this promising class of compounds. We will delve into their demonstrated anticancer and antimicrobial activities, supported by experimental data and detailed protocols, and explore the mechanistic underpinnings of their action.
I. The Strategic Importance of this compound as a Starting Material
This compound is a key building block for the synthesis of a wide array of bioactive molecules. Its utility stems from the presence of multiple functional groups that can be selectively modified. The chloroacetyl moiety, in particular, is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of various pharmacophores, leading to the creation of extensive compound libraries for high-throughput screening.
The synthesis of this crucial intermediate can be achieved through established organic chemistry routes, often starting from simpler pyrrole precursors. For instance, the hydrolysis of its ester precursor, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, is a common method.[3] This precursor is treated with a strong base, like potassium hydroxide, followed by acidification to yield the carboxylic acid, which can then be further functionalized.[3]
II. Anticancer Activity: Targeting Key Pathways in Malignancy
Derivatives of the 2,4-dimethyl-1H-pyrrole-3-carboxylate scaffold have demonstrated significant potential as anticancer agents.[4] Notably, a series of novel 2,4-dimethyl-5-((E)-3-phenyl-3-oxoprop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid derivatives have shown promising antiproliferative properties.[4]
A. In Vitro Cytotoxicity
These compounds have been evaluated for their in vitro cytotoxicity against various cancer cell lines. The lead compound in one study, 2,2,2-trifluoroethyl 5-((E)-3-(3-fluoro-4-(trifluoromethyl)phenyl)-3-oxoprop-1-enyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, exhibited potent activity against the MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines.[4]
| Compound | Cell Line | GI50 (µg/mL) |
| 2,2,2-trifluoroethyl 5-((E)-3-(3-fluoro-4-(trifluoromethyl)phenyl)-3-oxoprop-1-enyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | MDA-MB-231 | 5.51 |
| PC-3 | 5.15 | |
| Sunitinib (Reference) | PC-3 | 6.50 |
Table 1: In vitro anticancer activity of a lead pyrrole derivative.[4]
B. Mechanism of Action: A Multi-faceted Approach
The anticancer effects of pyrrole derivatives are often attributed to their ability to interfere with multiple cellular processes crucial for tumor growth and survival.[5]
-
Kinase Inhibition: Many pyrrole-containing compounds, including the FDA-approved drug sunitinib, function as inhibitors of protein kinases, such as vascular endothelial growth factor receptors (VEGFRs) and epidermal growth factor receptors (EGFRs).[6] These receptors play a pivotal role in angiogenesis and cell proliferation, and their inhibition can lead to the suppression of tumor growth.
-
Induction of Apoptosis: Several pyrrole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[5] This can be triggered through various mechanisms, including the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[5]
-
Cell Cycle Arrest: The arrest of the cell cycle at specific checkpoints is another key mechanism by which these compounds exert their anticancer effects. For instance, some alkynylated pyrrole derivatives have been found to arrest the cell cycle in the G0/G1 phase in A549 lung cancer cells.[7]
Caption: Hypothesized mechanism of anticancer action for pyrrole derivatives.
C. Experimental Protocol: In Vitro Cytotoxicity MTT Assay
The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of novel pyrrole derivatives.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) for each compound.
III. Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Pyrrole derivatives have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.[8]
A. In Vitro Antimicrobial Susceptibility
Chalcone derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylate have demonstrated significant antibacterial activity.[4] The same lead compound that showed potent anticancer activity also exhibited strong inhibition of Gram-positive bacteria.
| Compound | Bacterial Strain | IC50 (µg/mL) |
| 2,2,2-trifluoroethyl 5-((E)-3-(3-fluoro-4-(trifluoromethyl)phenyl)-3-oxoprop-1-enyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | Bacillus subtilis | 1.44 |
| Staphylococcus aureus | 1.54 |
Table 2: In vitro antibacterial activity of a lead pyrrole derivative.[4]
B. Structure-Activity Relationship (SAR)
Preliminary SAR studies on these pyrrole derivatives suggest that the presence of electron-withdrawing groups on the aryl ring enhances both anticancer and antibacterial activity.[4] Furthermore, the modification of the carboxylic acid moiety to its bioisosteres, such as amides and esters, has been shown to be a fruitful strategy for improving potency.[4]
Sources
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the X-ray Crystal Structure of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate Analogs for Drug Development Professionals
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on determining and analyzing the X-ray crystal structure of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate and its analogs. The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1] The chloroacetyl group, in particular, is a reactive handle that makes these compounds versatile intermediates for synthesizing more complex molecules with potential therapeutic applications.[2] Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for rational drug design, enabling the optimization of ligand-receptor interactions and the prediction of structure-activity relationships (SAR).
While a published crystal structure for the title compound is not yet available in public databases like the Cambridge Structural Database (CSD)[3][4], this guide will provide a comprehensive framework for its determination. We will detail a robust synthetic pathway, propose effective crystallization strategies, and outline the complete X-ray diffraction workflow. Furthermore, we will present a detailed analysis of the crystal structure of a closely related analog, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate , to provide a valuable comparative benchmark and illustrate the key structural insights that can be gleaned from such studies.[5][6]
The Strategic Importance of Crystallographic Data in Pyrrole-Based Drug Discovery
The precise knowledge of a molecule's three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions, is fundamental to understanding its chemical behavior and biological activity. For drug development, a high-resolution crystal structure provides an empirical foundation for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological efficacy to guide the design of more potent and selective analogs.
-
Computational Modeling and Docking: Providing accurate input geometries for computational studies to predict binding affinities and modes of interaction with biological targets.
-
Pharmacophore Identification: Defining the essential spatial arrangement of functional groups required for biological activity.
-
Polymorph and Salt Screening: Identifying and characterizing different solid-state forms of a drug candidate, which can have significant implications for its stability, solubility, and bioavailability.
The chloroacetyl group in the title compound is a particularly interesting feature. Its electronegative chlorine atom and carbonyl group can participate in a variety of non-covalent interactions, such as hydrogen bonds and halogen bonds, which can significantly influence the crystal packing and the molecule's interaction with a target protein.[7][8]
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Proposed Synthesis of this compound
A plausible and efficient synthesis of the title compound can be achieved in a two-step process starting from commercially available reagents. The workflow is outlined below:
Figure 1: Proposed two-step synthesis of the title compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate [9]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: Charge the flask with ethyl acetoacetate and a suitable non-protonic solvent.
-
Bromination (if starting from propionaldehyde): If preparing 2-bromopropanal in situ, cool the solution in an ice bath and add bromine dropwise.
-
Ring Closure: Add 2-bromopropanal (or the product from the previous step) and ammonia water to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Perform an appropriate aqueous work-up to remove inorganic byproducts. Purify the crude product by recrystallization or column chromatography to yield Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
Step 2: Friedel-Crafts Acylation to Yield the Title Compound
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagents: Dissolve the synthesized Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in a dry, non-polar solvent (e.g., dichloromethane). Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride dropwise.
-
Reaction: Allow the reaction to proceed at low temperature, then warm to room temperature, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction with ice-water. Perform an extractive work-up to isolate the organic product.
-
Purification: Purify the final product by column chromatography or recrystallization to obtain pure this compound.
Crystallization Strategies
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following methods are recommended for pyrrole derivatives:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane/ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.[5] This is often a good starting point for new compounds.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small drop on a siliconized cover slip (hanging drop) or in a small vial (sitting drop). Seal this within a larger container that holds a reservoir of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound solution gradually reduces its solubility, promoting crystal growth.
-
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.
Single-Crystal X-ray Diffraction: The Workflow to an Atomic Structure
Once suitable single crystals are obtained, the process of determining the molecular structure can begin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 950-86-7: ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrro… [cymitquimica.com]
- 3. CCDC Deposition Criteria for CSD and ICSD Inclusion : CCDC Home [support.ccdc.cam.ac.uk]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
The Strategic Role of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (ECDP), a pivotal heterocyclic building block in medicinal chemistry. We will explore its synthesis, with a focus on the strategic introduction of the reactive chloroacetyl group, and delve into its versatile applications in the construction of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental methodologies.
Introduction: The Pyrrole Scaffold and the Significance of a Reactive Handle
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Its electron-rich nature and hydrogen bonding capabilities make it an ideal framework for interacting with biological targets. The utility of a pyrrole-based intermediate is significantly enhanced by the presence of a reactive functional group that allows for facile derivatization. This compound (ECDP) is a prime example of such an intermediate, featuring a highly reactive chloroacetyl group that serves as a versatile handle for introducing diverse molecular functionalities.[3]
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of ECDP is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 950-86-7 | [3] |
| Molecular Formula | C₁₁H₁₄ClNO₃ | [3] |
| Molecular Weight | 243.69 g/mol | [2] |
| Appearance | Off-white to pale yellow solid (typical) | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Inferred from structure |
Synthesis of this compound: A Strategic Acylation
The synthesis of ECDP is most commonly achieved through the Friedel-Crafts acylation of its precursor, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. This electrophilic aromatic substitution reaction strategically places the chloroacetyl group at the C-5 position of the pyrrole ring, which is activated towards electrophilic attack.
Synthesis of the Precursor: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
The starting material, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, can be synthesized via several established methods, including the Knorr pyrrole synthesis or modifications thereof. A common industrial approach involves the ring-closure reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water.[4]
Friedel-Crafts Acylation: Introducing the Reactive Handle
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) to the suspension via the dropping funnel. Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
In a separate flask, dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution of the pyrrole precursor dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as the Lewis acid catalyst, AlCl₃, and the chloroacetyl chloride are highly reactive towards water.
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature (0 °C) helps to control the reaction rate, prevent side reactions, and minimize the decomposition of the starting material and product.
-
Stoichiometry: A slight excess of the Lewis acid and acylating agent is used to ensure complete conversion of the starting pyrrole.
-
Aqueous Workup: The acidic quench protonates any remaining pyrrole and helps to break up the aluminum complexes. The bicarbonate wash neutralizes any remaining acid.
The Chloroacetyl Group: A Gateway to Molecular Diversity
The chloroacetyl group is the key to the synthetic utility of ECDP. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide array of functional groups and the construction of diverse molecular scaffolds.
Reactions with Amine Nucleophiles
One of the most common and powerful applications of ECDP is its reaction with primary and secondary amines to form the corresponding α-amino ketones. This reaction is fundamental to the synthesis of many biologically active compounds, particularly kinase inhibitors.[6]
Experimental Protocol: General Procedure for the Reaction of ECDP with an Amine
-
Materials:
-
This compound (ECDP)
-
Amine (primary or secondary)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, N,N-dimethylformamide)
-
-
Procedure:
-
To a solution of ECDP (1.0 equivalent) in the chosen solvent, add the amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C), monitoring the reaction by TLC.
-
Upon completion, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to obtain the desired product.
-
Applications in the Synthesis of Kinase Inhibitors
The pyrrole-indolin-2-one scaffold is a well-established pharmacophore for the inhibition of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is a prominent example.[7] While Sunitinib itself is synthesized from the corresponding 5-formyl pyrrole derivative,[8] ECDP serves as a crucial intermediate for the synthesis of a wide range of Sunitinib analogs and other novel kinase inhibitors. The chloroacetyl group can be used to introduce the side chains necessary for binding to the kinase active site.[6]
Visualizing the Synthetic Pathways
The following diagrams, rendered in DOT language, illustrate the key synthetic transformations discussed.
Caption: Synthetic workflow from precursors to bioactive molecules via ECDP.
Conclusion: A Versatile and Indispensable Tool
This compound is a testament to the power of strategic functionalization in medicinal chemistry. The introduction of the chloroacetyl "handle" onto the privileged pyrrole scaffold creates a versatile and highly valuable intermediate. Its ability to readily undergo nucleophilic substitution reactions opens the door to a vast chemical space, enabling the synthesis of diverse libraries of compounds for drug discovery. As the quest for novel therapeutics continues, particularly in the realm of kinase inhibitors, the importance of intermediates like ECDP in accelerating the drug development process cannot be overstated.
References
- WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine)
-
1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])
-
Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate - Technical Disclosure Commons. (URL: [Link])
-
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC - NIH. (URL: [Link])
- KR20230160303A - 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)
-
Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Patsnap Eureka. (URL: [Link])
-
(PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - ResearchGate. (URL: [Link])
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed. (URL: [Link])
- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google P
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. (URL: [Link])
- An improved synthesis of sunitinib malate via a solvent-free decarboxyl
-
(A) Synthesis of trichloroacetyl‐pyrroles 11 a–f, (B) Synthesis of... - ResearchGate. (URL: [Link])
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (URL: Not available)
Sources
- 1. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate: A Cornerstone Intermediate for Modern Kinase Inhibitors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of targeted therapies has positioned kinase inhibitors at the forefront of modern oncology and immunology. Within this landscape, specific molecular scaffolds have emerged as "privileged structures," demonstrating a remarkable capacity for high-affinity binding to multiple biological targets.[1] The substituted pyrrole ring is a quintessential example of such a scaffold, forming the core of numerous approved drugs. This guide provides a detailed technical examination of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, a critical intermediate whose strategic design enables the efficient synthesis of potent kinase inhibitors. We will dissect its synthesis, explore its pivotal role in the construction of the multi-kinase inhibitor Sunitinib, and provide field-proven protocols and mechanistic insights to empower researchers in drug discovery and development.
The Strategic Importance of the Pyrrole Scaffold in Kinase Inhibition
Protein kinases, enzymes that regulate the majority of cellular signaling pathways, are frequently overactive in malignant cells, driving uncontrolled growth and survival.[2] Consequently, small-molecule kinase inhibitors have become a cornerstone of targeted cancer therapy. The indole nucleus, a fusion of a benzene and a pyrrole ring, is a well-established privileged scaffold in this domain.[1] Its planar aromatic system and hydrogen bonding capabilities allow it to effectively mimic protein motifs and bind to the ATP-binding pocket of various kinases.[1]
The specific pyrrole intermediate, this compound, is not merely a structural component; it is a highly functionalized building block. The chloroacetyl group at the C5 position serves as a key electrophilic handle, primed for reaction, while the ester at C3 provides a site for introducing diverse side chains that can modulate solubility, cell permeability, and target specificity. This strategic pre-functionalization is central to its utility in constructing complex molecules like Sunitinib.
Synthesis of the Core Intermediate: A Step-by-Step Technical Breakdown
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The overall workflow begins with the construction of the core pyrrole ring, followed by the crucial chloroacetylation step.
Pathway Overview: From Precursors to the Functionalized Intermediate
The synthesis can be logically divided into two primary stages:
-
Formation of the Pyrrole Core: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
-
Electrophilic Acylation: Introduction of the chloroacetyl group via a Friedel-Crafts-type reaction.
Caption: Synthetic workflow for the target intermediate.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (via Decarboxylation)
This method leverages thermal decarboxylation, a clean and often high-yielding approach.[3][4] The starting material, a dicarboxylic acid derivative, loses carbon dioxide upon heating to yield the desired monosubstituted pyrrole.
-
Materials: 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.
-
Apparatus: Round-bottom flask equipped with a heating mantle, oil bath, and condenser.
-
Procedure:
-
Place 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (e.g., 25.0 mmol) into a dry round-bottom flask.
-
Heat the flask in an oil bath to 200-210°C.[3]
-
Observe as the solid reactant melts, accompanied by the evolution of carbon dioxide gas. Maintain this temperature for approximately 10-15 minutes, or until gas evolution ceases.[3]
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The resulting pale solid is the desired product, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. It can be purified further by recrystallization or used directly in the next step if purity is sufficient.
-
Causality Behind Choices:
-
Solvent-Free Condition: The high temperature is sufficient to drive the reaction, eliminating the need for a high-boiling-point solvent, which simplifies workup and reduces waste.[4] This is a key principle of green chemistry.
-
Thermal Decarboxylation: The carboxylic acid group at the C2 position is sterically hindered and electronically activated for removal by heat, a common and efficient reaction for pyrrole-2-carboxylic acids.
Protocol 2: Synthesis of this compound
This step is a classic Friedel-Crafts acylation. The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic chloroacetyl chloride, typically activated by a Lewis acid catalyst.
-
Materials: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, Chloroacetyl chloride, a suitable Lewis acid (e.g., AlCl₃), and an inert solvent (e.g., Dichloromethane).
-
Apparatus: Three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.
-
Procedure:
-
Dissolve Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in anhydrous dichloromethane in the reaction flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise, maintaining the low temperature.
-
Add chloroacetyl chloride dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it over crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final intermediate.
-
Causality Behind Choices:
-
Lewis Acid Catalyst: Aluminum chloride complexes with the chloroacetyl chloride, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the pyrrole ring.
-
Inert Atmosphere & Anhydrous Conditions: Lewis acids like AlCl₃ are highly moisture-sensitive. The reaction must be kept dry to prevent catalyst deactivation and unwanted side reactions.
-
Low Temperature Control: The reaction is highly exothermic. Starting at 0°C helps to control the reaction rate, prevent side-product formation, and ensure regioselectivity for acylation at the more reactive C5 position.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Typical Yield | Purity (HPLC) | Melting Point |
| 1 | 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | Heat (200-210°C) | 90-98%[3] | >96%[3] | 75-76°C[3] |
| 2 | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Chloroacetyl chloride, AlCl₃ | 75-85% | >98% | Varies |
Application in Kinase Inhibitor Synthesis: The Case of Sunitinib
The true value of this compound is realized in its conversion to high-value active pharmaceutical ingredients (APIs). Its most notable application is in the synthesis of Sunitinib (marketed as Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[5][6]
Sunitinib: Mechanism of Action
Sunitinib functions by inhibiting multiple RTKs involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastatic progression.[6] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGF-Rs).[5][6] By blocking the signaling pathways mediated by these receptors, Sunitinib effectively cuts off the blood and nutrient supply to the tumor and inhibits cancer cell proliferation.[7] It is FDA-approved for treating renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[5]
Caption: Sunitinib inhibits VEGFR/PDGFR signaling pathways.
Synthetic Pathway: From Intermediate to Sunitinib
The conversion of the chloroacetyl intermediate to Sunitinib involves a straightforward yet elegant condensation reaction.
Protocol 3: Synthesis of Sunitinib
This procedure outlines the final coupling step that forms the complete Sunitinib molecule.
-
Materials: this compound (hydrolyzed and amidated to its N-(2-(diethylamino)ethyl) amide derivative), 5-fluoro-2-oxoindoline, a base catalyst (e.g., piperidine or pyrrolidine), and a suitable solvent (e.g., ethanol or toluene).
-
Background Chemistry: The reaction is an aldol-type condensation. The base deprotonates the acidic methylene group of the 5-fluoro-2-oxoindoline, which then acts as a nucleophile, attacking the carbonyl group of the pyrrole derivative. Subsequent dehydration yields the characteristic exocyclic double bond of Sunitinib.
-
Procedure:
-
Combine N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (derived from the chloroacetyl intermediate via hydrolysis, amidation, and formylation) and 5-fluoro-1,3-dihydroindolin-2-one in a flask with ethanol or toluene.[8]
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux for 2-4 hours.[8] Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold solvent (e.g., petroleum ether or cold ethanol) to remove residual starting materials and catalyst.[8]
-
Dry the product under vacuum to yield Sunitinib free base as a yellow-orange solid.
-
Causality Behind Choices:
-
Base Catalyst: Piperidine is a moderately strong secondary amine base, ideal for facilitating the deprotonation of the oxoindoline without causing unwanted side reactions like ester hydrolysis.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent dehydration steps, driving the reaction to completion.
-
Precursor Modification: The chloroacetyl intermediate is first converted to the corresponding 5-formyl carboxamide.[8] The formyl group is the required aldehyde for the Knoevenagel-type condensation with the oxoindoline core. The chloroacetyl group itself is a precursor that can be converted to the aldehyde. The ethyl ester is converted to the diethylaminoethyl amide side chain, which is crucial for the final drug's solubility and pharmacokinetic profile.[9]
Conclusion and Future Outlook
This compound is a testament to the power of strategic intermediate design in modern pharmaceutical synthesis. Its robust and scalable synthesis, combined with the versatile reactivity of its chloroacetyl and ester functional groups, establishes it as a high-value building block. The successful synthesis of Sunitinib serves as a primary example, but the potential applications of this intermediate extend to a wide array of other kinase inhibitors.[2][10] As drug discovery continues to target the kinome, the demand for such well-designed, functionalized heterocyclic intermediates will only grow, solidifying the central role of pyrrole derivatives in the development of next-generation targeted therapies.
References
- WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
- 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
- Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxyl
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Ting-Hsuan Yang, et al.
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
- Sunitinib | C22H27FN4O2 | CID 5329102. PubChem - NIH.
- Improved process for the preparation of ethyl 5-(2-fluorophenyl)
- Novel 2,4-Dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1 H -pyrrole-3-carboxylic Acid Derivatives: New Leads in Cancer and Bacterial Chemotherapy.
- Sunitinib-impurities.
- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
- Desimidazoline Sunitinib (5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide). CymitQuimica.
- Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed.
- CN103992308A - Method for preparing sunitinib.
- Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid deriv
- Sunitinib. Wikipedia.
- An improved synthesis of sunitinib malate via a solvent-free decarboxylation process.
- 16 Medicine of the week: Sunitinib. YouTube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sunitinib - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
- 9. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Abstract
This document provides a comprehensive, two-part protocol for the synthesis of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds.[1] Pyrrole scaffolds are foundational moieties in numerous FDA-approved drugs and bioactive natural products, making robust synthetic routes to functionalized pyrroles highly valuable.[2][3][4] This guide details: (1) The synthesis of the precursor, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, via a ring-closure reaction, and (2) The subsequent regioselective Friedel-Crafts acylation to yield the target compound. The causality behind critical steps, safety protocols for hazardous reagents, and methods for purification and validation are explained to ensure reproducibility and safety.
Introduction: The Significance of Pyrrole Intermediates
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Atorvastatin and Sunitinib.[2] The functionalization of the pyrrole ring at specific positions is a critical strategy for modulating the biological activity and pharmacokinetic properties of drug candidates.[4] this compound (CAS 950-86-7) is a versatile building block; its chloroacetyl group provides a reactive handle for a variety of nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[1]
The synthesis presented herein follows a logical and efficient pathway. First, the pyrrole core is constructed. Subsequently, a Friedel-Crafts acylation is employed to introduce the chloroacetyl group. This electrophilic aromatic substitution is directed to the C5 position, which is the most nucleophilic and sterically accessible site on the Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate ring.[5]
Overall Reaction Scheme
Caption: Overall synthetic workflow from common precursors to the target compound.
Part A: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This initial stage constructs the core pyrrole ring system. The described method is a variation of a multi-component ring-closure reaction, which is an efficient strategy for assembling substituted pyrroles.[6][7]
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (1.0 mol scale) | Moles | Notes |
| Propionaldehyde | 58.08 | 58.1 g (72.6 mL) | 1.0 | Starting material for bromination |
| Bromine | 159.81 | 159.8 g (51.2 mL) | 1.0 | Handle in a fume hood with care. |
| Ethyl acetoacetate | 130.14 | 130.1 g (127.5 mL) | 1.0 | Key component for ring closure. |
| Ammonia solution (28-30%) | 17.03 (NH3) | ~200 mL | Excess | Acts as both reactant and base. |
| Dichloromethane (DCM) | 84.93 | ~500 mL | - | Solvent for bromination. |
| Ethanol | 46.07 | As needed | - | Recrystallization solvent. |
| Saturated Sodium Bicarbonate | - | As needed | - | For neutralization. |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying agent. |
Step-by-Step Protocol
Step 1: Preparation of 2-Bromopropanal (Handle in a Fume Hood)
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve propionaldehyde (1.0 mol) in 250 mL of dichloromethane (DCM).
-
Cool the flask in an ice-water bath to 0-5°C.
-
Slowly add bromine (1.0 mol) dropwise via the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 10°C. The characteristic red-brown color of bromine should dissipate.
-
Causality: This is an alpha-bromination of an aldehyde. The reaction is exothermic and performed at low temperature to prevent side reactions and control the release of HBr gas.
-
-
After the addition is complete, allow the mixture to stir at room temperature for an additional hour.
-
This crude solution of 2-bromopropanal in DCM is typically used directly in the next step without purification due to its instability.[6]
Step 2: Ring-Closure Reaction
-
In a separate large flask (e.g., 2 L), combine ethyl acetoacetate (1.0 mol) and the concentrated ammonia solution (~200 mL). Cool this mixture in an ice bath.
-
Slowly add the crude 2-bromopropanal solution from Step 1 to the vigorously stirred ammonia/ethyl acetoacetate mixture. Maintain the temperature below 20°C.
-
Causality: This is the key Hantzsch-like pyrrole synthesis step. The ammonia facilitates the condensation and cyclization of the two carbonyl-containing fragments to form the pyrrole ring.
-
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight (12-16 hours).
-
Transfer the mixture to a separatory funnel. The organic layer (DCM) will contain the product. Separate the layers.
-
Extract the aqueous layer twice with 100 mL portions of DCM.
-
Combine all organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
Step 3: Purification
-
The resulting crude solid is often a brown or off-white powder.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate as a pale solid.[8]
-
Dry the purified product under vacuum. A typical yield is in the range of 60-75%.
Part B: Synthesis of this compound
This stage involves the electrophilic substitution of the synthesized pyrrole precursor using chloroacetyl chloride in a Friedel-Crafts acylation reaction.[9]
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (0.5 mol scale) | Moles | Notes |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 167.21 | 83.6 g | 0.5 | Precursor from Part A. |
| Chloroacetyl Chloride | 112.94 | 62.1 g (42.0 mL) | 0.55 | Highly corrosive and lachrymatory. Handle only in a fume hood.[10][11] |
| Aluminum Chloride (Anhydrous) (AlCl₃) | 133.34 | 73.3 g | 0.55 | Reacts violently with water. Lewis acid catalyst. |
| 1,2-Dichloroethane (DCE) | 98.96 | ~750 mL | - | Anhydrous solvent. |
| Hydrochloric Acid (conc. HCl) | 36.46 | As needed | - | For quenching. |
| Ice | - | ~1 kg | - | For quenching. |
| Ethyl Acetate | 88.11 | As needed | - | Extraction solvent. |
Step-by-Step Protocol
Step 1: Reaction Setup (Under Inert Atmosphere)
-
Set up a three-necked flask with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
-
To the flask, add anhydrous aluminum chloride (0.55 mol) and 500 mL of anhydrous 1,2-dichloroethane (DCE).
-
Cool the suspension to 0°C using an ice bath.
-
In the dropping funnel, prepare a solution of chloroacetyl chloride (0.55 mol) in 100 mL of anhydrous DCE.
-
Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension.
-
Causality: This forms the electrophilic acylium ion (or a complex thereof) with the Lewis acid. This step is exothermic and must be controlled to prevent degradation of the reagents.
-
Step 2: Acylation of the Pyrrole
-
Prepare a separate solution of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (0.5 mol) in 150 mL of anhydrous DCE.
-
Add this pyrrole solution dropwise to the cold, stirred reaction mixture over approximately 1 hour. Maintain the temperature at 0-5°C.
-
Causality: The electron-rich pyrrole ring attacks the electrophilic acylium ion complex. The substitution occurs at the C5 position, which is the most electron-rich and sterically unhindered alpha-position available for this electrophilic aromatic substitution.[5]
-
-
After the addition is complete, allow the reaction to stir at 0°C for another 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Workup and Quenching
-
Prepare a large beaker with approximately 1 kg of crushed ice and 100 mL of concentrated HCl.
-
CAUTIOUSLY AND SLOWLY , pour the reaction mixture onto the ice-acid mixture with vigorous stirring. This is a highly exothermic quench that will release HCl gas. Perform this in a well-ventilated fume hood.
-
Causality: The water hydrolyzes and deactivates the aluminum chloride catalyst. The acid helps to break up any aluminum-product complexes and keeps aluminum salts soluble in the aqueous phase.
-
-
Continue stirring until all the ice has melted and the mixture forms two clear layers.
-
Transfer the mixture to a large separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 150 mL portions of ethyl acetate.
-
Combine all organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (careful, CO₂ evolution!), and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Step 4: Purification
-
The crude product will likely be a solid.
-
Purify by recrystallization from ethanol or a similar polar solvent to yield this compound as a crystalline solid.
-
Expected yield should be in the range of 80-90%.
Workflow and Safety Visualization
Caption: Detailed workflow for the Friedel-Crafts acylation step with safety emphasis.
Critical Safety Precautions
-
Chloroacetyl Chloride: This substance is extremely corrosive, a lachrymator (causes tearing), and reacts violently with water.[11] It must be handled exclusively within a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber).[10] Ensure an eyewash station and safety shower are immediately accessible.[11]
-
Aluminum Chloride (Anhydrous): AlCl₃ reacts violently with moisture, releasing heat and HCl gas. Handle in a dry environment (e.g., under an inert atmosphere) and add to solvents cautiously.
-
Reaction Quenching: The quenching of the reaction mixture is highly exothermic and releases large volumes of HCl gas. This step must be performed slowly, with efficient stirring, and in a well-ventilated fume hood. Do not seal the quenching vessel.
References
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
- Anderson, B. A., et al. (1996). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Organic Syntheses, 73, 222.
- Hudson, C. B. F., et al. (1984). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry, 62(1), 30-36.
- Gribble, G. W., et al. (1990). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. The Journal of Organic Chemistry, 55(15), 4518-4524.
- Pearson, D. P. J., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(13), 3144-3147.
- MDPI. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(1), 22.
-
New Jersey Department of Health. (n.d.). Hazard Summary: Chloroacetyl Chloride. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Chemical Science, 12(3), 1139-1145.
- PubMed. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 353(12), e2000223.
- Attanasi, O. A., et al. (2011). A Novel Assembly of Substituted Pyrroles by Acid‐Catalyzed Sequential Three‐Component Reaction of Amines, Alkynoates, and 1,2‐Diaza‐1,3‐dienes.
Sources
- 1. CAS 950-86-7: ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrro… [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. Sci-Hub. A Novel Assembly of Substituted Pyrroles by Acid‐Catalyzed Sequential Three‐Component Reaction of Amines, Alkynoates, and 1,2‐Diaza‐1,3‐dienes / Advanced Synthesis & Catalysis, 2011 [sci-hub.box]
- 8. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
From Building Block to Potent Inhibitor: A Detailed Synthetic Protocol for Sunitinib from Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
For distribution to researchers, scientists, and drug development professionals.
This application note provides a comprehensive, step-by-step guide for the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, commencing from the specialized starting material, Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate. This protocol is designed to offer a logical and scientifically robust pathway, detailing not just the procedural steps but also the underlying chemical rationale to empower researchers in their drug discovery and development endeavors.
Sunitinib is a crucial therapeutic agent approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] Its mechanism of action involves the inhibition of cellular signaling by targeting multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), thereby impeding tumor angiogenesis and cell proliferation.[2]
This guide provides a novel synthetic route, leveraging a readily accessible, yet less conventional, starting material. Each step has been meticulously outlined to ensure clarity, reproducibility, and a high degree of scientific integrity.
Synthetic Strategy Overview
The synthesis of Sunitinib from this compound is a multi-step process. The core of this strategy involves the transformation of the chloroacetyl group into a formyl group, a critical functional moiety for the subsequent condensation reaction. The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of Sunitinib.
Detailed Protocols and Methodologies
Step 1: Amidation of this compound
The initial step involves the direct amidation of the ethyl ester starting material with N,N-diethylethylenediamine. This reaction selectively converts the ester functional group to the desired amide without affecting the chloroacetyl group.
Rationale: Direct amidation is a common and efficient method for forming amide bonds. The choice of N,N-diethylethylenediamine introduces the side chain required in the final Sunitinib structure. The reaction is typically carried out at elevated temperatures to drive the reaction to completion.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable high-boiling point solvent such as xylene or toluene, add N,N-diethylethylenediamine (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess diamine and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, N-(2-(diethylamino)ethyl)-5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, can be purified by column chromatography on silica gel if necessary.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| This compound | 1.0 eq | Starting Material |
| N,N-Diethylethylenediamine | 1.5 eq | Amine source for amidation |
| Xylene or Toluene | q.s. | High-boiling solvent |
| Ethyl Acetate | q.s. | Extraction solvent |
| Water, Brine | q.s. | Aqueous workup |
| Anhydrous Sodium Sulfate | q.s. | Drying agent |
Step 2: Conversion of the Chloroacetyl Group to a Formyl Group via Kornblum Oxidation
This pivotal step transforms the chloroacetyl intermediate into the key aldehyde, N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. The Kornblum oxidation is a reliable method for this conversion.[3][4]
Rationale: The Kornblum oxidation provides a mild and effective method for oxidizing primary alkyl halides to aldehydes using dimethyl sulfoxide (DMSO) as the oxidant.[3] The reaction proceeds through an alkoxysulfonium salt intermediate, which upon treatment with a base, eliminates to form the aldehyde.
Caption: Simplified mechanism of the Kornblum Oxidation.
Protocol:
-
Dissolve the N-(2-(diethylamino)ethyl)-5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 eq) from the previous step in dimethyl sulfoxide (DMSO).
-
Add a mild base, such as sodium bicarbonate (NaHCO₃) (2.0-3.0 eq), to the solution.
-
Heat the reaction mixture to a temperature between 100-150 °C.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.
-
Purify the product by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| N-(2-(diethylamino)ethyl)-5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | 1.0 eq | Substrate |
| Dimethyl Sulfoxide (DMSO) | q.s. | Oxidant and solvent |
| Sodium Bicarbonate (NaHCO₃) | 2.0-3.0 eq | Base |
| Ethyl Acetate or Dichloromethane | q.s. | Extraction solvent |
| Water, Brine | q.s. | Aqueous workup |
| Anhydrous Sodium Sulfate | q.s. | Drying agent |
Step 3: Condensation with 5-Fluoro-2-oxindole to yield Sunitinib
The final step in the synthesis is a base-catalyzed aldol-type condensation between the synthesized pyrrole aldehyde and 5-fluoro-2-oxindole.
Rationale: This condensation reaction forms the central methylidene bridge that links the two heterocyclic ring systems of Sunitinib. Pyrrolidine is a commonly used basic catalyst for this transformation, promoting the deprotonation of the oxindole and facilitating the condensation.
Protocol:
-
In a reaction flask, suspend N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 eq) and 5-fluoro-2-oxindole (1.0 eq) in a suitable solvent, such as ethanol or isopropanol.
-
Add a catalytic amount of pyrrolidine (0.1-0.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain the temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature. The product, Sunitinib, will often precipitate from the solution.
-
Collect the solid product by filtration and wash it with a cold solvent (e.g., ethanol) to remove any unreacted starting materials and by-products.
-
The crude Sunitinib can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain a product of high purity.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | 1.0 eq | Aldehyde component |
| 5-Fluoro-2-oxindole | 1.0 eq | Methylene component |
| Pyrrolidine | 0.1-0.2 eq | Basic catalyst |
| Ethanol or Isopropanol | q.s. | Reaction solvent |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of Sunitinib starting from this compound. By elucidating the rationale behind each synthetic step and providing clear, actionable protocols, this guide aims to facilitate the work of researchers in the field of medicinal chemistry and drug development. The described pathway offers a viable alternative to previously reported syntheses and highlights the versatility of functionalized pyrroles as building blocks in the construction of complex pharmaceutical agents.
References
-
Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Available at: [Link]
-
PubChem. Sunitinib. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. National Center for Biotechnology Information. Available at: [Link]
-
Kang, S.-S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. Available at: [Link]
-
Wikipedia. Sunitinib. Available at: [Link]
- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Cambridge University Press. Sommelet Reaction. Available at: [Link]
-
Chemistry Steps. Acid Chlorides to Aldehydes. Available at: [Link]
-
Wikipedia. Kornblum oxidation. Available at: [Link]
-
ResearchGate. Pyrroles: reactions and synthesis. Available at: [Link]
-
Grokipedia. Kornblum oxidation. Available at: [Link]
-
UCL Discovery. Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. Available at: [Link]
-
JournalAgent. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Available at: [Link]
-
MDPI. Direct Transamidation Reactions: Mechanism and Recent Advances. Available at: [Link]
-
Chemsrc. N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. Available at: [Link]
-
ResearchGate. Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Available at: [Link]
-
PubMed. Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. Available at: [Link]
-
MDPI. Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Available at: [Link]
-
PubMed Central. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Available at: [Link]
-
ResearchGate. Reduction of 2-carboxylate pyrroles to 2-formyl pyrroles using RANEY® nickel. Available at: [Link]
- Google Patents. CN1466561A - A method for preparing α' chloroketones.
-
PubChem. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine - Google Patents [patents.google.com]
- 2. Ten Years of Glory in the α-Functionalizations of Acetophenones: Progress Through Kornblum Oxidation and C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold in Medicinal Chemistry
Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a highly valuable and reactive synthetic intermediate. Its pyrrole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The presence of the α-chloroacetyl group makes this molecule an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups. This versatility has positioned it as a key building block in the synthesis of complex molecules, most notably as a precursor to the multi-targeted tyrosine kinase inhibitor, Sunitinib, used in cancer therapy.[1]
This guide provides a comprehensive overview of the nucleophilic substitution reactions of this chloroacetylpyrrole derivative. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols for reactions with various nucleophiles, and offer insights into experimental design and optimization.
Understanding the Reactivity of the Chloroacetyl Group
The chloroacetyl group is a potent electrophile due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and makes the α-carbon susceptible to nucleophilic attack. Nucleophilic substitution reactions on α-haloketones, such as this one, typically proceed via an SN2 mechanism.[2][3][4] This is a single-step concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.
The pyrrole ring itself is electron-rich and can be susceptible to electrophilic substitution. However, the chloroacetyl group at the 5-position is the more reactive site for nucleophilic attack under the conditions described in these protocols.
General Workflow for Nucleophilic Substitution
The following diagram illustrates a generalized workflow for the nucleophilic substitution reactions of this compound.
Caption: N-Alkylation with a Primary Amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (10 mL/mmol) is added the primary amine (1.1 eq) and triethylamine (1.5 eq).
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.
Protocol 2: Reaction with a Thiol (S-Alkylation)
This protocol outlines the synthesis of thioether derivatives. Thiols are excellent nucleophiles and readily react with the chloroacetylpyrrole.
Reaction Scheme:
Caption: S-Alkylation with a Thiol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Acetone or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a suspension of potassium carbonate (2.0 eq) in acetone (15 mL/mmol) is added the thiol (1.2 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of this compound (1.0 eq) in acetone (5 mL/mmol) is added dropwise.
-
The reaction is stirred at room temperature for 2-4 hours and monitored by TLC.
-
After completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography (ethyl acetate/hexanes) to give the desired thioether.
Protocol 3: Reaction with an Alcohol (O-Alkylation)
The reaction with alcohols to form ethers is generally slower than with amines or thiols and may require a stronger base and elevated temperatures.
Reaction Scheme:
Sources
- 1. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
Application Note & Protocol: A Practical Guide to the Laboratory Scale Synthesis of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Introduction: The Strategic Importance of a Key Pyrrole Intermediate
Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary value lies in its role as a crucial building block in the synthesis of potent therapeutic agents. Most notably, this molecule is a direct precursor to Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and other cancers. The chloroacetyl group provides a reactive electrophilic site, essential for subsequent coupling reactions to build the final complex drug molecule.
This guide provides a detailed, reliable, and scientifically grounded protocol for the laboratory-scale synthesis of this key intermediate. The chosen synthetic route is a classic Friedel-Crafts Acylation , a robust and well-understood method for acylating electron-rich aromatic and heteroaromatic systems. By providing not just the procedural steps but also the underlying chemical principles and safety considerations, this document is designed to empower researchers to confidently and successfully execute this important synthesis.
The Chemistry: Mechanism and Rationale of Friedel-Crafts Acylation
The synthesis proceeds via an electrophilic aromatic substitution on the electron-rich pyrrole ring. Pyrroles preferentially undergo substitution at the C2 (or α) position due to the superior resonance stabilization of the cationic intermediate (the sigma complex). In this case, the C5 position is targeted for acylation.
The Causality Behind the Reaction:
-
Activation of the Electrophile: The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). Chloroacetyl chloride, the acylating agent, coordinates with AlCl₃. This coordination polarizes the carbon-chlorine bond, making the carbonyl carbon highly electrophilic and facilitating the formation of a reactive acylium ion (ClCH₂CO⁺) or a potent acyl chloride-Lewis acid complex. This step is critical as the acyl chloride itself is not electrophilic enough to react with the pyrrole ring.[1][2]
-
Nucleophilic Attack: The π-electron system of the starting material, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, acts as the nucleophile. It attacks the highly electrophilic acylium ion, leading to the formation of a resonance-stabilized cationic intermediate.
-
Rearomatization: A base (such as the AlCl₄⁻ complex formed in the first step) abstracts a proton from the carbon atom where the acyl group has attached. This restores the aromaticity of the pyrrole ring, yielding the final product complexed with AlCl₃.
-
Hydrolysis (Work-up): An aqueous work-up is required to decompose the aluminum chloride-product complex and liberate the final acylated pyrrole.
The choice of a strong Lewis acid like AlCl₃ is deliberate; it ensures the generation of a sufficiently powerful electrophile to drive the reaction to completion.[3][4] The reaction is conducted at low temperatures (0-5 °C) to control the high reactivity and exothermicity of the Friedel-Crafts reaction, minimizing the formation of undesirable side products.[5]
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale synthesis yielding several grams of the target compound. All operations must be performed within a certified chemical fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | CAS No. | Notes |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | C₉H₁₃NO₂ | 167.21 | 5.00 g | 29.9 | 2199-51-1 | Starting Material |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 4.38 g | 32.9 | 7446-70-0 | Catalyst, use fresh, high-purity powder.[5] |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 2.9 mL (3.95 g) | 35.0 | 79-04-9 | Acylating Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | 75-09-2 | Anhydrous Solvent |
| Concentrated HCl (37%) | HCl | 36.46 | ~20 mL | - | 7647-01-0 | For Work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~50 mL | - | 144-55-8 | For Neutralization |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~50 mL | - | 7647-14-5 | For Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | 7757-82-6 | Drying Agent |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | As needed | - | 64-17-5 | For Recrystallization |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot to preclude moisture.
-
Initial Charging: Charge the flask with Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (5.00 g, 29.9 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture under a positive pressure of nitrogen until all the solid dissolves.
-
Cooling: Immerse the flask in an ice-salt bath and cool the internal temperature to 0-5 °C.
-
Lewis Acid Addition: While maintaining the temperature between 0-5 °C, carefully add anhydrous aluminum chloride (4.38 g, 32.9 mmol) in small portions over 15-20 minutes. The mixture may turn yellow or orange.
-
Acylating Agent Addition: Charge the dropping funnel with chloroacetyl chloride (2.9 mL, 35.0 mmol). Add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. A vigorous evolution of HCl gas will be observed; ensure the fume hood is functioning correctly.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.
-
Reaction Quench: In a separate large beaker (1 L), prepare a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (20 mL). While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. CAUTION: This is a highly exothermic process.
-
Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and collect the bottom organic (DCM) layer. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL, CAUTION: pressure buildup from CO₂ evolution), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold ethanol, and dry the solid under vacuum.[6]
Product Characterization
-
Appearance: Off-white to pale yellow crystalline solid.
-
Expected Yield: 65-75%
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~1.35 (t, 3H, -OCH₂CH ₃), ~2.45 (s, 3H, pyrrole-CH ₃), ~2.55 (s, 3H, pyrrole-CH ₃), ~4.30 (q, 2H, -OCH ₂CH₃), ~4.65 (s, 2H, -COCH ₂Cl), ~9.50 (br s, 1H, NH ).
-
IR (KBr, cm⁻¹): ~3250-3300 (N-H stretch), ~1705 (C=O stretch, chloroacetyl), ~1670 (C=O stretch, ester).
-
Mass Spec (EI): m/z for C₁₁H₁₄ClNO₃, [M]⁺ expected at 243.06.
Critical Safety Precautions: A Self-Validating System
Adherence to safety protocols is non-negotiable for the successful and safe execution of this synthesis.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, splash-proof safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[7]
-
Fume Hood: This entire procedure must be conducted in a well-ventilated chemical fume hood to avoid inhalation of corrosive HCl gas and volatile organic compounds.
-
Chloroacetyl Chloride: This substance is extremely corrosive, toxic, and a potent lachrymator (tear-producing agent).[8] It reacts violently with water and moisture to release HCl gas.[9][10] Handle only in a fume hood and ensure no contact with skin or eyes.[11] Have a sodium bicarbonate solution ready for neutralization of spills.
-
Anhydrous Aluminum Chloride: AlCl₃ is corrosive and reacts violently and exothermically with water, including moisture in the air, to release large amounts of HCl gas.[3] Always handle in a dry environment (e.g., glove box or under an inert atmosphere) and add it slowly and in portions to the reaction mixture.
-
Quenching Procedure: The quenching of the reaction mixture is highly exothermic and releases significant amounts of HCl gas. Perform this step slowly and behind a blast shield within the fume hood.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Quench any unreacted reagents before disposal.
References
-
Kang, S.-S., Li, H.-L., Zeng, H.-S., & Wang, H.-B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. [Link]
-
PubChem. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Chloroacetyl Chloride. [Link]
-
Organic Syntheses. (n.d.). 1,4-dibenzoylbutane. Retrieved from [Link]
-
Lee, D.-W., Lee, H.-M., & Wang, J.-P. (2011). Chemical Synthesis of Aluminum Chloride (AlCl3) by Cost-Effective Reduction Process. Journal of the Korean Ceramic Society, 48(1), 40-43. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Chemical Reactions: The Power of Aluminum Chloride in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Does AlCl3 Do In Organic Chemistry? [YouTube Video]. Retrieved from [Link]
-
Jamal Abdul Nasser, A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. ipme.ru [ipme.ru]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. medicalguidelines.basf.com [medicalguidelines.basf.com]
Application Notes and Protocols for the Purification of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Authored by: A Senior Application Scientist
Introduction
Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules, including the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib.[1] The purity of this intermediate is paramount as it directly impacts the quality, efficacy, and safety profile of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating through in-process controls and final purity assessments.
The chloroacetyl group and the pyrrole ring system imbue this molecule with a specific reactivity and polarity profile that must be considered during purification.[2] Common impurities may include starting materials, side-products from the acylation reaction, and degradation products. The selection of an appropriate purification strategy is therefore critical for achieving the high purity levels required for pharmaceutical applications.[3]
Purification Strategy Overview
The choice of purification technique is dictated by the impurity profile of the crude material and the desired final purity. The two primary methods for purifying this compound are recrystallization and column chromatography. A combination of these techniques often yields the best results.
Caption: General workflow for the purification of this compound.
Part 1: Purification by Recrystallization
Recrystallization is a robust and scalable method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures.
Rationale for Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be highly soluble or insoluble at all temperatures. Based on the purification of structurally similar pyrrole derivatives, suitable solvents for this compound include lower alcohols, esters, and non-polar solvents.[3][4] A solvent screen is highly recommended to determine the optimal solvent or solvent mixture for a specific batch of crude material.
Recommended Solvents and their Properties
| Solvent | Boiling Point (°C) | Key Characteristics |
| Ethanol | 78 | Good for polar impurities. |
| Isopropanol | 82 | Similar to ethanol, less volatile. |
| Ethyl Acetate | 77 | Good for a wide range of polarities. |
| Hexane | 69 | Used as an anti-solvent with more polar solvents. |
| Ethanol/Water | Variable | The polarity can be fine-tuned. |
| Ethyl Acetate/Hexane | Variable | Good for moderately polar compounds. |
Detailed Recrystallization Protocol
This protocol is a general guideline and may require optimization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate with stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil with stirring to dissolve the solid. Continue adding small portions of the hot solvent until the compound is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Step-by-step workflow for the recrystallization protocol.
Part 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful when dealing with complex mixtures or when impurities have similar solubility profiles to the target compound.
Rationale for Stationary and Mobile Phase Selection
For a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable choice. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), is optimized to achieve good separation.
Recommended Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of a range of compounds with varying polarities. A typical gradient might start from 95:5 to 70:30 (Hexane:Ethyl Acetate). |
| Loading Technique | Dry Loading | Recommended for solids to ensure a narrow starting band and better separation. |
Detailed Column Chromatography Protocol
Materials:
-
Crude this compound
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate) and carefully pack the chromatography column.
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Caption: A detailed workflow for purification by column chromatography.
Part 3: Purity Assessment
The purity of the final product should be rigorously assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of pharmaceutical intermediates. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Thin Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a reaction and the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the purified compound and can detect the presence of impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
The successful purification of this compound is a critical step in the synthesis of Sunitinib and other valuable compounds. By carefully selecting and optimizing either recrystallization or column chromatography, researchers can achieve the high levels of purity necessary for downstream applications. The protocols and guidelines presented in this document provide a solid foundation for developing a robust and reproducible purification process.
References
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link].
- Google Patents. Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available at: [Link].
-
National Center for Biotechnology Information. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available at: [Link].
- Google Patents. Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
-
PubChem. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available at: [Link].
-
PubChem. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available at: [Link].
- Google Patents. Preparation method of sunitinib intermediate.
-
ResearchGate. An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. Available at: [Link].
-
PubChem. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. Available at: [Link].
- Google Patents. Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
-
Royal Society of Chemistry. Supporting Information. Available at: [Link].
-
Pharmaffiliates. Sunitinib-impurities. Available at: [Link].
-
Mol-Instincts. Cas no 6314-22-3 (Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate). Available at: [Link].
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS 950-86-7: ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrro… [cymitquimica.com]
- 3. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 4. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recrystallization of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: The Criticality of Purity for a Versatile Pyrrole Building Block
Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 950-86-7) is a pivotal intermediate in the synthesis of a multitude of biologically active molecules and functional materials.[1] The pyrrole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The chloroacetyl group, in particular, imparts significant reactivity, making this compound a valuable precursor for further chemical transformations.[1] However, the synthetic routes to this compound can often yield impurities that may interfere with subsequent reactions or compromise the biological activity and safety of the final product.
Therefore, an effective and reproducible purification method is not merely a procedural step but a cornerstone for ensuring the integrity of the downstream research and development. Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[2] This document provides a comprehensive guide to the recrystallization of this compound, grounded in the principles of physical organic chemistry and supported by data from closely related structures.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[2] An ideal recrystallization solvent should:
-
Exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.
-
Either not dissolve impurities at all or keep them dissolved at low temperatures.
-
Be chemically inert towards the target compound.
-
Be sufficiently volatile for easy removal from the purified crystals.
-
Have a boiling point below the melting point of the target compound.
This guide will leverage these principles to establish a robust recrystallization protocol for the title compound.
Solvent System Selection and Rationale
While specific solubility data for this compound is not extensively published, we can infer suitable solvent systems from the purification of structurally analogous compounds. A study on the closely related Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate reports successful recrystallization from ethyl acetate.[3][4] Another similar pyrrole derivative was recrystallized from ethanol.[5]
Given the presence of an ester functional group in the target molecule, solvents with similar polarity, such as ethyl acetate, are often a good starting point. A common practice for purifying pyrrole derivatives also involves the use of solvent mixtures, such as ethyl acetate/hexane, to fine-tune the solubility.[6]
Recommended Solvents for Screening:
| Solvent/System | Rationale | Boiling Point (°C) |
| Ethyl Acetate | Proven effective for a structurally similar compound. Good balance of polarity. | 77.1 |
| Ethanol | Effective for other substituted pyrroles. | 78.4 |
| Isopropanol | A slightly less polar alcohol alternative. | 82.6 |
| Acetone | A more polar aprotic solvent. | 56 |
| Ethyl Acetate / Hexane | A versatile solvent system allowing for fine-tuning of polarity. | Variable |
| Ethanol / Water | A polar protic system that can be effective for moderately polar compounds. | Variable |
Health and Safety Considerations: Handling Chloroacetyl-Substituted Pyrroles
The chloroacetyl moiety and its potential hydrolysis product, chloroacetic acid, present specific hazards.[7][8] Chloroacetyl chloride is corrosive and can cause severe skin and eye burns, as well as respiratory irritation.[9]
All procedures must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Detailed Recrystallization Protocol
This protocol is a comprehensive starting point. The optimal solvent, solvent volume, and cooling rate may require some empirical optimization for the specific purity profile of the starting material.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethyl Acetate)
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and weighing scale
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram
Sources
- 1. CAS 950-86-7: ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrro… [cymitquimica.com]
- 2. tdcommons.org [tdcommons.org]
- 3. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 7. carlroth.com [carlroth.com]
- 8. What is the hazard of Chloroacetyl chloride to humans?_Chemicalbook [chemicalbook.com]
- 9. nj.gov [nj.gov]
Application Notes and Protocols: High-Purity Isolation of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate via Automated Flash Column Chromatography
Abstract
Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its purity is paramount to ensure the desired yield and impurity profile in subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the purification of this key intermediate using automated flash column chromatography. We will delve into the causality behind experimental choices, from solvent system selection to column packing and elution strategies, to ensure a robust and reproducible purification process.
Introduction: The "Why" Behind the Purification
The subject of our study, this compound, is a densely functionalized pyrrole. The presence of an ester, a chloroacetyl group, and the pyrrole core itself makes it a versatile building block in medicinal chemistry.[1] However, its synthesis, typically through a Friedel-Crafts acylation of the corresponding pyrrole precursor, often results in a crude product containing unreacted starting materials, polysubstituted byproducts, and decomposition products.
Given the reactive nature of the chloroacetyl moiety, achieving high purity is not merely a matter of good practice but a critical necessity to prevent unwanted side reactions in downstream applications. Column chromatography, a cornerstone of purification in organic synthesis, offers a reliable method to isolate the target compound.[2] This guide will provide a comprehensive protocol for this purification, emphasizing the rationale behind each step to empower researchers to adapt and troubleshoot the method as needed.
Pre-Chromatography Considerations: Setting the Stage for Success
Before commencing the column chromatography, a thorough understanding of the crude mixture is essential. This is typically achieved through Thin Layer Chromatography (TLC), which serves as a small-scale pilot for the larger separation.
Thin Layer Chromatography (TLC) for Solvent System Optimization
The choice of the mobile phase (eluent) is the most critical parameter in achieving good separation.[3] TLC allows for the rapid screening of various solvent systems to find the optimal balance of polarity that separates the target compound from its impurities.
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a ~1% solution.
-
Spotting: Using a capillary tube, carefully spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the desired solvent system.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).
Interpreting the Results: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4. This generally provides the best resolution in column chromatography.
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Target Compound | Separation from Impurities | Recommendation |
| 9:1 | > 0.8 | Poor | Too non-polar |
| 7:3 | ~ 0.6 | Moderate | Getting closer |
| 1:1 | ~ 0.35 | Good | Optimal starting point |
| 3:7 | < 0.1 | Poor | Too polar |
Based on typical results for similar acylated pyrroles, a mixture of Hexane and Ethyl Acetate in a 1:1 ratio is an excellent starting point for the purification of this compound.
The Column Chromatography Protocol: A Step-by-Step Guide
This protocol is designed for an automated flash chromatography system but can be adapted for manual column setups.
Materials and Equipment
-
Automated flash chromatography system
-
Pre-packed silica gel column (or materials for self-packing)
-
Crude this compound
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Test tubes or fraction collector vials
-
Rotary evaporator
Column Preparation and Equilibration
A well-packed and equilibrated column is fundamental to a successful separation.
Caption: Workflow for column preparation and equilibration.
Sample Loading
For optimal resolution, the crude sample should be loaded onto the column in a concentrated band. Dry loading is often preferred as it can lead to sharper peaks.
Dry Loading Protocol:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully load this powder onto the top of the chromatography column.
Elution and Fraction Collection
A gradient elution, where the polarity of the mobile phase is gradually increased, is often the most efficient way to separate compounds with different polarities.
Recommended Gradient Profile:
| Time (minutes) | % Ethyl Acetate in Hexane | Rationale |
| 0 - 5 | 10% | Elute highly non-polar impurities. |
| 5 - 25 | 10% -> 60% (linear gradient) | Gradually increase polarity to elute compounds of increasing polarity. |
| 25 - 30 | 60% | Ensure the target compound has fully eluted. |
| 30 - 35 | 100% | "Column wash" to remove highly polar impurities. |
The automated system will collect fractions based on the detector signal (typically UV).
Caption: Elution and fraction collection workflow.
Post-Chromatography: Isolation and Characterization
Once the fractions containing the pure product have been identified by TLC, they can be combined and the solvent removed.
-
Combine Fractions: Pool the fractions that show a single spot corresponding to the target compound on TLC.
-
Solvent Removal: Concentrate the combined fractions using a rotary evaporator.
-
Drying: Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and melting point analysis.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the mobile phase using TLC. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Tailing Peaks | Compound interacting strongly with the silica. | Consider adding a small amount (~0.5%) of acetic acid to the mobile phase.[4] |
| Product Not Eluting | Mobile phase is not polar enough. | Increase the polarity of the eluent, potentially switching to a dichloromethane/methanol system. |
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound using automated flash column chromatography. By understanding the principles behind each step, from TLC-based method development to the logic of gradient elution, researchers can confidently and efficiently obtain this key synthetic intermediate in high purity, paving the way for successful downstream applications in drug discovery and development.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Van der Eycken, J., & Stevens, C. (2004). A new protocol for pyrrole synthesis by a combination of ring-closing metathesis and in situ oxidative aromatization. Arkivoc, 2005(3), 16-24. Retrieved from [Link]
-
Kang, S. S., Li, H. L., Zeng, H. S., & Wang, H. B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
ResearchGate. (2014). How does one use a pack silica gel with chloroform or ethyl acetate as solvent? Retrieved from [Link]
-
Gnad, S., & Stark, A. (2013). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 78(15), 7646–7656. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of crude pyrroles.
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
Sources
Title: A Versatile Synthetic Toolkit: Generating Novel Drug-like Scaffolds from Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
An Application Note for Medicinal and Synthetic Chemists
Abstract
The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate as a versatile starting material for the synthesis of novel derivatives. We delve into the distinct reactivity of its functional groups—the α-haloketone, the pyrrole N-H, and the ethyl ester—to unlock diverse chemical space. This guide offers field-proven, step-by-step protocols for key transformations, including nucleophilic substitutions and N-alkylation, complete with mechanistic rationale, validation checkpoints, and troubleshooting advice. Our aim is to equip researchers with the foundational knowledge and practical methodologies required to efficiently generate libraries of novel pyrrole-based compounds for screening and development.
Introduction: The Enduring Significance of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in drug discovery, a five-membered aromatic heterocycle whose structural and electronic properties are central to the function of vital biological molecules like heme, chlorophyll, and vitamin B12.[1] In modern therapeutics, this core is embedded in a wide array of blockbuster drugs, including the cholesterol-lowering agent atorvastatin (Lipitor) and the anti-inflammatory drug tolmetin.[3] The chemical tractability of the pyrrole ring, combined with its ability to engage in various biological interactions, makes it an attractive starting point for the development of novel agents targeting a spectrum of diseases, from cancer to infectious diseases and beyond.[4][5]
This guide focuses on a particularly valuable building block: This compound (CAS 950-86-7). Its multi-functional nature presents a rich platform for synthetic diversification, enabling the systematic exploration of structure-activity relationships (SAR).
Chemical Profile and Strategic Reactive Sites
The synthetic potential of this compound stems from three distinct and orthogonally reactive sites. Understanding the unique reactivity of each site is paramount to designing logical and efficient synthetic pathways.
-
Site A: The α-Chloroacetyl Group: This is the most prominent reactive center. As an α-haloketone, the methylene carbon is highly electrophilic due to the inductive effect of both the adjacent carbonyl group and the chlorine atom.[6] This makes it an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions with a vast range of soft and hard nucleophiles.[7] This pathway is the most direct route to introducing significant molecular diversity.
-
Site B: The Pyrrole N-H Proton: The proton on the pyrrole nitrogen is weakly acidic. While pyrrole is a very weak base, its N-H can be deprotonated by a sufficiently strong base (e.g., sodium hydride, potassium carbonate) to form the corresponding pyrrolide anion.[8] This nucleophilic anion can then be functionalized via alkylation or acylation, allowing for modulation of the molecule's lipophilicity and hydrogen bonding capacity.[9][10]
-
Site C: The Ethyl Carboxylate Group: The ester at the C-3 position is the most stable functional group on the molecule but can be modified under more forcing conditions. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol. These transformations are typically reserved for later-stage modifications after the more reactive sites have been addressed.
Below is a diagram illustrating these key reactive centers.
Caption: Key reactive sites for derivatization on the core scaffold.
Experimental Protocols and Methodologies
The following protocols are designed to be robust and reproducible, providing a solid foundation for synthetic exploration. Each protocol includes self-validating checkpoints through detailed characterization data.
Protocol 1: Synthesis of Amino-Ketone Derivatives via Nucleophilic Substitution
This protocol details the reaction of the chloroacetyl group with a secondary amine, a cornerstone transformation for building libraries of potential bioactive molecules.
Principle & Causality: The reaction proceeds via a classic S_N2 mechanism. The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the electrophilic methylene carbon and displacing the chloride leaving group. A mild base, such as potassium carbonate, is included to act as an acid scavenger, neutralizing the HCl formed during the reaction and preventing the protonation and deactivation of the nucleophile. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively solvates the cation of the base while not interfering with the nucleophile, thus promoting the S_N2 pathway.
Caption: General workflow for the synthesis of amino-ketone derivatives.
Materials & Reagents:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc) & Hexanes for chromatography/recrystallization
-
Deionized Water
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.58 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add anhydrous acetonitrile (50 mL) to the flask.
-
While stirring, add morpholine (1.05 mL, 12 mmol) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The disappearance of the starting material spot indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization. Alternatively, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Collect the pure product and dry under vacuum.
Self-Validating Characterization (Expected Data for Morpholine Derivative):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~9.0 (br s, 1H, NH), 4.25 (q, 2H, OCH₂CH₃), 3.70 (t, 4H, morpholine N-CH₂), 3.65 (s, 2H, COCH₂N), 2.55 (t, 4H, morpholine O-CH₂), 2.50 (s, 3H, pyrrole-CH₃), 2.30 (s, 3H, pyrrole-CH₃), 1.35 (t, 3H, OCH₂CH₃).
-
IR (ATR, cm⁻¹): ~3280 (N-H stretch), 1705 (ketone C=O stretch), 1670 (ester C=O stretch).
-
MS (ESI+): m/z calculated for C₁₅H₂₂N₂O₄ [M+H]⁺: 309.16; found: 309.17.
Protocol 2: N-Alkylation of the Pyrrole Ring
This protocol demonstrates the functionalization of the pyrrole nitrogen, a key step for tuning the pharmacokinetic properties of the molecule.
Principle & Causality: This reaction requires the deprotonation of the weakly acidic N-H proton to generate a nucleophilic pyrrolide anion. Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for this purpose. It irreversibly deprotonates the pyrrole, producing hydrogen gas. Tetrahydrofuran (THF) is an excellent solvent choice as it is aprotic and can solvate the sodium cation. The subsequent addition of an alkyl halide (e.g., methyl iodide) results in an S_N2 reaction where the pyrrolide anion attacks the electrophilic carbon of the alkyl halide. The reaction is run at 0°C initially to control the exothermic reaction of NaH with the substrate.
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl Iodide (CH₃I) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add NaH (0.48 g, 12 mmol, 60% dispersion). Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (40 mL) to the flask and cool the suspension to 0°C in an ice bath.
-
Deprotonation: Dissolve the starting pyrrole (2.58 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred NaH suspension over 15 minutes. Effervescence (H₂ gas) should be observed.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Alkylation: Add methyl iodide (0.93 mL, 15 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield the pure N-methylated product.
Self-Validating Characterization (Expected Data for N-Methyl Derivative):
-
Appearance: White solid or colorless oil.
-
¹H NMR (400 MHz, CDCl₃): Note the disappearance of the N-H proton signal and the appearance of a new singlet for the N-CH₃. δ (ppm) ~4.70 (s, 2H, COCH₂Cl), 4.30 (q, 2H, OCH₂CH₃), 3.65 (s, 3H, N-CH₃), 2.55 (s, 3H, pyrrole-CH₃), 2.35 (s, 3H, pyrrole-CH₃), 1.38 (t, 3H, OCH₂CH₃).
-
MS (ESI+): m/z calculated for C₁₂H₁₆ClNO₃ [M+H]⁺: 272.07; found: 272.08.
Summary of Synthetic Approaches
The versatility of the starting material allows for a combinatorial approach to generating diverse molecular libraries. The table below summarizes the key transformations discussed.
| Site of Modification | Reaction Type | Typical Reagents | Key Conditions | Resulting Functional Group |
| A: α-Chloroacetyl | Nucleophilic Substitution | Amines, Thiols, Alcohols | K₂CO₃ or Et₃N, Acetonitrile, Reflux | Amino-ketone, Thioether, Ether |
| B: Pyrrole N-H | N-Alkylation / N-Acylation | Alkyl Halides, Acyl Chlorides | NaH or K₂CO₃, THF or DMF, 0°C to RT | N-Alkyl/N-Acyl Pyrrole |
| C: Ethyl Ester | Hydrolysis | LiOH or NaOH | THF/H₂O, RT | Carboxylic Acid |
| C: Ethyl Ester | Amidation (post-hydrolysis) | Amines, Coupling Agents (EDC) | DCM or DMF, RT | Amide |
Conclusion
This compound is a powerful and versatile platform for the synthesis of novel heterocyclic compounds. By strategically targeting its distinct reactive sites, researchers can rapidly and efficiently generate a wide array of derivatives. The protocols outlined in this application note provide a robust and validated starting point for library synthesis in drug discovery programs. The inherent reactivity of the α-haloketone function, in particular, serves as a gateway to immense chemical diversity, paving the way for the identification of new therapeutic leads.
References
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Al-Mulla, A. (2017). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Retrieved from [Link]
-
Kang, S. S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. ResearchGate. Retrieved from [Link]
-
Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. J Pharm Chem Chem Sci. Retrieved from [Link]
-
Kang, S. S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
University of Pretoria. (2008). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Retrieved from [Link]
-
Di Mola, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. National Center for Biotechnology Information. Retrieved from [Link]
-
Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole. Retrieved from [Link]
-
Verkariya, R. H., & Joshi, A. V. (2021). Synthetic Access to Aromatic α-Haloketones. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. PubChem. Retrieved from [Link]
-
RSC Publishing. (1998). Characterization of Polymer Films of Pyrrole Derivatives for Chemical Sensing by Cyclic Voltammetry, X-ray Photoelectron Spectroscopy and Vapour Sorption Studies. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and spectroscopic characterization of a fluorescent pyrrole derivative containing electron acceptor and donor groups. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 2-(CHLOROACETYL)PYRROLE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Bencivenni, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Retrieved from [Link]
- Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.
-
MBB College. (n.d.). Reactions of Pyrrole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from [Link]
-
RSC Publishing. (1966). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Retrieved from [Link]
-
YouTube. (2022). pyrrole synthesis and reactions - furan organic chemistry. Retrieved from [Link]
-
Al-Awadi, N. A., et al. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. Retrieved from [Link]
-
Slideshare. (n.d.). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
Smith, A. G., & Johnson, J. S. (2010). Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with alpha-Ketophosphate Electrophiles. ACS Publications. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. mbbcollege.in [mbbcollege.in]
- 9. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
The Versatile Synthon: Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate in Modern Heterocyclic Synthesis
Introduction: A Pyrrole Building Block of Strategic Importance
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of synthons available to the modern chemist, Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has emerged as a particularly versatile and powerful building block. Its strategic combination of a reactive α-haloketone functionality and a highly substituted pyrrole core provides a direct and efficient entry into a diverse array of fused heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active molecules and functional materials.[1]
This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for the synthesis of several important classes of fused pyrrole heterocycles, including pyrrolo[1,2-a]pyrimidines, pyrrolo[1,2-a]quinoxalines, and pyrrolo[1,2-a]imidazoles. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their synthetic endeavors.
Core Reactivity: The Chloroacetyl Group as a Linchpin for Cyclization
The synthetic prowess of this compound lies in the electrophilic nature of the carbon atom bearing the chlorine in the chloroacetyl group. This site is highly susceptible to nucleophilic attack, initiating a cascade of reactions that ultimately lead to the formation of a new heterocyclic ring fused to the pyrrole core. The general principle involves a cyclocondensation reaction with a binucleophilic reagent, where one nucleophilic center displaces the chloride, and the other attacks the carbonyl carbon of the acetyl group.
Caption: Generalized reaction pathway for the synthesis of fused heterocycles.
This fundamental reactivity pattern allows for the construction of a wide variety of five- and six-membered heterocyclic rings fused to the pyrrole, depending on the nature of the dinucleophile employed.
Application in the Synthesis of Fused Heterocycles
The true utility of this compound is best illustrated through its application in the synthesis of specific heterocyclic systems with proven or potential biological activity.
Synthesis of Pyrrolo[1,2-a]pyrimidines
Pyrrolo[1,2-a]pyrimidines are a class of nitrogen-containing fused heterocycles that have garnered significant attention due to their diverse biological activities, including their potential as kinase inhibitors and fluorescent probes.[2] The reaction of this compound with amidines provides a direct and efficient route to this important scaffold.
Reaction Mechanism: The synthesis proceeds via an initial nucleophilic attack of one of the amidine nitrogens on the α-carbon of the chloroacetyl group, displacing the chloride ion. This is followed by an intramolecular cyclization, where the second nitrogen of the amidine attacks the carbonyl carbon. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic pyrrolo[1,2-a]pyrimidine core.
Caption: Synthetic pathway to pyrrolo[1,2-a]pyrimidines.
Experimental Protocol: Synthesis of Ethyl 6,8-dimethyl-7-oxo-4,7-dihydropyrrolo[1,2-a]pyrimidine-5-carboxylate
| Parameter | Value |
| Reactants | This compound, Acetamidine hydrochloride |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Work-up | Pouring the reaction mixture into ice-water, filtration, and washing with water. |
| Purification | Recrystallization from ethanol. |
| Typical Yield | 75-85% |
Detailed Steps:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add acetamidine hydrochloride (1.2 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with constant stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
The crude product is purified by recrystallization from hot ethanol to afford the title compound as a crystalline solid.
Rationale for Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent that facilitates the S N 2 reaction by solvating the potassium ions, leaving the carbonate anion more nucleophilic. Its high boiling point is also suitable for the required reaction temperature.
-
Base: Potassium carbonate is a moderately strong base, sufficient to neutralize the hydrochloric acid formed during the reaction and to deprotonate the amidine hydrochloride, thus generating the free amidine nucleophile.
-
Temperature: The elevated temperature provides the necessary activation energy for both the initial substitution and the subsequent cyclization and dehydration steps.
Synthesis of Pyrrolo[1,2-a]quinoxalines
The pyrrolo[1,2-a]quinoxaline scaffold is a key structural motif in a variety of compounds exhibiting a broad spectrum of biological activities, including potential as Sirt6 activators and anticancer agents.[3] A straightforward synthesis of this tricyclic system involves the condensation of this compound with o-phenylenediamine.
Reaction Mechanism: The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon of the chloroacetyl group. This is followed by an intramolecular cyclization of the second amino group onto the carbonyl carbon, and subsequent dehydration to yield the aromatic pyrrolo[1,2-a]quinoxaline.
Caption: Synthesis of the pyrrolo[1,2-a]quinoxaline core.
Experimental Protocol: Synthesis of Ethyl 2,4-dimethylpyrrolo[1,2-a]quinoxaline-3-carboxylate
| Parameter | Value |
| Reactants | This compound, o-Phenylenediamine |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Work-up | Cooling, filtration, and washing with cold ethanol. |
| Purification | Recrystallization from a suitable solvent like ethanol or ethyl acetate. |
| Typical Yield | 70-80% |
Detailed Steps:
-
A mixture of this compound (1.0 eq) and o-phenylenediamine (1.1 eq) in ethanol is heated to reflux.
-
The reaction is monitored by TLC. After 6-8 hours, the reaction mixture is cooled to room temperature.
-
The solid product that crystallizes out is collected by filtration and washed with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for this type of condensation reaction. Acetic acid can also be used and may catalyze the dehydration step.
-
Temperature: Refluxing conditions are generally required to drive the reaction to completion, particularly the cyclization and dehydration steps.
Synthesis of Pyrrolo[1,2-a]imidazoles
Pyrrolo[1,2-a]imidazoles are another important class of fused heterocycles with diverse biological properties.[4][5] The synthesis of this ring system can be achieved through the reaction of this compound with ammonia or primary amines, followed by cyclization. A more direct approach involves the use of formamide or other reagents that can provide the N-C unit of the imidazole ring.
Reaction Mechanism: A plausible pathway involves the initial reaction with a source of ammonia or a primary amine to form an amino ketone intermediate. This is then followed by an intramolecular cyclization and dehydration to form the pyrrolo[1,2-a]imidazole ring system.
Caption: General route to pyrrolo[1,2-a]imidazoles.
Experimental Protocol: General Procedure for the Synthesis of Pyrrolo[1,2-a]imidazoles
| Parameter | Value |
| Reactants | This compound, Ammonium acetate or a primary amine |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
| Work-up | Neutralization with a base (e.g., sodium bicarbonate solution) and extraction with an organic solvent. |
| Purification | Column chromatography on silica gel. |
| Typical Yield | 50-70% |
Detailed Steps:
-
A solution of this compound (1.0 eq) and a large excess of ammonium acetate (or a primary amine, 2-3 eq) in glacial acetic acid is heated to reflux for 8-12 hours.
-
The reaction mixture is then cooled and carefully poured into a beaker of cold water and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography.
Rationale for Experimental Choices:
-
Reagents: Ammonium acetate serves as a source of ammonia in situ. Glacial acetic acid acts as both a solvent and a catalyst for the cyclization and dehydration steps.
-
Temperature: The high temperature of refluxing acetic acid is necessary to drive the multi-step reaction to completion.
Conclusion and Future Outlook
This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of fused heterocyclic compounds. The protocols outlined in this guide demonstrate the straightforward and efficient nature of these transformations, providing access to complex molecular architectures from readily available starting materials. The continued exploration of the reactivity of this synthon with other dinucleophiles will undoubtedly lead to the discovery of novel heterocyclic systems with unique chemical and biological properties, further solidifying its importance in the field of synthetic organic chemistry.
References
-
Chen, J., et al. (2021). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Chemical Science, 12(3), 1137-1143. Available from: [Link]
-
Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]
-
Cheeseman, G. W. H., & Tuck, B. (1966). The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles. Journal of the Chemical Society C: Organic, 852-854. Available from: [Link]
-
Li, Y., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. Journal of Medicinal Chemistry, 65(15), 10455-10474. Available from: [Link]
-
Ethyl chloroacetate. ScienceDirect Topics. Available from: [Link]
-
Mali, G., et al. (2025). Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines. Organic & Biomolecular Chemistry. Available from: [Link]
-
Krasovitskii, O. R., et al. (2018). I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 905-912. Available from: [Link]
-
Kang, S. S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. Available from: [Link]
-
Glushkov, V. A., & Shklyaev, Y. V. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 59(1-2), 1-23. Available from: [Link]
-
Narayan, E., Fu, L., & Gribble, G. W. (2006). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. HETEROCYCLES, 68(7), 1439. Available from: [Link]
-
Al-Warhi, T., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(23), 8202. Available from: [Link]
Sources
- 1. CAS 950-86-7: ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrro… [cymitquimica.com]
- 2. Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your reaction outcomes.
Introduction
The synthesis of this compound is a crucial step in the preparation of various pharmaceutically active compounds. The primary transformation is a Friedel-Crafts acylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate with chloroacetyl chloride, typically in the presence of a Lewis acid catalyst. While seemingly straightforward, the electron-rich and acid-sensitive nature of the pyrrole ring system presents several challenges that can lead to significant side reactions and reduced yields. This guide provides a detailed breakdown of these potential issues and offers practical, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common problems encountered during the synthesis in a question-and-answer format.
Issue 1: The reaction mixture turns dark brown or black, and I've isolated a tar-like, insoluble material with a low yield of the desired product.
Q1: What is causing the formation of this tar-like substance?
A: This is the most frequently observed side reaction and is due to the acid-catalyzed polymerization of the pyrrole starting material. Pyrroles are highly electron-rich aromatic compounds that are susceptible to protonation under acidic conditions, which disrupts their aromaticity and makes them highly reactive. The protonated pyrrole can then act as an electrophile and be attacked by a neutral pyrrole molecule, initiating a chain reaction that results in the formation of insoluble polymers.
Q2: How can I prevent this polymerization?
A: The key is to control the acidity and reactivity of the reaction medium. Here are several strategies:
-
Choice of Lewis Acid: Strong Lewis acids like aluminum chloride (AlCl₃) are notorious for inducing pyrrole polymerization.[1] Consider using milder Lewis acids such as zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), or bismuth(III) chloride (BiCl₃), which can catalyze the acylation with a lower propensity for causing polymerization.[2]
-
Temperature Control: The polymerization reaction is often highly exothermic. Maintaining a low reaction temperature (0 °C to -10 °C) is critical to slow down the rate of polymerization.
-
Order of Addition: Slowly adding the Lewis acid to a cooled solution of the pyrrole and chloroacetyl chloride can help to control the initial exotherm and minimize localized areas of high acid concentration. Alternatively, adding the pyrrole solution dropwise to a pre-formed complex of the Lewis acid and chloroacetyl chloride can also be effective.[3]
-
Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC). Prolonged reaction times can increase the likelihood of polymerization.
Issue 2: My product is contaminated with a significant amount of a di-acylated byproduct.
Q1: Why is di-acylation occurring?
A: Although the newly introduced chloroacetyl group is electron-withdrawing and deactivates the pyrrole ring towards further electrophilic substitution, under forcing conditions (e.g., high temperature, excess acylating agent, or a very active catalyst), a second acylation can occur. In the case of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, the second acylation would likely happen at the other available α-position if the initial acylation occurred at the β-position, which is less likely. Given that the only free position is C5, diacylation of the starting material is not the primary concern, but rather the potential for reaction at other sites if the starting material is impure. However, polyacylation can be a general issue in Friedel-Crafts reactions of activated rings.[4][5]
Q2: How can I minimize the formation of di-acylated products?
A: The following adjustments to your protocol can favor mono-acylation:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of chloroacetyl chloride.
-
Reverse Addition: Add the chloroacetyl chloride slowly to the solution of the pyrrole and Lewis acid. This ensures that the concentration of the acylating agent is kept low throughout the reaction.
-
Milder Conditions: As with preventing polymerization, using a milder Lewis acid and lower reaction temperatures can reduce the reactivity of the system and disfavor a second acylation.
Issue 3: I am observing a byproduct that appears to be the N-acylated pyrrole.
Q1: Under what conditions does N-acylation occur?
A: While C-acylation is the expected outcome under Friedel-Crafts (acidic) conditions, N-acylation is also a possibility. N-acylation is generally favored when the pyrrole nitrogen is deprotonated to form the pyrrolide anion, which then acts as a nucleophile. This is typically achieved using a strong base. However, in the presence of a Lewis acid, the nitrogen's lone pair can coordinate with the acid, which generally disfavors N-acylation. If your starting material or solvent is contaminated with basic impurities, or if the workup procedure is not appropriate, you might see traces of the N-acylated product.
Q2: How can I ensure C-acylation is the major pathway?
A: Adhering to standard Friedel-Crafts conditions will strongly favor C-acylation.
-
Anhydrous Conditions: Ensure your reagents and solvent are strictly anhydrous. Water can interfere with the Lewis acid and alter the reaction pathway.
-
Avoid Basic Conditions: Do not add any base to the reaction mixture. The reaction should be run under acidic conditions.
Issue 4: During workup, I notice a decrease in my yield, and my final product shows signs of hydrolysis (e.g., a carboxylic acid peak in the IR spectrum).
Q1: Can the ethyl ester be hydrolyzed during the reaction or workup?
A: Yes. The acidic conditions of the Friedel-Crafts reaction, and particularly the aqueous acidic workup used to quench the reaction and remove the Lewis acid, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Q2: How can I prevent ester hydrolysis?
A: Careful control of the workup procedure is key.
-
Cold Workup: Perform the aqueous quench at low temperatures (e.g., pouring the reaction mixture into ice-cold water or a cold, dilute acid solution).[3]
-
Minimize Contact Time with Acid: Do not leave the product in the acidic aqueous phase for an extended period. Promptly extract the product into an organic solvent.
-
Bicarbonate Wash: During the workup, a wash with a cold, dilute solution of sodium bicarbonate can help to neutralize any remaining acid and remove the hydrolyzed carboxylic acid byproduct into the aqueous layer. Be cautious with this step, as vigorous gas evolution can occur.
Troubleshooting Summary Table
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Dark, tarry reaction mixture; low yield | Acid-catalyzed polymerization of the pyrrole | Use a milder Lewis acid (e.g., ZnCl₂, SnCl₄). Maintain low reaction temperature (0 °C to -10 °C). Slow, controlled addition of reagents. Minimize reaction time. |
| Presence of di-acylated byproduct | Excess acylating agent; harsh reaction conditions | Use 1.0-1.1 equivalents of chloroacetyl chloride. Employ reverse addition (add acylating agent to pyrrole/Lewis acid mixture). Use milder Lewis acid and lower temperature. |
| Formation of N-acylated byproduct | Basic impurities; incorrect reaction conditions | Ensure strictly anhydrous conditions. Run the reaction under acidic (Friedel-Crafts) conditions. |
| Evidence of ester hydrolysis in the product | Acidic reaction/workup conditions | Perform aqueous quench at low temperature. Minimize contact time with acidic aqueous phase. Include a cold, dilute sodium bicarbonate wash in the workup. |
| Difficulty in product purification | Presence of polymeric byproducts and other impurities | After aqueous workup, perform column chromatography on silica gel. Consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Chloroacetyl chloride
-
Aluminum chloride (or a milder Lewis acid like ZnCl₂ or SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice-salt bath.
-
Lewis Acid Addition: Carefully add aluminum chloride (1.1 equivalents) to the cold DCM with stirring.
-
Acylating Agent Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred suspension of aluminum chloride in DCM, maintaining the temperature at 0 °C.
-
Pyrrole Addition: Prepare a solution of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with cold water, followed by a cold, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
-
Visualizing Reaction Pathways
Main Reaction Pathway
Caption: Troubleshooting decision-making workflow.
References
- Wang, H., Mao, J., Shuai, S., Chen, S., Zou, D., Walsh, P. J., & Li, J. (Year). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Source not specified in search results.
-
Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole. Retrieved from [Link]
-
Kang, S.-S., Li, H.-L., Zeng, H.-S., & Wang, H.-B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. [Link]
-
Yamaguchi, J., Muto, K., & Itami, K. (2017). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
-
ACS Omega. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Publications. [Link]
-
ResearchGate. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2008). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Retrieved from [Link]
- Google Patents. (Year). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Anderson, H. J., & Loader, C. E. (1985). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Canadian Journal of Chemistry, 63(4), 896-901. [Link]
-
Bower, J. F., & Williams, J. M. J. (2010). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Angewandte Chemie International Edition, 49(48), 9146-9149. [Link]
-
MBB College. Reactions of Pyrrole. Retrieved from [Link]
- Google Patents. (Year). Debrominative chlorination of pyrroles.
-
CORE. (Year). Microwave-Assisted Addition of Pyrroles to Electron-Deficient Olefins: A Rapid Entry to C-Alkyl Pyrroles. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your target compound.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of the starting material, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, with a chloroacetylating agent, most commonly chloroacetyl chloride, in the presence of a Lewis acid catalyst.
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The reaction proceeds via the formation of a highly electrophilic acylium ion from the chloroacetyl chloride and the Lewis acid. This acylium ion is then attacked by the electron-rich pyrrole ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final product.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the chloroacetylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Troubleshooting Workflow for Low Yield
Caption: A workflow for diagnosing the cause of low reaction yields.
Possible Causes and Solutions:
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Purity of Starting Material: The purity of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is paramount. Impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.
-
Solution: Ensure your starting material is of high purity (>98%). If necessary, purify it by recrystallization or column chromatography before use. Several synthetic routes to the starting material exist, including the decarboxylation of 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid[1].
-
-
Moisture Contamination: Friedel-Crafts acylation reactions are highly sensitive to moisture. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), readily reacts with water, rendering it inactive.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
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Suboptimal Reaction Temperature: Temperature control is critical. If the temperature is too low, the reaction may be sluggish or incomplete. Conversely, if the temperature is too high, it can lead to the formation of side products and decomposition of the starting material or product.
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Solution: The optimal temperature for the chloroacetylation of this substrate is typically in the range of 0 to 10 °C during the addition of reagents, followed by stirring at room temperature. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.
-
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Incorrect Stoichiometry: The molar ratio of the reactants and the Lewis acid is a critical parameter. Insufficient chloroacetyl chloride will result in an incomplete reaction, while an excess can lead to diacylation or other side reactions. A stoichiometric amount of the Lewis acid is often required as it forms a complex with the product.[2]
-
Solution: Carefully control the stoichiometry of the reactants. A typical starting point is a 1:1.1:1.2 molar ratio of the pyrrole starting material to chloroacetyl chloride to aluminum chloride.
-
-
Inefficient Work-up and Purification: The product can be lost during the work-up and purification steps. Hydrolysis of the chloroacetyl group or the ethyl ester can occur under harsh acidic or basic conditions.
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Solution: Quench the reaction by carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid[3]. This will hydrolyze the aluminum chloride complexes and allow for the extraction of the product into an organic solvent. Use a mild base, such as sodium bicarbonate solution, for neutralization to avoid hydrolysis of the ester. Purify the crude product by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
-
Q2: I am observing the formation of multiple spots on my TLC plate, indicating the presence of byproducts. What are these impurities and how can I minimize their formation?
The formation of byproducts is a common issue in Friedel-Crafts acylation. Understanding the potential side reactions is key to minimizing their occurrence.
Potential Side Reactions and Byproducts
Caption: Potential side reactions in the chloroacetylation of the pyrrole.
Common Byproducts and Prevention Strategies:
| Byproduct | Cause | Prevention Strategy |
| Diacylated Pyrrole | Excess chloroacetyl chloride or a highly activated pyrrole ring. | Use a slight excess (e.g., 1.1 equivalents) of chloroacetyl chloride. The acyl group is deactivating, which generally prevents a second acylation[2]. |
| Polymerization Products | Pyrroles are known to polymerize in the presence of strong acids and high temperatures.[4] | Maintain a low reaction temperature, especially during the addition of the Lewis acid and the acylating agent. |
| Isomeric Products | While acylation is expected at the 5-position (the most nucleophilic site), trace amounts of other isomers may form. | Optimize the choice of Lewis acid and reaction temperature to improve regioselectivity. |
| Hydrolyzed Product (Carboxylic Acid) | Hydrolysis of the ethyl ester group during work-up under strongly acidic or basic conditions. | Use mild conditions for quenching and neutralization. Avoid prolonged exposure to strong acids or bases. |
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
Effective purification is essential for obtaining a high-purity product.
-
Crystallization: This is the preferred method for purifying the crude product.
-
Recommended Solvents: Ethanol, isopropanol, or a mixture of ethanol and water are often effective for recrystallizing the target compound. The choice of solvent will depend on the specific impurities present. Experiment with small-scale recrystallizations to find the optimal solvent system.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: If crystallization does not provide the desired purity, column chromatography using silica gel can be employed.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal eluent ratio should be determined by TLC analysis.
-
-
Monitoring Purification: The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
III. Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Chloroacetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Concentrated Hydrochloric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel. Maintain the temperature at 0-5 °C during the addition. Stir the mixture for 15-20 minutes at this temperature to allow for the formation of the acylium ion complex.
-
Addition of Pyrrole Substrate: Dissolve Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is complete when the starting pyrrole spot is no longer visible.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the ice has melted and the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to afford the pure this compound as a crystalline solid.
IV. Frequently Asked Questions (FAQs)
-
Q: Can I use a different Lewis acid instead of aluminum chloride?
-
A: Yes, other Lewis acids such as ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), or zinc chloride (ZnCl₂) can also be used. However, aluminum chloride is generally the most effective for this type of acylation. The choice of Lewis acid can sometimes influence the regioselectivity and yield of the reaction.
-
-
Q: How can I be sure that my starting material, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, is pure enough?
-
A: The purity of the starting material can be assessed by its melting point and by analytical techniques such as NMR and HPLC. If significant impurities are detected, it is advisable to purify the material before proceeding with the acylation reaction.
-
-
Q: What is the expected yield for this reaction?
-
A: With optimized conditions and pure starting materials, yields in the range of 70-85% can be expected.
-
-
Q: How should I dispose of the waste from this reaction?
-
A: The aqueous waste containing aluminum salts should be neutralized before disposal. Organic waste should be collected and disposed of according to your institution's safety guidelines.
-
V. References
-
Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]
-
Google Patents. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Available from:
-
Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available from: [Link]
-
National Center for Biotechnology Information. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
ResearchGate. (PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available from: [Link]
-
Chemistry Stack Exchange. Friedel-Crafts Alkylation of Pyrrole. Available from: [Link]
-
ChemSynthesis. ethyl 2-chloro-5-ethyl-1H-pyrrole-3-carboxylate. Available from: [Link]
-
ResearchGate. Pyrrole Protection | Request PDF. Available from: [Link]
-
PubChem. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. Available from: [Link]
-
Google Patents. CN103319392A - Preparation method of sunitinib intermediate. Available from:
-
ResearchGate. Friedel–Crafts Acylation Reactions Using Esters | Request PDF. Available from: [Link]
-
PubMed. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. Available from: [Link]
-
National Center for Biotechnology Information. The Abiotic Formation of Pyrrole under Volcanic, Hydrothermal Conditions—An Initial Step towards Life's First Breath?. Available from: [Link]
-
ResearchGate. An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
Sources
Optimizing reaction conditions for Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate synthesis
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 950-86-7). This key intermediate is crucial in the synthesis of various pharmaceutical compounds, and its efficient preparation is paramount for successful downstream applications.[1] The primary synthetic route involves the Friedel-Crafts acylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. This guide provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help researchers optimize reaction conditions, maximize yield, and ensure high product purity.
The underlying chemistry involves the electrophilic substitution on an electron-rich pyrrole ring. The choice of Lewis acid, solvent, and temperature are critical variables that dictate the success of the reaction, influencing not only the yield but also the impurity profile.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the chloroacetylation of the pyrrole precursor? A1: The reaction proceeds via a classic Friedel-Crafts acylation mechanism. A Lewis acid (e.g., AlCl₃, SnCl₄) coordinates to the chlorine atom of chloroacetyl chloride, forming a highly electrophilic acylium ion or a polarized complex. The electron-rich pyrrole ring then acts as a nucleophile, attacking the acylium ion. The C5 position is the most favorable site for attack due to the directing effects of the C2-methyl and C3-carboxylate groups. A subsequent deprotonation step rearomatizes the ring to yield the final product.
Q2: Why is C5 acylation favored over N-acylation? A2: While the pyrrole nitrogen possesses a lone pair of electrons, making it nucleophilic, C-acylation is generally favored under Friedel-Crafts conditions.[2] The formation of the C-acylated product maintains the aromaticity of the pyrrole ring, which is a significant thermodynamic driving force. N-acylation disrupts this aromaticity. Furthermore, strong Lewis acids tend to complex with the pyrrole nitrogen, reducing its nucleophilicity and sterically hindering attack at that position. However, improper reaction conditions can lead to N-acylation as a significant side product.[2]
Q3: Can I use other acylating agents besides chloroacetyl chloride? A3: Yes, other acylating agents can be used in Friedel-Crafts reactions with pyrroles, such as other acid chlorides or anhydrides.[3] However, for the synthesis of this specific target molecule, chloroacetyl chloride is required. The chloroacetyl moiety is a versatile functional group, often used as a handle for further synthetic transformations.[1]
Q4: How critical is the purity of the starting material, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate? A4: It is extremely critical. The synthesis of the starting pyrrole, often achieved through a Knorr pyrrole synthesis, can leave residual starting materials or side products.[4][5] These impurities can interfere with the Friedel-Crafts reaction, leading to the formation of undesired byproducts, lower yields, and complications during purification. It is highly recommended to purify the starting pyrrole (e.g., by recrystallization or column chromatography) before proceeding with the acylation.
Reaction Mechanism and Workflow Diagrams
Sources
Troubleshooting low yield in Friedel-Crafts acylation of pyrroles
Welcome to the Technical Support Center for the Friedel-Crafts acylation of pyrroles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful yet challenging reaction. As an electron-rich aromatic heterocycle, pyrrole presents unique reactivity patterns that can lead to common issues such as low yield, polymerization, and lack of regioselectivity.
This document moves beyond simple protocols to provide a deep, mechanistic understanding of the challenges you may encounter. By understanding the causality behind these issues, you will be better equipped to troubleshoot your experiments, optimize your reaction conditions, and achieve your desired synthetic outcomes.
Troubleshooting Guide: Addressing Specific Experimental Failures
This section addresses the most common and frustrating issues encountered during the Friedel-Crafts acylation of pyrroles. Each problem is presented with potential causes and actionable, field-proven solutions.
Problem 1: My primary product is the N-acylated pyrrole, with very little C-acylation.
Possible Cause A: High Nucleophilicity of the Pyrrole Nitrogen
The lone pair of electrons on the pyrrole nitrogen, while contributing to the ring's aromaticity, also makes the nitrogen atom itself a potent nucleophile. In the presence of a highly electrophilic acylating agent (the acylium ion generated by the Lewis acid), direct attack by the nitrogen can be kinetically favorable, leading to the undesired N-acylpyrrole.
Solutions & Optimization:
-
N-Protection with Electron-Withdrawing Groups (EWGs): The most robust solution is to "tame" the nitrogen's nucleophilicity by installing an electron-withdrawing protecting group. This makes the nitrogen lone pair less available for reaction. Sulfonyl groups are particularly effective for this purpose.[1]
-
Recommended Group: The p-toluenesulfonyl (tosyl, Ts) group is a reliable choice. It significantly deactivates the nitrogen, reduces the risk of polymerization, and can be removed under various conditions.
-
Causality: The sulfonyl group's strong inductive and resonance electron-withdrawing effects pull electron density away from the nitrogen, drastically reducing its nucleophilicity and directing the reaction toward C-acylation.[1]
-
-
N-Protection with Sterically Bulky Groups: Alternatively, a sterically demanding group can physically block the acylating agent from accessing the nitrogen.
Problem 2: The reaction is messy, and I'm getting a lot of black tar (polymerization).
Possible Cause: Acid-Catalyzed Polymerization
Pyrrole is notoriously unstable in the presence of strong acids.[3] The highly activated ring can be protonated or attacked by a Lewis acid, initiating a catastrophic polymerization cascade that results in an insoluble, intractable black tar. This is the most common failure mode when using standard Friedel-Crafts conditions.
Solutions & Optimization:
-
Select a Milder Lewis Acid: Strong Lewis acids like AlCl₃ are often too harsh for pyrroles. Switching to a milder catalyst is critical.
-
Action: Replace AlCl₃ with catalysts like Zn(OTf)₂, SnCl₄, EtAlCl₂, or Et₂AlCl.[2][4] The choice depends on the reactivity of your specific pyrrole substrate.
-
Rationale: Milder Lewis acids are less aggressive in their interaction with the pyrrole ring, reducing the likelihood of initiating polymerization while still being capable of activating the acylating agent.
-
-
Strict Temperature Control: The rate of polymerization is highly sensitive to temperature.
-
Action: Run the reaction at low temperatures. Start at 0 °C or even -78 °C (dry ice/acetone bath) and allow the reaction to warm slowly only if no conversion is observed. The polymerization process is often exothermic, so maintaining low temperatures is crucial.[5]
-
-
Reverse Addition: Instead of adding the Lewis acid to the pyrrole, try adding the pyrrole solution slowly to the pre-complexed mixture of the Lewis acid and the acyl halide. This ensures that the pyrrole is never present in high concentration with excess acid.
Problem 3: My yield is low due to poor regioselectivity; I'm getting a mixture of C2 and C3 isomers.
Possible Cause: Competing Electronic and Steric Effects
For an unsubstituted pyrrole, electrophilic attack is electronically favored at the C2 position. This is because the cationic intermediate (the Wheland intermediate) formed upon C2 attack is stabilized by three resonance structures, whereas the intermediate from C3 attack is stabilized by only two. However, this inherent preference can be manipulated.
Solutions & Optimization:
-
Leverage N-Protecting Groups for C3-Selectivity: As mentioned in Problem 1, N-protection is key to controlling regioselectivity.
-
For C3-Acylation: Use a bulky N-protecting group like N-triisopropylsilyl (TIPS) or an electron-withdrawing N-benzenesulfonyl group.[2] The TIPS group sterically blocks the C2 position, forcing the acylating agent to the C3 position. The benzenesulfonyl group, through a more complex mechanism potentially involving an organoaluminum intermediate when using AlCl₃, also strongly directs to C3.[2]
-
For C2-Acylation: Use an unprotected pyrrole or one with a small N-substituent (like N-methyl) and mild reaction conditions to favor the electronically preferred product.
-
-
Modulate Lewis Acid Strength: The choice of Lewis acid can influence the C2/C3 ratio.
-
Observation: In the acylation of N-p-toluenesulfonylpyrrole, using a strong Lewis acid like AlCl₃ favors the 3-acyl product. In contrast, weaker Lewis acids like SnCl₄ can lead to an increase in the 2-acyl isomer.[2] This suggests that the reaction mechanism and the nature of the electrophile can be tuned by the catalyst choice.
-
Visual Guide: Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in pyrrole acylation.
Caption: A troubleshooting flowchart for low-yield Friedel-Crafts acylation of pyrroles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Friedel-Crafts acylation on a pyrrole ring?
A1: The mechanism proceeds in two main stages:
-
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acyl halide (or the oxygen of an anhydride), making the carbonyl carbon highly electrophilic. This complex can then dissociate to form a resonance-stabilized acylium ion (R-C≡O⁺).
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the pyrrole ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C2 position, forming a resonance-stabilized cationic intermediate (sigma complex). Finally, a weak base (like the AlCl₄⁻ complex) removes the proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the 2-acylpyrrole.
Caption: Simplified mechanism of Friedel-Crafts acylation on pyrrole.
Q2: How does the choice of Lewis acid impact the reaction?
A2: The Lewis acid is arguably the most critical variable. Its primary role is to generate the electrophilic acylium ion. However, its strength dictates its interaction with the entire system, creating a delicate balance.
| Lewis Acid | Relative Strength | Typical Use Case / Comments | Potential Issues |
| AlCl₃ | Very Strong | Effective for deactivated pyrroles. Can promote C3-acylation with N-sulfonyl groups.[2] | High risk of polymerization. Often too harsh for simple pyrroles. |
| FeCl₃ | Strong | Similar to AlCl₃ but sometimes slightly milder. | High risk of polymerization. |
| SnCl₄ | Moderate | A good starting point for many pyrrole acylations. Balances reactivity and side reactions. | May be insufficient for highly deactivated substrates. |
| Zn(OTf)₂ | Mild | Excellent for sensitive substrates where polymerization is a major concern.[4] | May require higher temperatures or longer reaction times. |
| EtAlCl₂, Et₂AlCl | Moderate | Can offer unique reactivity and selectivity profiles, particularly in directing to the C3 position.[2] | Can be more expensive and require more careful handling. |
Q3: Are there milder, more reliable alternatives to the Friedel-Crafts acylation of pyrroles?
A3: Yes. When Friedel-Crafts acylation proves too harsh or low-yielding, especially for formylation (introduction of a -CHO group), the Vilsmeier-Haack reaction is an excellent alternative.[6][7]
-
Reagents: The Vilsmeier reagent is typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF).[7]
-
Mechanism: This combination generates a chloromethyliminium salt (the Vilsmeier reagent), which is a much weaker electrophile than an acylium ion.[8]
-
Advantages: Because the electrophile is milder, the reaction conditions are significantly less acidic and aggressive. This almost completely eliminates the problem of polymerization and generally provides high yields of the 2-formylpyrrole.[7]
Experimental Protocol: C3-Selective Acylation of N-Tosylpyrrole
This protocol provides a robust method for achieving C3-selective acylation, a common challenge in pyrrole chemistry. The use of an N-tosyl protecting group and a strong Lewis acid directs the acylation to the C3 position.[2]
Objective: To synthesize 3-acetyl-1-(p-toluenesulfonyl)pyrrole.
Materials:
-
1-(p-toluenesulfonyl)pyrrole (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Aluminum chloride (AlCl₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, suspend aluminum chloride (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Acyl Halide Addition: Add acetyl chloride (1.2 eq) dropwise to the stirred suspension at 0 °C. Allow the mixture to stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve 1-(p-toluenesulfonyl)pyrrole (1.0 eq) in a separate flask with anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (thin-layer chromatography) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench it by very carefully and slowly pouring the reaction mixture over crushed ice and saturated aqueous NH₄Cl solution with vigorous stirring. Caution: The quenching of AlCl₃ is highly exothermic.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-acetyl-1-(p-toluenesulfonyl)pyrrole.
References
-
Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. Available at: [Link]
-
Friedel-Crafts Alkylation of Pyrrole. Chemistry Stack Exchange. Available at: [Link]
-
Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. National Institutes of Health (NIH). Available at: [Link]
-
Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ResearchGate. Available at: [Link]
-
Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. National Institutes of Health (NIH). Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]
-
Pyrrole - Wikipedia. Wikipedia. Available at: [Link]
-
Heterocyclic Amines. Chemistry LibreTexts. Available at: [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. National Institutes of Health (NIH). Available at: [Link]
-
Reactions of Pyrrole. MBB College. Available at: [Link]
-
Friedel-Crafts acylation. Khan Academy. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Efficiency of Pyrrole Electropolymerization under Various Conditions. ResearchGate. Available at: [Link]
-
Reactions of five-membered rings such as. SlideShare. Available at: [Link]
-
Pyrrole Protection. ResearchGate. Available at: [Link]
-
Reactions of Pyrrole, Furan, and Thiophene. Pearson. Available at: [Link]
-
POLYPYRROLE FILMS PREPARED BY CHEMICAL OXIDATION OF PYRROLE IN AQUEOUS FeCl3 SOLUTION. Journal of Science and Arts. Available at: [Link]
-
Organic Chemistry: Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction? Quora. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]
-
Vilsmeier–Haack formylation of pyrrole. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. YouTube. Available at: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of ChemTech Research. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. josa.ro [josa.ro]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
Preventing dimerization of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate
A Guide to Preventing Dimerization During Synthesis and Handling
Welcome to the technical support center for Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic endeavors, particularly in the development of pharmaceutical agents such as Sunitinib.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge encountered during its synthesis: the formation of dimeric impurities. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions for higher purity and yield.
Introduction: The Challenge of Dimerization
This compound is a key building block in organic synthesis.[1] Its preparation, typically via Friedel-Crafts acylation of the corresponding 5-unsubstituted pyrrole, is often complicated by the formation of a significant dimeric byproduct. This "dimerization" is, in fact, the acid-catalyzed self-condensation of the starting pyrrole to form a dipyrromethane, which can also be acylated to generate further impurities.
The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack, not only from the desired acylating agent but also from a protonated pyrrole molecule.[2] This competing reaction pathway reduces the yield of the target product and introduces challenging purification steps. This guide will equip you with the knowledge and practical strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What exactly is the "dimer" that forms during the synthesis of this compound?
A1: The primary dimeric impurity is a dipyrromethane. This occurs when one molecule of the starting material, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, acts as a nucleophile and attacks a second, protonated pyrrole molecule (an electrophile). This acid-catalyzed reaction forms a methylene-bridged dimer. This dipyrromethane can then also undergo acylation, leading to a mixture of related impurities that can be difficult to separate from the desired product.
Q2: Why is my reaction mixture turning dark and showing multiple spots on TLC, with one major, less polar spot?
A2: Dark coloration and the appearance of multiple, often less polar, spots on a Thin Layer Chromatography (TLC) plate are classic indicators of pyrrole polymerization and the formation of dipyrromethane byproducts.[2] The dipyrromethane is typically less polar than the starting pyrrole and the acylated product. The intense color change is due to the formation of extended conjugated systems in oligomeric and polymeric side products, which are common in pyrrole chemistry under strong acidic conditions.
Q3: Can I use any Lewis acid for the Friedel-Crafts chloroacetylation of my pyrrole?
A3: While a variety of Lewis acids can catalyze Friedel-Crafts acylation, their strength and propensity to promote side reactions differ significantly. Strong Lewis acids like aluminum chloride (AlCl₃) are very effective at activating the acylating agent but also aggressively promote the dimerization of the pyrrole starting material.[3] Milder Lewis acids, or alternative acylation methods that avoid strong Lewis acids, are often preferred to achieve higher selectivity for the desired C-acylated product over dimerization.
Q4: Is there a way to remove the dipyrromethane dimer if it has already formed?
A4: While prevention is the best strategy, purification is possible, though it can be challenging due to the similar polarities of the product and the acylated dimer. Column chromatography on silica gel is the most common method. In some cases, crystallization can be effective if there is a significant difference in the solubility and crystal packing of the product and the dimeric impurity. For instance, recrystallization from a solvent system like ethanol/water has been used to purify related pyrrole derivatives.
Troubleshooting Guide: Suppressing Dimer Formation
This section provides a systematic approach to troubleshooting and preventing the formation of dipyrromethane impurities during the chloroacetylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
| Problem | Potential Cause | Suggested Solution & Scientific Rationale |
| Low yield of desired product with significant dimer formation. | Excessively strong Lewis acid (e.g., AlCl₃). | Rationale: Strong Lewis acids aggressively protonate the pyrrole ring, accelerating the rate of self-condensation to form the dipyrromethane. Solution: Switch to a milder Lewis acid. Consider zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂). These provide sufficient activation of the chloroacetyl chloride while minimizing the protonation of the pyrrole. |
| High reaction temperature. | Rationale: The activation energy for dimerization is often comparable to or lower than that for acylation. Higher temperatures will accelerate both reactions, but often favor the undesired pathway. Solution: Maintain a low reaction temperature, typically between -10°C and 0°C, during the addition of the acylating agent and for the initial phase of the reaction. Monitor the reaction progress by TLC and only warm slowly if the reaction is sluggish. | |
| Incorrect stoichiometry. | Rationale: Using a large excess of the Lewis acid or the pyrrole starting material can drive the dimerization side reaction. Solution: Use a stoichiometric amount of the Lewis acid (typically 1.0 to 1.2 equivalents) relative to the chloroacetyl chloride. A slight excess of the acylating agent (1.1 to 1.2 equivalents) relative to the pyrrole can help to ensure the pyrrole is consumed by the desired reaction. | |
| Reaction is very slow at low temperatures, and warming leads to dimerization. | Insufficient activation of the acylating agent. | Rationale: The chosen mild Lewis acid may not be sufficiently activating the chloroacetyl chloride at very low temperatures. Solution: 1. Pre-form the acylating complex: At a low temperature (e.g., -10°C), add the chloroacetyl chloride to a suspension of the Lewis acid in the solvent. Stir for a short period (e.g., 15-30 minutes) to allow the complex to form before slowly adding the pyrrole solution. 2. Consider a more reactive acylating agent, such as chloroacetic anhydride, which may require milder conditions for activation. |
| Significant amount of unreacted starting material even after extended reaction time. | Deactivation of the Lewis acid. | Rationale: The pyrrole nitrogen and the carbonyl oxygen of the product can coordinate to the Lewis acid, deactivating it. Solution: Ensure anhydrous conditions, as water will quench the Lewis acid. If the reaction stalls, a carefully controlled addition of a small amount of fresh Lewis acid may restart the reaction, but this should be done with caution to avoid promoting dimerization. |
| Difficulty in purifying the product from the dimer. | Similar polarity of the product and the acylated dimer. | Rationale: The structural similarity can make chromatographic separation inefficient. Solution: 1. Optimize chromatography: Use a shallow solvent gradient and consider different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). 2. Attempt recrystallization from various solvents or solvent mixtures. 3. If the dimer is a significant and persistent issue, consider derivatizing the crude mixture to alter the polarity of the desired product, facilitating separation, followed by deprotection. |
Visualizing the Dimerization Pathway
To better understand the competing reaction pathways, the following diagrams illustrate the desired acylation and the undesired dimerization.
Caption: Competing pathways in the acylation of the pyrrole substrate.
Recommended Experimental Protocol for Minimizing Dimerization
This protocol is a synthesis of best practices derived from related procedures and general principles of pyrrole chemistry aimed at minimizing dipyrromethane formation.
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Chloroacetyl chloride
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 equivalent) and anhydrous DCM. Cool the solution to -10°C in an ice-salt bath.
-
Formation of the Acylating Complex: In a separate dry flask, prepare a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM. To this solution, slowly add tin(IV) chloride (1.1 equivalents) while maintaining the temperature below 0°C.
-
Slow Addition: Transfer the pre-formed acylating complex to the dropping funnel and add it dropwise to the cooled pyrrole solution over a period of 30-60 minutes. Ensure the internal temperature of the reaction mixture does not rise above -5°C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at -10°C to 0°C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding it to a vigorously stirred, cold saturated aqueous sodium bicarbonate solution.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure this compound.
Caption: Optimized workflow for the chloroacetylation of the pyrrole.
Conclusion
The formation of a dipyrromethane dimer is a common and predictable side reaction in the Friedel-Crafts acylation of electron-rich pyrroles like Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. By understanding the underlying mechanism—acid-catalyzed self-condensation—researchers can implement rational strategies to suppress this undesired pathway. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the choice of a mild Lewis acid, low reaction temperatures, and correct stoichiometry. This guide provides a framework for troubleshooting and optimizing this crucial synthetic step, ultimately leading to higher yields and purity of the desired product.
References
-
Kang, S.-S., Li, H.-L., Zeng, H.-S., & Wang, H.-B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. Available at: [Link]
-
ResearchGate. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available at: [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available at: [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved January 22, 2026, from [Link]
-
Pinho e Melo, T. M. V. D. (2019). Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. Molecules, 24(23), 4335. Available at: [Link]
-
Nakao, Y., Kanyiva, K. S., & Hiyama, T. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 132(38), 13192–13193. Available at: [Link]
-
ResearchGate. (2016). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. Available at: [Link]
-
Pereira, A. M. V. D., & Pinho e Melo, T. M. V. D. (2014). Recent Developments in the Synthesis of Dipyrromethanes. A Review. Organic Preparations and Procedures International, 46(3), 197–234. Available at: [Link]
-
Daicel Pharma Standards. (n.d.). Sunitinib Impurities Manufacturers & Suppliers. Retrieved January 22, 2026, from [Link]
-
Singh, V. K., et al. (2002). Lewis acid catalyzed acylation reactions: scope and limitations. Tetrahedron, 58(7), 1369-1374. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole. Available at: [Link]
-
Pharmaffiliates. (n.d.). Sunitinib-impurities. Retrieved January 22, 2026, from [Link]
-
Kobayashi, S., Busujima, T., & Nagayama, S. (2000). A novel classification of Lewis acids on the basis of activity and selectivity. Chemistry, 6(19), 3491-4. Available at: [Link]
-
ResearchGate. (2002). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Available at: [Link]
-
SynZeal. (n.d.). Sunitinib Impurities. Retrieved January 22, 2026, from [Link]
-
Macmillan Group. (n.d.). New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. Retrieved January 22, 2026, from [Link]
-
He, F., et al. (2013). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Communications, 49(82), 9413-9415. Available at: [Link]
-
ChemRxiv. (2021). Fluorescent Lewis Adducts: A Practical Guide to Relative Lewis Acidity. Available at: [Link]
Sources
Removal of unreacted starting materials in Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting and practical solutions for the removal of unreacted starting materials in the synthesis of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate. As a Senior Application Scientist, this guide is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Introduction: The Chemistry of Synthesis and Purification
The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution, the pyrrole ring, a highly activated aromatic system, acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl chloride in the presence of a Lewis acid catalyst.
While the reaction is generally efficient, the presence of unreacted starting materials, primarily the parent pyrrole, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, can complicate downstream applications. This guide provides a systematic approach to effectively remove these impurities.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered during the purification of this compound.
Q1: My crude product is an oil/waxy solid and difficult to handle. How can I induce crystallization?
A1: Oiling out is a common problem when the melting point of the crude product is depressed by the presence of impurities. The key is to select an appropriate solvent system for recrystallization. Given the significant difference in melting points between the starting material (Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, m.p. ~122-123 °C) and the desired product (this compound, m.p. 143-146 °C), recrystallization is an excellent purification strategy.
-
Expert Insight: The chloroacetyl group increases the polarity and molecular weight of the product compared to the starting pyrrole. Therefore, a solvent system where the product has lower solubility than the starting material at room temperature, but good solubility at elevated temperatures, is ideal.
-
Troubleshooting Steps:
-
Solvent Screening: Start with a non-polar solvent like hexanes or heptane and add a more polar co-solvent such as ethyl acetate or acetone dropwise to the heated crude mixture until it dissolves.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Rapid cooling can lead to the precipitation of impurities.
-
Seeding: If crystallization does not initiate, try adding a seed crystal of the pure product.
-
Q2: After aqueous workup, I have a low yield of the desired product. What could be the cause?
A2: Chloroacetyl chloride is highly reactive towards water.[1] Premature quenching of the reaction or inefficient extraction can lead to the hydrolysis of chloroacetyl chloride to chloroacetic acid and subsequent loss of your acylating agent.
-
Causality: The Friedel-Crafts acylation is typically performed under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst and hydrolysis of the acyl chloride. The aqueous workup is designed to quench the reaction and remove the catalyst and water-soluble byproducts.
-
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Quenching: The reaction mixture should be quenched by slowly adding it to ice-cold water or a dilute acid solution with vigorous stirring. This dissipates the heat of reaction and minimizes side reactions.
-
Efficient Extraction: Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Q3: My final product is colored, but it should be a white solid. How can I remove the color?
A3: Pyrrole derivatives can be susceptible to oxidation and polymerization, leading to colored impurities.
-
Expertise-Driven Solutions:
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious, as charcoal can also adsorb your product, so use it sparingly.
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a powerful purification technique.
-
Q4: I am seeing a second spot on my TLC plate that is close to my product spot. What could it be?
A4: This could be a di-acylated byproduct. While Friedel-Crafts acylation typically leads to mono-acylation due to the deactivating effect of the acyl group on the aromatic ring, highly activated rings like pyrrole can sometimes undergo a second acylation.[2]
-
Analytical Approach:
-
TLC Analysis: Use a combination of polar and non-polar solvents in your TLC eluent to achieve better separation. For example, a mixture of hexanes and ethyl acetate.
-
Purification Strategy: Column chromatography is the most effective method for separating mono- and di-acylated products. A gradient elution from a less polar to a more polar solvent system will likely be necessary.
-
Experimental Protocols
Protocol 1: Recrystallization for the Removal of Unreacted Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This protocol is designed based on the differential solubility of the starting material and the final product.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexanes (or Heptane)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of ethyl acetate to the flask and heat the mixture to reflux with stirring.
-
Slowly add hexanes to the refluxing solution until a slight turbidity persists.
-
If the solution is colored, add a small amount of activated charcoal and continue to reflux for 5-10 minutes.
-
Hot filter the solution to remove the charcoal (if used) and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography for High-Purity Isolation
This method is recommended when recrystallization is insufficient or when other impurities, such as di-acylated byproducts, are present.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexanes (or Heptane)
-
Ethyl acetate
-
Chromatography column
-
Fraction collector or test tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load this onto the top of the packed column.
-
Elution: Begin elution with 100% hexanes.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient is from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State at RT |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | C₉H₁₃NO₂ | 167.21 | 122-123 | Solid |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | -22 | Liquid |
| This compound | C₁₁H₁₄ClNO₃ | 243.69 | 143-146 | Solid |
Visualizations
Diagram 1: Workflow for Purification of this compound
Sources
Technical Support Center: Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate. This resource is designed to provide expert guidance on the stability, handling, and troubleshooting of common issues encountered during the use of this versatile synthetic intermediate. As Senior Application Scientists, we have compiled this information based on the chemical properties of the molecule, established principles of organic chemistry, and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a substituted pyrrole derivative. Its key structural features are a pyrrole core, an ethyl carboxylate group, and a reactive chloroacetyl group.[1] The chloroacetyl moiety makes it a valuable electrophilic building block in organic synthesis, particularly for the alkylation of nucleophiles in the development of pharmaceutical agents and other bioactive molecules.[1][2]
Q2: What are the main stability concerns associated with this compound?
The primary stability concerns stem from the high reactivity of the chloroacetyl group and the potential sensitivity of the pyrrole ring. The main degradation pathways to be aware of are:
-
Hydrolysis: The chloroacetyl group is susceptible to reaction with water.
-
Photodegradation: Pyrrole-containing compounds can be sensitive to light.
-
Thermal Decomposition: Elevated temperatures can lead to degradation.
-
Reactivity with Nucleophiles: It will readily react with any nucleophilic contaminants.
Q3: How should I properly store this compound to ensure its long-term stability?
To maintain the integrity of this compound, proper storage is crucial. The following table summarizes the recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3][4] | The chloroacetyl group is sensitive to moisture, and an inert atmosphere minimizes contact with atmospheric water.[5] |
| Light | Store in an amber or opaque vial, protected from light.[6] | To prevent potential photodegradation of the pyrrole ring.[2] |
| Container | Use a tightly sealed container with a secure cap. For long-term storage, consider sealing with paraffin film. | Prevents ingress of moisture and air. |
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q4: I ran a reaction overnight, and my TLC analysis shows a new, more polar spot that wasn't there initially. What could this be?
This is a classic sign of hydrolysis of the chloroacetyl group. In the presence of trace amounts of water in your reaction mixture, the chloroacetyl group can be converted to a hydroxyacetyl group. This resulting alcohol is significantly more polar and will exhibit a lower Rf value on a normal-phase TLC plate.
Causality: Acyl chlorides are highly reactive towards water.[1][7] Even solvents that are not rigorously dried can contain enough water to cause slow hydrolysis over time.
Corrective Actions:
-
Confirm the Identity: If possible, isolate the impurity and characterize it by mass spectrometry or NMR to confirm the presence of a hydroxyl group.
-
Use Anhydrous Conditions: For future reactions, ensure all glassware is oven-dried, and use anhydrous solvents. Handling the compound under an inert atmosphere will also help prevent moisture contamination.[3]
Q5: My solid this compound has developed a yellowish or brownish tint upon storage. Is it still usable?
Discoloration is often an indicator of degradation. For pyrrole derivatives, this can be due to either oxidation or photodegradation. The appearance of color suggests the formation of impurities.
Expert Insight: While the compound may still contain a significant amount of the desired material, the presence of impurities can complicate your reaction, leading to lower yields and the formation of side products.
Recommendations:
-
Purity Check: Before use, check the purity of the discolored material using an appropriate analytical method such as HPLC, GC, or NMR.
-
Purification: If the purity is found to be compromised, consider recrystallizing the compound to remove the colored impurities.
-
Preventative Measures: To prevent this in the future, always store the compound in a dark, cool place under an inert atmosphere.[6][8]
Q6: My reaction yield is consistently low, and I observe multiple side products. What could be the issue?
Low yields and the formation of multiple products can stem from several factors related to the stability and reactivity of this compound.
| Potential Cause | Explanation | Troubleshooting Steps |
| Reaction with Nucleophilic Solvents | If you are using a nucleophilic solvent (e.g., methanol, ethanol), it can compete with your intended nucleophile, leading to the formation of an ether or ester side product. | Switch to a non-nucleophilic, anhydrous solvent such as THF, DCM, or acetonitrile. |
| Presence of Base | If your reaction requires a base, ensure it is non-nucleophilic if the goal is simply deprotonation. A strong, nucleophilic base could react with the chloroacetyl group. | Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or proton sponge. |
| Degradation of the Pyrrole Ring | If your reaction conditions are strongly acidic, the pyrrole ring itself may be unstable and prone to polymerization or decomposition.[9] | Buffer the reaction mixture if possible, or consider alternative synthetic routes that avoid strongly acidic conditions. |
| Impure Starting Material | As discussed in Q5, using degraded starting material will inevitably lead to poor reaction outcomes. | Always ensure the purity of your starting material before commencing a reaction. |
Visualizing a Common Degradation Pathway: Hydrolysis
The following diagram illustrates the hydrolysis of the chloroacetyl group, a common stability issue.
Caption: Hydrolysis of the chloroacetyl group.
Experimental Protocols
Protocol 1: Recommended Handling Procedure for Air- and Moisture-Sensitive Reactions
This protocol outlines the best practices for setting up a reaction using this compound to minimize degradation.
-
Glassware Preparation:
-
Thoroughly clean and oven-dry all glassware (e.g., round-bottom flask, condenser, addition funnel) at >120 °C for at least 4 hours.
-
Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry inert gas (argon or nitrogen).[3]
-
-
Reagent Handling:
-
Use anhydrous solvents. Solvents from a solvent purification system or freshly opened bottles of anhydrous grade are recommended.
-
Weigh the solid this compound quickly and add it to the reaction flask under a positive pressure of inert gas.
-
If dissolving the compound before addition, do so in an anhydrous solvent under an inert atmosphere.
-
Use syringes or cannulas for transferring liquids to maintain an inert atmosphere.[10]
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas throughout the reaction. A balloon or a bubbler system can be used.
-
Control the reaction temperature as required by your specific protocol, using an appropriate cooling or heating bath.
-
Workflow for Handling the Reagent
Caption: Recommended workflow for handling the reagent.
Protocol 2: Monitoring Stability by HPLC
This is a general protocol for assessing the purity and detecting degradation products of this compound.
-
Sample Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
For forced degradation studies, samples can be subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[11]
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (this can be determined by a UV scan).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze the chromatogram for the appearance of new peaks, which would indicate degradation products.
-
The peak area of the main compound can be used to quantify its purity over time. A stability-indicating method should be able to resolve the main peak from all potential degradation products.[12][13]
-
Safety and Incompatibility
Q7: What are the key safety precautions I should take when handling this compound?
Due to the reactive chloroacetyl group, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Spills: In case of a spill, avoid using water to clean it up, as this can cause hydrolysis and the release of HCl gas. Use an inert absorbent material.
Q8: Are there any common laboratory reagents that are incompatible with this compound?
Yes, due to its reactivity, you should avoid mixing this compound with the following:
| Incompatible Reagent Class | Reason for Incompatibility |
| Water/Moisture | Reacts to form the corresponding alcohol and HCl.[7][14] |
| Strong Acids | Can cause decomposition or polymerization of the pyrrole ring.[9] |
| Strong Bases (e.g., NaOH, KOH) | Can catalyze hydrolysis and other side reactions.[7] |
| Strong Oxidizing Agents | Can lead to the oxidation and decomposition of the pyrrole ring. |
| Nucleophiles (e.g., primary/secondary amines, alcohols, thiols) | Will readily react with the chloroacetyl group unless it is the intended reaction. |
Always consult the Safety Data Sheet (SDS) for the most comprehensive safety and incompatibility information.
References
- Kerwin BA, Remmele RL. Protect from Light: Photodegradation and Protein Biologics. J Pharm Sci. 2007;96(6):1468–1479.
-
LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]
-
MBB College. Reactions of Pyrrole. [Link] (Note: Specific document URL not available from search results)
-
Pearson. Reactions of Pyrrole, Furan, and Thiophene Practice Problems. [Link] (Note: Specific document URL not available from search results)
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
ResearchGate. How to stop hydrolysis of an acyl chloride in aquous solution?. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
-
International Journal of Trend in Scientific Research and Development (IJTSRD). Stability Indicating HPLC Method Development –A Review. [Link]
-
Lumen Learning. Organic Chemistry 1: An open textbook - 5.6. Reactive intermediates. [Link]
-
Emory EHSO. INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
MDPI. Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. [Link]
-
LibreTexts Chemistry. 21.4: Chemistry of Acid Halides. [Link]
-
Reddit. Acetyl Chloride Storage. [Link]
- Tzankova D, Vladimirova S, Peikova L, Georgieva M. SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53, 3, 2018.
- Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Preprint.
-
Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]
-
Journal of the American Chemical Society. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. [Link]
-
MDPI. Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. [Link]
-
NIH. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]
-
Quora. Acid chlorides are easily hydrolysed. Why?. [Link]
-
ResearchGate. Protect from Light: Photodegradation and Protein Biologics | Request PDF. [Link]
-
Sciencemadness Discussion Board. Acyl chlorides stability. [Link]
-
University of Hawaii System. Recommended Storage Groups for Common Chemicals. [Link]
-
USU, Office of Research Environmental Health and Safety. Incompatible Chemicals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chemistryviews.org [chemistryviews.org]
- 5. reddit.com [reddit.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemos.de [chemos.de]
- 9. How To [chem.rochester.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. ijtsrd.com [ijtsrd.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. quora.com [quora.com]
Technical Support Center: A Guide to the Handling and Storage of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Welcome to the technical support center for Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 950-86-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper handling, storage, and troubleshooting of common issues encountered during its use in experimental settings. As a key intermediate in the synthesis of various pharmaceutical compounds, including the tyrosine kinase inhibitor Sunitinib, understanding its properties is crucial for successful and reproducible research.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted pyrrole derivative.[5] Its chemical structure, featuring a reactive chloroacetyl group and a pyrrole core, makes it a valuable building block in organic synthesis.[5] The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, most notably Sunitinib, an anti-cancer drug.[1][2][3] The chloroacetyl moiety allows for facile reaction with various nucleophiles, enabling the construction of more complex molecules.[5]
Q2: What are the main safety hazards associated with this compound?
Q3: How should I properly store this compound to ensure its stability?
To maintain the integrity and reactivity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. While specific long-term stability data is not available, for compounds of this nature, refrigeration (2-8 °C) is generally recommended to minimize potential degradation over time.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in a laboratory setting.
Issue 1: Low or No Reactivity in Nucleophilic Substitution Reactions
-
Potential Cause: Degradation of the starting material. The chloroacetyl group is susceptible to hydrolysis, especially in the presence of moisture.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your starting material using techniques like NMR or LC-MS.
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh Reagent: If degradation is suspected, it is best to use a fresh batch of the compound.
-
Issue 2: Formation of Impurities During Reaction
-
Potential Cause: The pyrrole ring itself can be susceptible to side reactions under certain conditions. For instance, strong acidic or basic conditions might lead to undesired reactions on the pyrrole core.
-
Troubleshooting Steps:
-
Control Reaction Conditions: Carefully control the temperature and pH of your reaction mixture. Milder reaction conditions are often preferable.
-
Monitor Progress: Use thin-layer chromatography (TLC) or another suitable technique to monitor the progress of the reaction and identify the formation of byproducts early on.[10]
-
Purification Strategy: If impurities are unavoidable, a robust purification strategy, such as column chromatography or recrystallization, will be necessary.[11]
-
Issue 3: Inconsistent Results Between Batches
-
Potential Cause: Variability in the quality of the starting material between different batches.
-
Troubleshooting Steps:
-
Quality Control: Perform a quality control check on each new batch of the compound before use. This should include purity assessment and confirmation of its chemical identity.
-
Standardized Protocol: Adhere to a strictly standardized experimental protocol to minimize variability.
-
Experimental Protocols
Illustrative Protocol: A General Procedure for Nucleophilic Substitution
This protocol provides a general framework for reacting this compound with a generic amine nucleophile. This is an illustrative example and must be adapted and optimized for your specific substrate and reaction.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., acetonitrile, THF).
-
Addition of Reagents: Add the amine nucleophile (1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary
| Property | Value | Source |
| CAS Number | 950-86-7 | [5][12] |
| Molecular Formula | C11H14ClNO3 | [5][12] |
| Molecular Weight | 243.69 g/mol | [12] |
| Appearance | Inferred to be a solid | |
| Storage | Cool, dry, well-ventilated area, under inert gas | General recommendation |
Logical Workflow Diagram
The following diagram illustrates a decision-making process for troubleshooting a common reaction involving this compound.
Caption: Troubleshooting workflow for reactions.
References
-
PubChem. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. [Link]
-
PubChem. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. [Link]
-
ResearchGate. An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. [Link]
- Google Patents. Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
-
PubMed. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. [Link]
-
Pharmaffiliates. Sunitinib-impurities. [Link]
- Google Patents. Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 3. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CAS 950-86-7: ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrro… [cymitquimica.com]
- 6. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | C9H13NO2 | CID 137482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 12. 950-86-7|Ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate|BLD Pharm [bldpharm.com]
Technical Support Center: Scalable Synthesis of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate. This molecule is a critical building block in medicinal chemistry, notably as a precursor for various kinase inhibitors.[1][2] Its scalable synthesis, however, presents distinct challenges that require careful control over reaction parameters. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical, field-proven protocols.
The primary synthetic route involves the Friedel-Crafts acylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate with chloroacetyl chloride, typically mediated by a Lewis acid catalyst such as aluminum chloride (AlCl₃). While straightforward in principle, the electron-rich and acid-sensitive nature of the pyrrole ring necessitates a nuanced approach to achieve high yield and purity on a larger scale.
Core Reaction Scheme
Caption: A decision tree for troubleshooting common synthesis failures.
Issue 3: Difficulty with Product Isolation and Purification
Question: After quenching the reaction, I'm left with an oily residue that is difficult to purify. How can I achieve a clean, crystalline product?
Answer: Product isolation for this compound requires a careful workup and purification strategy to remove aluminum salts and polar impurities.
-
Causality 1: Inefficient Quenching and Workup. The quenching step is critical for decomposing the aluminum complexes and separating the organic product. Simply adding water may result in the formation of thick aluminum hydroxide gels that trap the product.
-
Validation Protocol: The most effective method is to pour the entire reaction mixture slowly onto a vigorously stirred slurry of crushed ice and water. [3]This dissipates the heat of quenching and keeps the aluminum salts soluble. An alternative is to quench with a dilute, cold HCl solution, but this should be done cautiously to avoid potential hydrolysis of the ester if contact time is prolonged. [4][5]* Causality 2: Impurities Inhibiting Crystallization. Residual starting material, tarry byproducts, or aluminum salts can act as crystal growth inhibitors, resulting in an oil.
-
Validation Protocol:
-
Extraction: After quenching, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with water, dilute sodium bicarbonate solution (to remove residual acid), and finally brine. Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: If the crude product is still an oil after solvent removal, purification by column chromatography on silica gel is recommended. [6]A gradient elution system (e.g., starting with hexane/ethyl acetate 9:1 and gradually increasing polarity) is often effective.
-
Recrystallization: Once a purer solid is obtained, recrystallization can be performed. Solvents such as ethanol, ethyl acetate/hexane, or isopropanol have been reported to yield crystalline material. [3][5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of this reaction? A1: This is a classic electrophilic aromatic substitution (EAS). The Lewis acid (AlCl₃) coordinates to the chloroacetyl chloride, forming a highly electrophilic acylium ion (or a polarized complex). The electron-rich pyrrole ring then acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C5 position. A subsequent loss of a proton restores the aromaticity of the ring, yielding the final product.
Caption: Simplified mechanism of Friedel-Crafts acylation on a pyrrole.
Q2: Why is the acylation selective for the 5-position (alpha to the nitrogen)? A2: The C5 position is the most favorable site for electrophilic attack on the 2,4-disubstituted-3-carboxylate pyrrole ring. This is due to a combination of steric and electronic factors. The C5 alpha-position is sterically less hindered than the remaining beta-position (which is flanked by two substituents). Electronically, the resonance stabilization of the intermediate sigma complex is most effective when the attack occurs at an alpha-position.
Q3: How should I prepare the starting material, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate? A3: The most common and scalable method for preparing this starting material is the Knorr pyrrole synthesis or a related variant. [7]This typically involves the condensation of an α-amino-ketone with a β-ketoester. For instance, ethyl acetoacetate can be reacted with an appropriate aminoketone under acidic conditions. [2]Another route involves the decarboxylation of a di-acid precursor. [5] Q4: What are the critical safety precautions for this reaction? A4:
-
Chloroacetyl chloride: Is highly corrosive, toxic, and a potent lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Aluminum chloride (anhydrous): Reacts violently with water, releasing HCl gas. It is also corrosive. Avoid inhalation of the dust and prevent any contact with moisture.
-
Solvents: Dichloromethane is a suspected carcinogen. Use appropriate containment and handling procedures.
-
Quenching: The quenching of the reaction with water is highly exothermic and releases HCl gas. Perform this step slowly, with efficient cooling and stirring, in a fume hood.
Scalable Experimental Protocol
This protocol is a representative procedure for a laboratory scale-up.
Reagent and Solvent Data
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 167.21 | 50.0 g | 0.299 | 1.0 |
| Aluminum Chloride (anhydrous) | 133.34 | 51.8 g | 0.388 | 1.3 |
| Chloroacetyl Chloride | 112.94 | 35.5 g (26.5 mL) | 0.314 | 1.05 |
| Dichloromethane (anhydrous) | - | 1000 mL | - | - |
Step-by-Step Methodology
-
Reactor Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (51.8 g) and anhydrous dichloromethane (500 mL). Begin stirring to form a suspension and cool the mixture to 0°C using an ice-water bath.
-
Pyrrole Addition: Dissolve the Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (50.0 g) in anhydrous dichloromethane (250 mL). Add this solution to the dropping funnel and introduce it dropwise into the cold AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Complex Formation: Stir the resulting mixture at 0-5°C for an additional 20 minutes after the addition is complete.
-
Acylation: Add chloroacetyl chloride (26.5 mL) to the dropping funnel with anhydrous dichloromethane (250 mL). Add this solution dropwise to the reaction mixture over 45-60 minutes, again maintaining the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for one hour. Then, remove the cooling bath and let the reaction slowly warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's completion by TLC or LC-MS.
-
Quenching: In a separate, larger flask (5 L), prepare a vigorously stirred slurry of 1.5 kg of crushed ice and 1 L of water. Slowly and carefully pour the reaction mixture into this ice slurry. The rate of addition should be controlled to manage the exotherm and gas evolution.
-
Extraction & Wash: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with dichloromethane (2 x 250 mL). Combine the organic layers. Wash the combined organic phase with water (500 mL), then with a saturated sodium bicarbonate solution (500 mL), and finally with brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (often a pale yellow or tan solid/oil) can be purified by recrystallization from hot ethanol or an ethyl acetate/hexane mixture to yield the final product as a crystalline solid.
References
-
Organic Syntheses Procedure, A., 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Kang, S.-S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(7). Available at: [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available at: [Link]
-
ResearchGate. (2008). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Available at: [Link]
-
ResearchGate. (2008). (PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available at: [Link]
- Google Patents. (2013). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
-
Royal Society of Chemistry. (2021). Friedel–Crafts reactions for biomolecular chemistry. RSC Publishing. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]
-
PubChem. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available at: [Link]
- Google Patents. (2012). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
Sources
- 1. CAS 950-86-7: ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrro… [cymitquimica.com]
- 2. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 3. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
- 5. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, a versatile building block in organic synthesis, is no exception.[1] Its reactive chloroacetyl group makes it a valuable precursor, but also susceptible to various side reactions and degradation pathways that can introduce impurities.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound, supported by experimental rationale and a comparative look at alternative analytical techniques.
The paramount importance of a robust analytical method lies in its ability to separate the main compound from structurally similar impurities that may arise during synthesis or storage.[2] For pyrrole derivatives like the one , potential impurities can include unreacted starting materials, intermediates from incomplete cyclization, and by-products from side reactions.[2] A well-developed HPLC method must be stability-indicating, meaning it can resolve the active ingredient from any potential degradation products.
The Predominance of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[2][3] Its advantages are numerous, including the ability to separate a wide range of compounds and the availability of various detectors that can be tailored to the analyte's properties.[3]
A Proposed Reversed-Phase HPLC (RP-HPLC) Method
Based on the analysis of structurally related pyrrole and thiazole derivatives, a reversed-phase HPLC method is the most suitable approach for the purity determination of this compound.[2][4] The non-polar nature of the C18 stationary phase, combined with a polar mobile phase, allows for the effective separation of the main compound from both more polar and less polar impurities.
Herein, we propose a robust RP-HPLC method and delve into the rationale behind the selection of each parameter.
| Parameter | Proposed Condition | Justification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) | The C18 stationary phase provides excellent retention and separation for a wide range of organic molecules, including pyrrole derivatives.[4] The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid) | A gradient elution is proposed to ensure the separation of impurities with a wide range of polarities.[4] Acetonitrile is a common organic modifier in RP-HPLC. The addition of formic acid helps to improve peak shape and ionization in the mass spectrometer if hyphenated techniques are used. |
| Gradient | Start with 30% acetonitrile and increase to 90% over 20 minutes | This gradient profile allows for the elution of more polar impurities early in the run, followed by the main compound, and finally, any less polar by-products. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing good efficiency without generating excessive backpressure.[4] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape.[4] |
| Detection | Diode Array Detector (DAD) at a wavelength of 254 nm | A DAD allows for the monitoring of multiple wavelengths simultaneously, which is useful for impurity profiling. The wavelength of 254 nm is often a good starting point for aromatic compounds like pyrroles. |
| Injection Volume | 10 µL | This volume is a good starting point to achieve adequate sensitivity without overloading the column. |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL | Dissolving the sample in the initial mobile phase helps to prevent peak distortion.[4] |
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the logical flow of the proposed HPLC analysis:
Caption: Workflow for HPLC Purity Analysis.
Comparative Analysis with Alternative Techniques
While HPLC is the gold standard, other analytical techniques can provide complementary information for purity assessment.[4]
| Technique | Principle | Advantages | Disadvantages | Applicability to the Analyte |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Excellent for identifying volatile and semi-volatile impurities.[4] Provides structural information from mass spectra. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds. | Potentially suitable if the analyte and its impurities are sufficiently volatile and thermally stable. The chloroacetyl group may be prone to degradation at high temperatures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the molecule and can be used for quantitative analysis (qNMR). | Provides definitive structural confirmation. Can detect and quantify impurities without the need for a reference standard for each impurity. | Lower sensitivity compared to HPLC and GC-MS.[4] Complex mixtures can lead to overlapping signals, making interpretation difficult. | Excellent for structural elucidation of the main compound and any major impurities that can be isolated. qNMR can provide an accurate purity assessment. |
| Thin Layer Chromatography (TLC) | A simple, rapid, and inexpensive technique for separating components of a mixture. | Fast and cost-effective for monitoring reaction progress and for preliminary purity checks.[5] | Primarily a qualitative or semi-quantitative technique. Lower resolution and sensitivity compared to HPLC. | Useful for rapid in-process control during synthesis to monitor the consumption of starting materials and the formation of the product.[5] |
Step-by-Step Experimental Protocol for HPLC Purity Validation
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[6] The following protocol is based on the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2).[6][7][8][9]
System Suitability
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.[10]
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a standard solution of this compound (e.g., 1 mg/mL).
-
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]
-
Procedure:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a sample of the analyte that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
-
Acceptance Criteria:
-
The analyte peak should be well-resolved from any impurity or degradation product peaks.
-
The peak purity of the analyte should be determined using the DAD.
-
Linearity
-
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.[10]
-
Procedure:
-
Prepare a series of at least five standard solutions of the analyte over a range of concentrations (e.g., 50% to 150% of the nominal sample concentration).
-
Inject each standard solution in triplicate.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy
-
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]
-
Procedure:
-
Perform the analysis on a sample of known purity or by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analyze each concentration level in triplicate.
-
-
Acceptance Criteria:
-
The percent recovery should be within 98.0% to 102.0%.
-
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[6]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[6]
-
-
Acceptance Criteria:
-
The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
Robustness
-
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[10]
-
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a sample under each of the modified conditions.
-
-
Acceptance Criteria:
-
The system suitability parameters should still be met under all varied conditions.
-
Conclusion
The purity of this compound is a critical determinant of its suitability as a synthetic intermediate in drug development. A well-validated, stability-indicating reversed-phase HPLC method is the most reliable approach for its purity assessment. The proposed method, utilizing a C18 column with a gradient of acetonitrile and water, provides a robust framework for achieving accurate and reproducible results. While alternative techniques like GC-MS and NMR offer valuable complementary information, HPLC remains the workhorse for routine quality control due to its superior resolution, sensitivity, and quantitative capabilities. The successful implementation and validation of a rigorous analytical method, as outlined in this guide, are essential for ensuring the quality and consistency of this important chemical building block.
References
-
Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Sun, W., et al. (2002). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 58(12), o1333-o1334. Retrieved from [Link]
- Kruszynski, M., et al. (2013). Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide. Google Patents.
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Tabasso, S., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega, 7(38), 34329–34339. Retrieved from [Link]
-
Ahamed, A., et al. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. Der Pharma Chemica. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
AMSbiopharma. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
-
Heravi, M. M., et al. (2013). An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. Journal of Heterocyclic Chemistry, 50(S1), E241-E246. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Retrieved from [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s). Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
Sources
- 1. CAS 950-86-7: ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrro… [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical techniques for the characterization of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry. As a Senior Application Scientist, my focus is not just on the "what" but the "why"—providing a rationale for methodological choices and a framework for robust, self-validating data interpretation.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most informative technique for the structural elucidation of most organic molecules, including our target compound. Its power lies in its ability to provide a detailed map of the proton framework within a molecule, revealing not only the different types of protons but also their connectivity.
Predicted ¹H NMR Spectrum of this compound
A predicted ¹H NMR spectrum is constructed based on established chemical shift principles and data from analogous structures. The electron-withdrawing nature of the chloroacetyl and ethyl carboxylate groups, along with the electronic environment of the pyrrole ring, significantly influences the chemical shifts of the protons.
Molecular Structure and Proton Labeling:
Caption: Predicted ¹H NMR data for this compound.
Causality Behind Predicted Chemical Shifts:
-
NH Proton (br s, ~9.0-10.0 ppm): The proton attached to the nitrogen of the pyrrole ring is expected to be significantly deshielded and appear as a broad singlet. This is due to its acidic nature and the influence of the electron-withdrawing groups on the ring. The broadness arises from quadrupole broadening and potential hydrogen exchange.
-
Chloroacetyl CH₂ (s, ~4.7 ppm): The methylene protons of the chloroacetyl group are adjacent to a carbonyl group and a chlorine atom, both of which are strongly electron-withdrawing. This results in a significant downfield shift. The signal is a singlet as there are no adjacent protons to couple with.
-
Ethyl CH₂ (q, ~4.3 ppm): The methylene protons of the ethyl ester are adjacent to an oxygen atom and a carbonyl group, leading to a downfield shift. This signal will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3).
-
Methyl Protons on Pyrrole Ring (s, ~2.4-2.5 ppm): The two methyl groups attached to the pyrrole ring are in slightly different electronic environments. The methyl group at the C2 position is adjacent to the nitrogen atom, while the C4-methyl is adjacent to the ethyl carboxylate group. This may result in two distinct singlets, though they could potentially overlap. They are singlets because they have no neighboring protons.
-
Ethyl CH₃ (t, ~1.3 ppm): The methyl protons of the ethyl ester are the most upfield aliphatic protons. The signal will be a triplet due to coupling with the two protons of the adjacent methylene group (n+1 rule, where n=2).
Orthogonal Techniques for Comprehensive Characterization
While ¹H NMR is paramount, a multi-technique approach provides a self-validating system, ensuring the highest level of confidence in the structural assignment.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the number and types of carbon atoms.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (chloroacetyl) | ~190 |
| C=O (ester) | ~165 |
| C2, C5 (pyrrole ring) | ~130-140 |
| C3, C4 (pyrrole ring) | ~120-130 |
| O-CH₂ (ethyl) | ~60 |
| Cl-CH₂ (chloroacetyl) | ~45 |
| CH₃ (pyrrole ring) | ~10-15 |
| CH₃ (ethyl) | ~14 |
The presence of distinct signals for the two carbonyl carbons and the four carbons of the pyrrole ring, along with the aliphatic carbons, would provide strong confirmatory evidence for the proposed structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | ~3300-3500 (broad) |
| C-H Stretch (aliphatic) | ~2850-3000 |
| C=O Stretch (α,β-unsaturated ketone) | ~1660-1680 |
| C=O Stretch (α,β-unsaturated ester) | ~1710-1730 |
| C=C Stretch (pyrrole ring) | ~1500-1600 |
| C-Cl Stretch | ~600-800 |
The IR spectrum would be expected to show two distinct carbonyl peaks, confirming the presence of both the chloroacetyl and the ethyl ester functionalities. The broad N-H stretch is also a key diagnostic feature of the pyrrole ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer further structural information.
Expected Mass Spectrometry Data (Electron Impact - EI):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₄ClNO₃).
-
Isotope Peak (M+2): Due to the presence of chlorine, an isotope peak at M+2 with approximately one-third the intensity of the molecular ion peak is expected, which is a definitive indicator of a single chlorine atom.
-
Key Fragmentations:
-
Loss of the chloroacetyl group.
-
Loss of the ethyl ester group.
-
Cleavage of the side chains from the pyrrole ring.
-
The fragmentation pattern can provide a "fingerprint" of the molecule and help to piece together its structure.
Comparative Analysis of Techniques
| Technique | Strengths | Limitations | Role in Characterization |
| ¹H NMR | Provides detailed information on proton environment and connectivity. | Can have overlapping signals in complex molecules. | Primary tool for initial structure determination. |
| ¹³C NMR | Confirms the carbon skeleton and number of carbon environments. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. | Confirmatory tool for the carbon framework. |
| IR Spectroscopy | Rapid and simple for identifying functional groups. | Provides limited information on the overall molecular structure. | Quick screening for the presence of key functional groups. |
| Mass Spectrometry | Determines molecular weight and provides fragmentation information. | Isomer differentiation can be challenging. | Confirms molecular formula and provides clues to substructures. |
Experimental Protocols
A robust characterization workflow integrates these techniques logically.
Caption: A typical experimental workflow for compound characterization.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectrum.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Calibrate the chemical shift scale using the residual solvent peak. Integrate the signals to determine the relative number of protons and analyze the multiplicities to deduce coupling information.
Conclusion
The structural elucidation of this compound is most effectively achieved through a synergistic application of multiple analytical techniques. ¹H NMR spectroscopy serves as the cornerstone of this process, providing the most detailed structural information. However, for unequivocal confirmation, it is imperative to supplement this with data from ¹³C NMR, IR spectroscopy, and mass spectrometry. This integrated approach ensures a self-validating dataset, which is the gold standard in chemical research and drug development.
References
-
Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. RSC Publishing. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
ACS Publications. (n.d.). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR Spectra of Pyrroles 1 and 4. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved from [Link]
-
University of Calgary. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Retrieved from [Link]
-
Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. Retrieved from [Link]
-
YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
YouTube. (2019, June 25). Solving Structures with MS, IR and NMR Lecture Course: Lesson 1 - Introduction. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, January 12). Ester infrared spectra. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
PubMed Central. (2023, December 5). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]
A Comparative Guide to the 13C NMR Analysis of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, a functionalized pyrrole derivative, presents a unique analytical challenge due to its combination of a reactive chloroacetyl group, an ethyl ester, and a substituted pyrrole core. This guide provides an in-depth analysis of its characterization using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, benchmarked against alternative analytical techniques. As Senior Application Scientists, our goal is to offer not just data, but a logical framework for making informed analytical decisions in a research and development setting.
The Central Role of 13C NMR in Structural Verification
13C NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the carbon framework of an organic molecule. Unlike proton (¹H) NMR, which can be complicated by spin-spin coupling, proton-decoupled 13C NMR provides a direct count of the number of non-equivalent carbon atoms in a molecule, with their chemical shifts offering profound insights into their electronic environments. For a molecule like this compound, with its multiple functional groups, 13C NMR is indispensable for confirming its synthesis and purity.
Predicted 13C NMR Spectrum
Figure 1: Chemical Structure of this compound with Atom Numbering for NMR Assignment
Caption: Numbering scheme for 13C NMR assignments.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Functional Group | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C2, C5 | Pyrrole ring (substituted) | 125-140 | The pyrrole ring carbons are deshielded due to their aromatic character and substitution. |
| C3, C4 | Pyrrole ring (substituted) | 110-125 | Similar to C2 and C5, these carbons are part of the aromatic system. |
| C6 | Ester Carbonyl | 160-170 | The carbonyl carbon of the ethyl ester is expected in this typical downfield region. |
| C7 | Ester -CH₂- | 59-62 | The methylene carbon adjacent to the ester oxygen is deshielded. |
| C8 | Ester -CH₃ | 14-16 | The terminal methyl group of the ethyl ester is found in the typical aliphatic region. |
| C9 | Ketone Carbonyl | 190-200 | The chloroacetyl carbonyl is expected to be significantly downfield due to the electron-withdrawing effect of the adjacent chlorine. |
| C10 | -CH₂Cl | 40-50 | The carbon directly attached to the chlorine atom is deshielded. |
| C11, C12 | Methyl groups on pyrrole | 10-15 | The methyl groups attached to the pyrrole ring will appear in the aliphatic region. |
Experimental Protocol for 13C NMR Analysis
A robust and reproducible protocol is critical for obtaining high-quality 13C NMR data. The following workflow is a self-validating system designed to ensure accuracy and precision.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 20-50 mg of the synthesized this compound. The higher end of this range is preferable for 13C NMR to obtain a good signal-to-noise ratio in a reasonable time.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a good solvent for many organic compounds and has a well-defined solvent peak at ~77 ppm.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard proton-decoupled 13C NMR spectrum. Key parameters to consider are:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A wide spectral width (e.g., 0-220 ppm) to ensure all carbon signals are captured.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is crucial to allow for full relaxation of quaternary carbons, which have longer relaxation times.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the peaks (note: in standard proton-decoupled 13C NMR, peak integrals are not always proportional to the number of carbons).
-
Assign the peaks to the corresponding carbon atoms in the molecule based on the predicted chemical shifts and knowledge of substituent effects.
-
Figure 2: Workflow for 13C NMR Analysis
Caption: A streamlined workflow for acquiring and analyzing 13C NMR data.
Comparative Analysis with Alternative Techniques
While 13C NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves a multi-technique approach. Here, we compare the utility of 13C NMR with other common analytical methods for the analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering confirmation of the molecular weight and clues about the structure.
-
Strengths: High sensitivity, requires very small sample amounts, and provides molecular weight information, which is complementary to NMR. Fragmentation patterns can help identify substructures. For instance, in the mass spectrum of our target molecule, we would expect to see the molecular ion peak and characteristic fragments corresponding to the loss of the chloroacetyl group, the ethyl group, or cleavage of the ester linkage.[1]
-
Limitations: Isomers can be difficult to distinguish without tandem MS (MS/MS) and careful interpretation of fragmentation patterns. It does not provide detailed information about the carbon skeleton in the way NMR does.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
-
Strengths: Fast, non-destructive, and provides a quick "fingerprint" of the functional groups present. For our target compound, we would expect to see characteristic peaks for the N-H stretch of the pyrrole, C=O stretches for the ester and ketone, and C-Cl stretch.[2]
-
Limitations: Provides limited information about the overall molecular structure and connectivity. The interpretation of the "fingerprint" region (below 1500 cm⁻¹) can be complex.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique used to determine the purity of a compound and can be coupled with various detectors (e.g., UV-Vis, MS) for quantification and identification.
-
Strengths: Excellent for assessing purity by separating the target compound from impurities and starting materials. When coupled with a mass spectrometer (LC-MS), it provides both retention time and mass information, making it a powerful tool for identifying components in a mixture.[3]
-
Limitations: It is a separation technique and does not provide direct structural information on its own. The development of a robust HPLC method can be time-consuming.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Strengths | Limitations |
| 13C NMR | Detailed carbon framework, number of non-equivalent carbons, electronic environment of carbons. | Unambiguous structural elucidation of the carbon skeleton. | Lower sensitivity, requires more sample, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, small sample requirement, confirmatory molecular weight. | Difficulty in distinguishing isomers, limited direct structural information. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, provides a functional group "fingerprint". | Limited information on overall structure and connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Purity, separation of components in a mixture. | High-resolution separation, accurate quantification of purity. | Does not provide direct structural information on its own. |
Conclusion
For the definitive structural confirmation of this compound, 13C NMR spectroscopy is the most powerful and indispensable technique . It provides a detailed and unambiguous map of the carbon skeleton, which is essential for verifying the successful synthesis of this complex heterocyclic molecule.
However, a comprehensive analytical approach that integrates data from multiple techniques provides the highest level of confidence. Mass spectrometry is crucial for confirming the molecular weight, while IR spectroscopy offers a rapid check for the presence of key functional groups. HPLC is the gold standard for assessing the purity of the final compound.
By understanding the strengths and limitations of each technique, researchers can develop a robust analytical workflow that ensures the identity, purity, and quality of their synthesized compounds, ultimately accelerating the pace of research and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Frontier Specialty Chemicals. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
-
Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 335–341. [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of N-tosyl pyrrole. Retrieved from [Link]
-
Slanina, Z., Uhlik, F., & Chen, S. L. (2007). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. The Journal of Physical Chemistry B, 111(19), 5261–5267. [Link]
-
Deng, Y., & Flaherty, D. W. (2002). Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC. Analytical Chemistry, 74(1), 176–183. [Link]
-
MDPI. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]
-
Chan, D., & Tarbah, F. (2018). Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. Journal of agricultural and food chemistry, 66(13), 3563–3572. [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a),.... Retrieved from [Link]
-
SpectraBase. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. Retrieved from [Link]
-
Zhang, Y., & Bartlett, M. G. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid communications in mass spectrometry : RCM, 27(22), 2578–2586. [Link]
-
ResearchGate. (n.d.). 13C NMR Spectra of Pyrroles 1 and 4. Retrieved from [Link]
-
Vladimirova, S., Zlateva, T., & Yordanova, A. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAHOST, 4(1), 6. [Link]
-
Colegate, S. M., & Edgar, J. A. (2015). Update on analytical methods for toxic pyrrolizidine alkaloids. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 32(6), 875–886. [Link]
-
Pontiki, E., & Hadjipavlou-Litina, D. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules (Basel, Switzerland), 28(23), 7894. [Link]
-
MDPI. (2023). In Situ Electrosynthesis of Hyaluronic Acid Doped Polypyrrole on Polyvinyl Alcohol/Chitosan Nanofibers as a Cellular Scaffold. Retrieved from [Link]
- Gbonon, V. B., Boti, J. B., & Doucoure, C. D. (2015). Fragmentations processes of 3-coumarinyl carboxylates in ESI / MS and their Correlation with the Electronic charges of. Journal of Chemical and Pharmaceutical Research, 7(10), 570–575.
-
ResearchGate. (n.d.). The FTIR spectra of pyrrole molecules, PNVP-stabilized PS microspheres,.... Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. Retrieved from [Link]
-
Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]
-
MDPI. (2023). Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
For researchers, scientists, and drug development professionals, understanding the structural nuances of synthetic intermediates is paramount. Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative of interest in medicinal chemistry and materials science. Mass spectrometry serves as a cornerstone technique for its structural verification and impurity profiling. This guide provides an in-depth analysis of its expected mass spectrometric behavior, comparing different ionization techniques and outlining its characteristic fragmentation patterns.
Introduction to the Analyte and Mass Spectrometry
This compound possesses a multi-functionalized pyrrole core, a common motif in pharmacologically active compounds.[1] Its structure incorporates several potential fragmentation sites, making mass spectrometry an invaluable tool for its characterization. The choice of ionization technique is critical, with "hard" techniques like Electron Ionization (EI) providing detailed fragmentation for structural elucidation, and "soft" techniques like Electrospray Ionization (ESI) being ideal for determining the molecular weight of less volatile or thermally labile molecules.[2]
Predicted Mass Spectrum and Fragmentation Pathways
The molecular formula of this compound is C₁₂H₁₄ClNO₃, with a monoisotopic mass of approximately 255.07 g/mol for the ³⁵Cl isotope. The presence of chlorine will result in a characteristic M+2 isotopic pattern with an intensity of about one-third of the molecular ion peak.
Electron Ionization (EI-MS)
Under EI conditions (typically 70 eV), a distinct molecular ion peak ([M]⁺˙) at m/z 255 is expected, accompanied by an isotopic peak at m/z 257. The fragmentation of substituted pyrroles under EI is often directed by the substituents on the ring.[2] Key fragmentation pathways for this compound are predicted to be:
-
Loss of the Chloroacetyl Group: A primary fragmentation is the cleavage of the bond between the pyrrole ring and the chloroacetyl group. This can occur in two ways:
-
Loss of the ·CH₂Cl radical (m/z 49/51) to yield a stable acylium ion at m/z 206.
-
Loss of the entire chloroacetyl group (COCH₂Cl, m/z 77/79) to produce a fragment at m/z 178.
-
-
Fragmentation of the Ethyl Ester: The ethyl ester group is another labile site.
-
Loss of an ethoxy radical (·OC₂H₅, m/z 45) from the molecular ion would result in a fragment at m/z 210.
-
Loss of ethylene (C₂H₄, m/z 28) via a McLafferty-type rearrangement from the molecular ion would lead to a fragment at m/z 227.
-
-
Cleavage of Methyl Groups: Loss of a methyl radical (·CH₃, m/z 15) from the molecular ion is also possible, yielding a fragment at m/z 240.
-
Pyrrole Ring Fission: The pyrrole ring itself can undergo cleavage, although this often results in lower abundance fragments.[2]
Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal fragmentation.[2][3] For the target compound, this would be observed at m/z 256 (and m/z 258 for the ³⁷Cl isotope). Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would be necessary to induce fragmentation and obtain structural information. The fragmentation patterns in ESI-MS/MS are often influenced by the site of protonation and can differ from EI fragmentation.[1][4]
Comparative Data Summary
The following table summarizes the predicted key ions in the mass spectrum of this compound.
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment | Ionization Mode |
| 255 | 257 | [M]⁺˙ (Molecular Ion) | EI |
| 256 | 258 | [M+H]⁺ (Protonated Molecule) | ESI |
| 240 | 242 | [M - CH₃]⁺ | EI |
| 227 | 229 | [M - C₂H₄]⁺˙ | EI |
| 210 | 212 | [M - OC₂H₅]⁺ | EI |
| 206 | 206 | [M - CH₂Cl]⁺ | EI |
| 178 | 178 | [M - COCH₂Cl]⁺ | EI |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways of this compound under Electron Ionization.
Caption: Predicted EI fragmentation of the target molecule.
Experimental Protocol: GC-MS Analysis
For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a suitable analytical method.[2]
1. Sample Preparation:
-
Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.[2]
-
Scan Range: m/z 40-500.[2]
Comparison with an Alternative: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
A structurally similar compound is Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, which has a formyl group (-CHO) instead of a chloroacetyl group. Its molecular weight is 195.21 g/mol .[5][6] The absence of the chloroacetyl group and the chlorine isotope pattern would be the primary distinguishing features in its mass spectrum. The fragmentation would be dominated by the loss of the formyl group (·CHO, m/z 29) and fragmentation of the ethyl ester. This comparison highlights how mass spectrometry can readily differentiate between closely related structures.
Conclusion
The mass spectrometric analysis of this compound is a powerful method for its structural confirmation. By understanding the predictable fragmentation patterns of the chloroacetyl and ethyl ester moieties, researchers can confidently identify this compound and distinguish it from related structures. The combination of EI for detailed fragmentation and ESI for molecular weight determination provides a comprehensive analytical approach.
References
-
Kang, S. S., Li, H. L., Zeng, H. S., & Wang, H. B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. Available at: [Link]
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2347–2354. Available at: [Link]
-
Liu, X. H., Zhang, J., & Zhang, M. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]
-
Groves, J. K., Cundasawmy, H., & Anderson, H. J. (1971). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 51, 121. Available at: [Link]
-
ResearchGate. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available at: [Link]
-
PubChem. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available at: [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectra of pyrrole with 67.0 u as the molecule mass and 41.0 u as the mass of the characteristic fragment C-C=N⁺. Available at: [Link]
-
Loo, J. A. (1997). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Analyst, 122(12), 43R-50R. Available at: [Link]
-
Liu, P., Pelucchi, M., et al. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 241, 112089. Available at: [Link]
-
Semantic Scholar. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Available at: [Link]
-
Beavis, R. C., & Chait, B. T. (1990). High-accuracy molecular mass determination of proteins using matrix-assisted laser desorption mass spectrometry. Analytical Chemistry, 62(17), 1836-1840. Available at: [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Available at: [Link]
-
Tormyshev, V. M., & Podgorbunskikh, E. K. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013101. Available at: [Link]
-
Savitski, M. M., et al. (2017). A cautionary tale on the inclusion of variable posttranslational modifications in database-dependent searches of mass spectrometry data. Journal of Proteome Research, 16(2), 977-983. Available at: [Link]
-
Reva, I., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3241. Available at: [Link]
Sources
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Chloroacetylation of 2,4-Dimethyl-1H-pyrrole-3-carboxylate
Introduction: The Significance of Chloroacetylated Pyrroles in Drug Discovery
The chloroacetylation of pyrrole scaffolds is a cornerstone reaction in medicinal chemistry, providing a key electrophilic handle for further synthetic transformations. Specifically, the chloroacetylation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate yields a versatile intermediate, ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, which is a crucial building block in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1] The pyrrole nucleus itself is a prominent feature in numerous marketed drugs, highlighting the importance of efficient and robust synthetic methodologies for its functionalization.[2]
Traditionally, this transformation is accomplished using chloroacetyl chloride, often in the presence of a Lewis acid catalyst. However, this classical approach is not without its challenges, particularly when dealing with electron-rich substrates like the pyrrole . The high reactivity of both the pyrrole and the acylating agent can lead to undesirable side reactions, including polymerization and diacylation, which can complicate purification and reduce yields, especially upon scale-up.[3] This guide provides a comparative analysis of alternative reagents and methodologies for the chloroacetylation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, offering researchers and process chemists a selection of tools to optimize this critical synthetic step. We will delve into the mechanistic underpinnings of each alternative, providing detailed experimental protocols and a comparative analysis of their performance with respect to yield, safety, and scalability.
The Baseline: Chloroacetylation with Chloroacetyl Chloride
Chloroacetyl chloride is a highly reactive acylating agent, readily forming the electrophilic chloroacetylium ion or a reactive complex with a Lewis acid, which then undergoes electrophilic aromatic substitution with the electron-rich pyrrole ring. The reaction is typically carried out at low temperatures to control its exothermicity and minimize side reactions.
Reaction Mechanism:
The mechanism involves the activation of chloroacetyl chloride by a Lewis acid (e.g., AlCl₃, SnCl₄), enhancing its electrophilicity. The pyrrole ring, acting as a nucleophile, attacks the carbonyl carbon of the activated acyl chloride. Subsequent loss of a proton restores the aromaticity of the pyrrole ring, yielding the desired chloroacetylated product.
Caption: General workflow for Lewis acid-catalyzed chloroacetylation.
Experimental Protocol (Baseline):
-
To a solution of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C.
-
Add a Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Challenges with Chloroacetyl Chloride:
-
High Reactivity: Can lead to over-acylation and polymerization, especially with highly activated pyrroles.
-
Corrosive and Moisture-Sensitive: Requires handling under inert and anhydrous conditions.
-
Byproduct Formation: Generates HCl, which can contribute to substrate degradation.
-
Scalability Issues: Exothermic nature can be difficult to control on a larger scale.[3]
Alternative Reagents: A Comparative Overview
To circumvent the challenges associated with chloroacetyl chloride, several alternative reagents and methodologies have been explored. These alternatives aim to provide milder reaction conditions, improved selectivity, and enhanced safety profiles.
| Reagent/Method | Activating Agent | Key Advantages | Potential Disadvantages |
| Chloroacetyl Chloride | Lewis Acid (e.g., AlCl₃) | High reactivity, readily available | Poor selectivity, harsh conditions, scalability issues |
| Chloroacetic Acid | Mukaiyama's Reagent | Milder conditions, good for acid-sensitive substrates | Stoichiometric amounts of reagent and base required |
| Chloroacetic Acid | Phosphorus Oxychloride (POCl₃) | Inexpensive reagents, well-established for Vilsmeier-Haack type reactions | Can be harsh, may not be suitable for all substrates |
| 2-Chloro-N,N-dimethylacetamide | None (thermal or Lewis acid) | Milder, higher boiling point allows for a wider temperature range | Lower reactivity than chloroacetyl chloride, may require higher temperatures or a catalyst |
Alternative 1: Chloroacetic Acid with a Coupling Agent (Mukaiyama's Reagent)
A milder approach to acylation involves the use of a carboxylic acid in conjunction with a coupling agent. The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) is a well-established activating agent for carboxylic acids, enabling the formation of esters and amides under neutral conditions.[2][4][5] This principle can be extended to the C-acylation of electron-rich heterocycles.
Reaction Mechanism:
The reaction proceeds through the formation of a highly reactive pyridinium ester intermediate from chloroacetic acid and the Mukaiyama reagent. This intermediate is then susceptible to nucleophilic attack by the pyrrole ring.
Sources
A Senior Application Scientist's Guide to In-Process Reaction Monitoring: Synthesis of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate via TLC
For professionals in pharmaceutical and chemical research, the meticulous monitoring of chemical reactions is not merely a procedural step but a cornerstone of process optimization, yield maximization, and impurity profiling. This guide provides an in-depth, experience-driven comparison of Thin-Layer Chromatography (TLC) as a primary in-process monitoring tool, contextualized through the synthesis of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, a versatile building block in medicinal chemistry.[1] We will delve into the causality of experimental choices, present comparative data, and offer detailed protocols to empower researchers with actionable insights.
The Synthetic Pathway: A Friedel-Crafts Acylation Approach
The synthesis of the title compound is efficiently achieved through the Friedel-Crafts acylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.[2][3][4] This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the pyrrole ring, a transformation that requires careful monitoring to ensure complete consumption of the starting material and to minimize the formation of byproducts.[4]
The reaction proceeds via the formation of a highly reactive acylium ion from chloroacetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] The electron-rich pyrrole ring then attacks the acylium ion, leading to the formation of the desired product. The progress of this reaction can be effectively tracked by observing the disappearance of the starting pyrrole and the appearance of the more polar acylated product.
In-Process Monitoring: The Central Role of TLC
Thin-Layer Chromatography is a rapid, cost-effective, and highly versatile chromatographic technique that is exceptionally well-suited for the real-time monitoring of organic reactions.[5] Its utility lies in its ability to provide a quick snapshot of the reaction mixture's composition, allowing the chemist to make informed decisions about the reaction's progression and endpoint.
Experimental Protocol: TLC Monitoring of the Acylation Reaction
This protocol provides a step-by-step methodology for monitoring the synthesis of this compound.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvent system: 30:70 Ethyl Acetate/Hexane
-
Visualization agents: UV lamp (254 nm), iodine chamber
-
Reaction mixture aliquots
-
Reference standards (starting material and, if available, product)
Procedure:
-
Preparation of the TLC Plate: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for spotting the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spotting:
-
In the 'SM' lane, spot a dilute solution of the starting material, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
-
In the 'RM' lane, carefully take an aliquot from the reaction mixture using a capillary tube and spot it.
-
In the 'C' lane, first spot the starting material, and then, on top of the same spot, apply the reaction mixture. This co-spot is crucial for resolving compounds with similar Rf values.
-
-
Development: Place the spotted TLC plate in a developing chamber containing the 30:70 Ethyl Acetate/Hexane solvent system. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). The pyrrole rings are typically UV-active and will appear as dark spots. Circle the observed spots with a pencil.
-
For enhanced visualization, place the plate in an iodine chamber. Most organic compounds will form temporary colored complexes with iodine, appearing as brown spots.
-
-
Interpretation:
-
The starting material will be less polar than the product due to the introduction of the polar chloroacetyl group. Therefore, the starting material spot will have a higher Retention Factor (Rf) value than the product spot.
-
As the reaction proceeds, the intensity of the starting material spot in the 'RM' lane will decrease, while the intensity of the product spot (with a lower Rf) will increase.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.
-
dot graph TLC_Monitoring_Workflow { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#4285F4", arrowhead=normal];
} Workflow for TLC-based in-process monitoring.
Comparative Analysis: TLC vs. Other In-Process Monitoring Techniques
While TLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common alternatives for reaction monitoring.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Speed | Very fast (minutes) | Slower (minutes to an hour per sample) | Slower (minutes to an hour per sample) |
| Cost | Low (minimal equipment and solvent usage) | High (expensive instrumentation and solvents) | High (expensive instrumentation) |
| Resolution | Moderate | High to very high | Very high |
| Quantification | Semi-quantitative (by spot intensity) | Highly quantitative | Highly quantitative |
| Sample Throughput | High (multiple samples on one plate) | Lower (one sample at a time) | Lower (one sample at a time) |
| Expertise Required | Minimal | Moderate to high | High |
| Suitability for Title Synthesis | Excellent for qualitative monitoring of the disappearance of starting material and appearance of the product. | Suitable for quantitative analysis of reaction kinetics and impurity profiling. | Less suitable due to the relatively low volatility of the reactants and products. |
The Power of a Self-Validating System: Causality in Experimental Choices
The described TLC protocol is designed to be a self-validating system. The inclusion of both the starting material and a co-spot on the same plate provides internal references. This allows for the unambiguous identification of the starting material spot in the reaction mixture lane, even if there are slight variations in the TLC plate or developing conditions.
The choice of a 30:70 Ethyl Acetate/Hexane solvent system is based on the principle of achieving differential migration of the starting material and the product. The starting pyrrole is moderately polar, while the acylated product is more polar due to the carbonyl group. A solvent system with a moderate polarity, such as the one proposed, will result in the starting material having an Rf value in the ideal range of 0.4-0.6, while the more polar product will have a lower Rf, allowing for clear separation and monitoring.
Conclusion: An Indispensable Tool for the Synthetic Chemist
For the in-process monitoring of the synthesis of this compound, Thin-Layer Chromatography emerges as a highly effective, efficient, and economical tool. Its ability to provide rapid, real-time feedback on the progress of the reaction empowers chemists to optimize reaction conditions, determine the precise endpoint, and ultimately improve the overall efficiency of the synthesis. While more sophisticated techniques like HPLC offer quantitative advantages, the simplicity and immediacy of TLC make it an indispensable technique in the modern organic synthesis laboratory.
References
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
IPL.org. (n.d.). Friedel Crafts Acylation Lab Report. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, September 1). Friedel-Crafts Alkylation of Pyrrole [duplicate]. Retrieved from [Link]
-
Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Rf values of the ethyl acetate extract Nannochloropsis hexane fraction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The Rf value of the ethyl acetate fraction detected on the Thin Layer.... Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
Sources
- 1. CAS 950-86-7: ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrro… [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel Crafts Acylation Lab Report | ipl.org [ipl.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
As a key intermediate in the synthesis of various pharmaceutical compounds, Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a staple in many research and development laboratories.[1][2] However, its chemical structure—specifically the presence of a chloroacetyl group—places it into a distinct category of chemical waste that demands rigorous and compliant disposal procedures.[3] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
The core principle underpinning the disposal of this substance is its classification as a halogenated organic compound .[4] This dictates a specific waste stream and handling protocol, primarily to prevent environmental contamination and to ensure it undergoes the correct high-temperature incineration process required for such chemicals.[5]
Hazard Profile & Essential Safety Precautions
Before handling, it is crucial to understand the inherent risks associated with this compound and its structural relatives. The compound's reactivity is largely driven by the chloroacetyl and pyrrole moieties. The chloroacetyl group can react with moisture, potentially releasing acidic and irritating byproducts, a characteristic seen in related compounds like chloroacetyl chloride.[6] The pyrrole core itself is flammable and requires careful handling.[7]
All handling and preparation for disposal must be conducted within a certified chemical fume hood.[8][9]
| Hazard Classification | Description & Precautionary Action |
| Flammable Liquid | The compound and its vapors are flammable. Keep away from all sources of ignition, including heat, sparks, and open flames.[8] Use only non-sparking tools when handling containers.[8] |
| Acute Toxicity (Oral, Inhalation) | The substance is toxic if swallowed and harmful if inhaled. Do not ingest. Avoid breathing any mists, vapors, or sprays by working exclusively in a chemical fume hood.[8] |
| Serious Eye Damage | Causes serious eye damage. Always wear tightly-fitting safety goggles and consider a face shield for added protection.[8][10] Ensure an eyewash station is immediately accessible.[6] |
| Skin Irritation | Causes skin irritation. Avoid all skin contact.[11][12] If contact occurs, immediately flush the affected area with copious amounts of water for at least 20 minutes and remove contaminated clothing.[6] |
| Incompatibilities | Incompatible with acids, acid anhydrides, and acid chlorides. Store waste away from these materials to prevent hazardous reactions. |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Tightly sealed safety goggles and/or a full-face shield.[10]
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended to protect against degradation or punctures.[9]
-
Body Protection: A flame-retardant lab coat and long-sleeved clothing.[7]
-
Respiratory Protection: All handling must occur in a chemical fume hood.[7][9]
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its segregation as halogenated organic waste . This is because its molecular structure contains chlorine.[4][13]
The rationale behind this segregation is both logistical and environmental:
-
Disposal Method: Non-halogenated solvents can often be recycled as fuel additives for cement kilns. In contrast, halogenated solvents must undergo high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl).[5]
-
Cost: The disposal of halogenated waste is significantly more expensive—often two to three times higher—than non-halogenated waste due to the complex treatment required.[5][14]
Never mix this compound waste with non-halogenated organic waste streams (e.g., acetone, hexane, ethanol).[14][15]
Step-by-Step Disposal Protocol
Adherence to a systematic workflow is essential for ensuring safety and regulatory compliance under the EPA's "cradle-to-grave" hazardous waste management framework.[16]
Step 1: Prepare the Designated Waste Container
-
Select a leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, vapor-tight screw cap.[15][17]
-
The container must be in good condition, free from cracks or defects.
Step 2: Correctly Label the Container
-
Before adding any waste, affix a hazardous waste label.
-
The label must include:
Step 3: Waste Accumulation
-
Add the chemical waste to the labeled container, ensuring it is done inside a chemical fume hood.
-
Crucially, leave at least 5-10% of the container volume as empty headspace to allow for thermal expansion of the liquid and prevent over-pressurization.[17]
-
Keep the container securely closed at all times, except when actively adding waste.[15]
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[17]
-
The SAA should be a secondary containment bin or tray to control any potential leaks.
-
Store it away from incompatible materials, particularly acids.[8]
Step 5: Final Disposal
-
Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][13]
-
This waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for proper disposal, typically via incineration.[16][18]
Decontamination & Spill Management
Equipment and Glassware Decontamination:
-
Perform a preliminary rinse with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound.
-
Collect this initial rinsate as halogenated hazardous waste in your designated container.
-
Follow with standard washing procedures.
Empty Container Disposal:
-
The original chemical container is considered hazardous waste.
-
It is often advisable to dispose of the empty container as solid hazardous waste rather than attempting to triple-rinse it, which creates additional liquid hazardous waste.[17] Consult your EHS office for specific guidance.
Spill Response:
-
For Skin/Eye Contact: Immediately flush the affected area with running water for at least 20 minutes.[6] Remove contaminated clothing while flushing. Seek immediate medical attention.
-
Small Spills (inside a fume hood):
-
Use a spill kit with an absorbent material suitable for organic compounds. Do not use cellulose-based or other potentially reactive absorbents. [6]
-
Carefully collect the absorbed material using non-sparking tools.[8]
-
Place the contaminated absorbent and any associated cleaning materials into a sealed, labeled container for disposal as solid halogenated hazardous waste.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for halogenated compounds.
References
- Safety Data Sheet (Generic). (2010).
- CHLOROACETYL CHLORIDE - CAMEO Chemicals - NOAA. National Oceanic and Atmospheric Administration.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Details GHS classifications including flammability, acute toxicity, and eye damage for a pyrrole compound.
- Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem - NIH. National Institutes of Health.
- Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Laboratory Professionals - Benchchem.
- Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769 - PubChem. National Institutes of Health. Provides GHS hazard information for a structurally similar compound.
- Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate - Technical Disclosure Commons. (2024).
- ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 - PubChem. National Institutes of Health. Provides GHS hazard information for a structurally similar compound.
- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents.
- N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide - PubChem. National Institutes of Health.
- Methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate - Crysdot LLC.
- CAS 950-86-7: this compound - CymitQuimica. Describes the chemical structure and its reactive chloroacetyl group.
- Learn the Basics of Hazardous Waste | US EPA. (2025). U.S. Environmental Protection Agency. Details the RCRA "cradle-to-grave" framework for hazardous waste management.
- Chloroacetyl chloride (ClCH2COCl) B 1 Information and recommendations for paramedics and doctors at the site - Chemical Emergency Medical Guidelines. Provides detailed decontamination procedures for exposure to chloroacetyl compounds.
- Hazardous Waste Segregation Guidelines.
- Pyrrole - SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Details handling, storage, and PPE requirements for the parent pyrrole heterocycle.
- Organic Solvents - Cornell EHS.
- Chloroacetyl chloride - Santa Cruz Biotechnology.
- Hazardous Waste | US EPA. U.S. Environmental Protection Agency.
- Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients - Chemical Emergency Medical Guidelines. (2022).
- Guidelines for Solvent Waste Recycling and Disposal. (2022). Emphasizes that solvent waste cannot go down the drain and must be managed by permitted facilities.
- Hazardous Waste and Disposal - American Chemical Society.
- pyrrole-MSDS.pdf - CDN. Provides detailed PPE specifications for handling pyrrole-based compounds.
- Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025). U.S. Environmental Protection Agency.
- Organic Solvent Waste Disposal - Safety & Risk Services. Explains the different treatment methods for halogenated vs.
- ethyl 2-chloro-5-ethyl-1H-pyrrole-3-carboxylate - ChemSynthesis. (2025).
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 3. CAS 950-86-7: ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrro… [cymitquimica.com]
- 4. bucknell.edu [bucknell.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 11. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. epa.gov [epa.gov]
- 17. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 18. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
An In-Depth Technical Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily pursuit. Among these is Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, a versatile intermediate with significant potential.[1] However, its utility is matched by the imperative for stringent safety protocols. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE) and safe handling procedures required when working with this halogenated pyrrole derivative.
Understanding the Hazard: A Data-Driven Approach
Data from similar compounds, such as ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, provides critical insights. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, these related compounds are classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]
Furthermore, the chloroacetyl group suggests a potential for reactivity with water and nucleophiles, a characteristic of acyl chlorides. Therefore, all handling procedures must be designed to mitigate these risks.
Core Directive: A Multi-Layered Defense with Personal Protective Equipment
A robust PPE strategy is the cornerstone of safe laboratory practice. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for each identified hazard.[3][4][5] For this compound, a multi-layered approach is essential.
Given the high risk of serious eye irritation, stringent eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory at all times when handling the compound, even in small quantities. They must provide a complete seal around the eyes to protect against splashes and vapors.[6]
-
Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when there is a heightened risk of splashes, such as during transfers of larger volumes or when conducting reactions under pressure or at elevated temperatures.[6]
Preventing skin contact is paramount due to the compound's irritant nature and potential for absorption.
-
Chemical-Resistant Gloves: The selection of appropriate gloves is critical. Due to the halogenated and potentially reactive nature of the compound, gloves with high chemical resistance are required. Nitrile or neoprene gloves are recommended for handling halogenated organic compounds. Double gloving is a prudent practice to enhance protection. It is crucial to inspect gloves for any signs of degradation or puncture before each use and to change them immediately upon contamination.
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect the skin and underlying clothing.
-
Full-Length Pants and Closed-Toe Shoes: To ensure complete skin coverage, full-length pants and shoes that fully cover the feet are mandatory.
Glove Selection and Chemical Compatibility
While specific breakthrough time data for this compound is not available, general resistance of common glove materials to halogenated hydrocarbons and related chemicals can guide selection.
| Glove Material | General Resistance to Halogenated Hydrocarbons | General Resistance to Acyl Chlorides | Recommendation |
| Nitrile | Fair to Good | Good | Recommended for splash protection. Change immediately upon contact. |
| Neoprene | Good | Excellent | Recommended for extended handling. |
| Butyl Rubber | Poor | Excellent | Recommended for handling acyl chlorides, but less effective against the pyrrole ring. |
| Natural Rubber (Latex) | Poor | Fair | Not Recommended. |
| Polyvinyl Chloride (PVC) | Fair | Good | A viable alternative to nitrile for splash protection. |
Note: This table provides general guidance. It is imperative to consult the glove manufacturer's specific chemical resistance data for the gloves being used.[7]
To mitigate the risk of respiratory tract irritation, all handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[8] If there is a potential for exceeding exposure limits, even within a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure. The following protocol outlines the essential steps for safely handling this compound.
Experimental Workflow
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan: Responsible Management of Hazardous Waste
As a halogenated organic compound, all waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential legal ramifications.
Waste Disposal Workflow
Sources
- 1. CAS 950-86-7: ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrro… [cymitquimica.com]
- 2. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. clarionsafety.com [clarionsafety.com]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
